2,2,3-Trimethylbutane
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2,3-trimethylbutane | |
|---|---|---|
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16/c1-6(2)7(3,4)5/h6H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISSAWUMDACLOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060047 | |
| Record name | 2,2,3-Trimethylbutane | |
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Molecular Weight |
100.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | 2,2,3-Trimethylbutane | |
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Vapor Pressure |
102.0 [mmHg] | |
| Record name | 2,2,3-Trimethylbutane | |
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CAS No. |
464-06-2 | |
| Record name | 2,2,3-Trimethylbutane | |
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| Record name | 2,2,3-Trimethylbutane | |
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| Record name | Triptan | |
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| Record name | Butane, 2,2,3-trimethyl- | |
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| Record name | 2,2,3-Trimethylbutane | |
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| Record name | 2,2,3-trimethylbutane | |
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| Record name | 2,2,3-TRIMETHYLBUTANE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 2,2,3-Trimethylbutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2,3-Trimethylbutane, also known as triptane, is a highly branched saturated hydrocarbon with the chemical formula C₇H₁₆. As an isomer of heptane, its unique structural characteristics impart distinct physical and chemical properties that are of interest in various scientific and industrial applications, including as a high-octane fuel component and a reference compound in spectroscopy. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and a summary of its chemical reactivity. All quantitative data are presented in structured tables for ease of reference, and key experimental workflows and molecular relationships are visualized using diagrams.
Physical Properties
This compound is a colorless, flammable liquid with a mild gasoline-like odor at room temperature.[1] Its highly branched structure results in a more compact molecule compared to its linear isomer, n-heptane, which significantly influences its physical properties such as boiling point, melting point, and density.
Tabulated Physical Data
The key physical properties of this compound are summarized in the table below.
| Property | Value | Units |
| Molecular Formula | C₇H₁₆ | - |
| Molecular Weight | 100.20 | g/mol |
| CAS Number | 464-06-2 | - |
| Appearance | Clear, colorless liquid | - |
| Odor | Mild, gasoline-like | - |
| Boiling Point | 80.9 | °C |
| Melting Point | -25 | °C |
| Density | 0.69 | g/mL at 25°C |
| Refractive Index (n²⁰/D) | 1.389 | - |
| Vapor Pressure | 174.164 @ 37.7°C | mmHg |
| Flash Point | -7 | °C (closed cup) |
| Autoignition Temperature | 450 | °C |
| Lower Explosive Limit | 1.0 | % by volume |
| Upper Explosive Limit | 7.0 | % by volume |
| Solubility in Water | Insoluble | - |
| Solubility in Organic Solvents | Soluble in alcohol and hydrocarbons | - |
Thermodynamic Properties
A selection of thermodynamic data for this compound is presented below, primarily sourced from the NIST Chemistry WebBook.[2][3]
| Property | Value | Units |
| Standard Enthalpy of Formation (liquid, 25°C) | -236.9 ± 1.1 | kJ/mol |
| Standard Enthalpy of Combustion (liquid, 25°C) | -4803.99 ± 0.50 | kJ/mol |
| Liquid Phase Molar Entropy at Standard Conditions | 213.51 | J/mol·K |
| Constant Pressure Heat Capacity (liquid, 25°C) | 213.51 | J/mol·K |
| Enthalpy of Vaporization (at boiling point) | 32.0 | kJ/mol |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound shows three distinct signals corresponding to the three different proton environments in the molecule.[4] The integrated signal proton ratio is 9:1:6.[4]
-
¹³C NMR: The carbon-13 NMR spectrum displays four signals, which confirms the presence of four unique carbon environments within the molecule due to its symmetry.[5]
Mass Spectrometry
The mass spectrum of this compound shows a molecular ion peak ([M]⁺) at an m/z of 100, corresponding to the molecular weight of the compound.[6] However, this peak is often very small, indicating the instability of the molecular ion.[6] The fragmentation pattern is dominated by the formation of stable carbocations.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characteristic of a saturated alkane. It exhibits strong C-H stretching vibrations just below 3000 cm⁻¹ and various C-H bending and C-C stretching vibrations in the fingerprint region (approximately 1500 to 400 cm⁻¹).[1] The absence of significant absorption bands above 3000 cm⁻¹ and in the regions associated with functional groups like carbonyls or hydroxyls confirms its identity as a simple alkane.[1]
Chemical Properties and Reactivity
As a saturated alkane, this compound is a relatively non-polar and stable compound with low reactivity under standard conditions. Its primary reactions are characteristic of alkanes.
Combustion
This compound undergoes complete combustion in the presence of excess oxygen to produce carbon dioxide and water, releasing a significant amount of energy. The balanced chemical equation for the complete combustion is:
C₇H₁₆ + 11 O₂ → 7 CO₂ + 8 H₂O
Halogenation
This compound can undergo free-radical halogenation (e.g., with chlorine or bromine) in the presence of UV light or heat. This reaction involves the substitution of hydrogen atoms with halogen atoms. Due to the presence of different types of hydrogen atoms (primary and tertiary), a mixture of monohalogenated products is possible. The major product of monobromination is 2-bromo-2,2,3-trimethylbutane, resulting from the substitution of the more stable tertiary hydrogen.
Experimental Protocols
The following are detailed methodologies for determining some of the key physical properties of this compound.
Determination of Boiling Point (Distillation Method)
This method is suitable for determining the boiling point of a volatile liquid like this compound.
-
Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, boiling chips.
-
Procedure:
-
Place a small volume (e.g., 10-20 mL) of this compound and a few boiling chips into the distillation flask.
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
Begin heating the flask gently.
-
Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.
-
Determination of Density (ASTM D4052)
This standard test method uses a digital density meter.[1][6][7][8][9]
-
Apparatus: Digital density meter with an oscillating U-tube, syringe for sample injection.
-
Procedure:
-
Calibrate the digital density meter with dry air and distilled water at the desired temperature.
-
Inject a small, bubble-free aliquot of this compound into the sample cell of the density meter.
-
The instrument measures the oscillation period of the U-tube containing the sample.
-
The density is automatically calculated and displayed by the instrument.
-
Determination of Refractive Index (Abbe Refractometer)
The refractive index is a measure of how much light bends as it passes through the liquid.
-
Apparatus: Abbe refractometer, light source (e.g., sodium lamp), dropper, and a constant temperature water bath.
-
Procedure:
-
Ensure the prisms of the refractometer are clean and dry.
-
Calibrate the instrument using a standard with a known refractive index (e.g., distilled water).
-
Place a few drops of this compound onto the lower prism and close the prisms.
-
Adjust the light source and the refractometer controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs of the eyepiece.
-
Read the refractive index from the instrument's scale.
-
Determination of Flash Point (ASTM D93 - Pensky-Martens Closed Cup)
This method determines the lowest temperature at which the vapors of the liquid will ignite.[4][5][10][11][12]
-
Apparatus: Pensky-Martens closed-cup tester.
-
Procedure:
-
Fill the test cup with this compound to the specified level.
-
Place the lid on the cup and begin heating at a controlled rate while stirring.
-
At regular temperature intervals, apply an ignition source (a small flame) to the opening in the lid.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors to flash.
-
Visualizations
Experimental Workflow for Physical Property Determination
The following diagram illustrates a general workflow for the experimental determination of the physical properties of a liquid sample like this compound.
References
- 1. C7H16 infrared spectrum of this compound prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Butane, 2,2,3-trimethyl- [webbook.nist.gov]
- 3. Alkane - Wikipedia [en.wikipedia.org]
- 4. C7H16 this compound low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 this compound 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. C7H16 C-13 nmr spectrum of this compound analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of this compound C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. C7H16 mass spectrum of this compound fragmentation pattern of m/z m/e ions for analysis and identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Butane, 2,2,3-trimethyl- [webbook.nist.gov]
- 8. This compound(464-06-2) IR Spectrum [chemicalbook.com]
- 9. chegg.com [chegg.com]
- 10. This compound(464-06-2) 13C NMR spectrum [chemicalbook.com]
- 11. This compound(464-06-2) 1H NMR [m.chemicalbook.com]
- 12. Butane, 2,2,3-trimethyl- [webbook.nist.gov]
CAS number and molecular formula of triptane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triptane, systematically known as 2,2,3-trimethylbutane, is a highly branched saturated hydrocarbon. It is an isomer of heptane and is of significant interest due to its excellent anti-knock properties, making it a valuable component in high-octane fuels. This technical guide provides an in-depth overview of triptane, including its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its primary application. It is crucial to distinguish triptane, the alkane, from triptans, a class of drugs used to treat migraines. This document pertains exclusively to the chemical compound this compound.
Physicochemical Properties of Triptane
The following table summarizes the key physicochemical properties of triptane.
| Property | Value | Reference |
| CAS Number | 464-06-2 | [cite: ] |
| Molecular Formula | C₇H₁₆ | [cite: ] |
| Molecular Weight | 100.21 g/mol | [cite: ] |
| Appearance | Colorless liquid | [cite: ] |
| Density | 0.69 g/mL at 25 °C | |
| Melting Point | -25 °C | |
| Boiling Point | 80.9 °C | |
| Refractive Index | n20/D 1.389 | |
| Vapor Pressure | 3.37 psi at 37.7 °C | |
| Autoignition Temperature | 842 °F | |
| Flash Point | -7 °C (closed cup) | |
| Solubility | Insoluble in water; Soluble in alcohol and other non-polar solvents.[1][2] |
Synthesis of Triptane
Triptane can be synthesized through various methods, with the conversion of methanol over a zinc iodide catalyst being a well-documented approach.[3][4][5]
Experimental Protocol: Synthesis of Triptane from Methanol
This protocol is based on the catalytic conversion of methanol to triptane using zinc iodide.
Materials:
-
Methanol (reagent grade)
-
Zinc Iodide (ZnI₂) (anhydrous)
-
Isopropanol (initiator)
-
Pressure tube with a stir bar
-
Oil bath
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware
Procedure:
-
Preparation of the Reaction Mixture:
-
In a clean, dry pressure tube equipped with a stir bar, add zinc iodide (e.g., 2.27 g).
-
Replace the air in the pressure tube with an inert gas (argon or nitrogen).
-
Using a syringe, inject methanol (e.g., 1.00 mL, 790 mg) and isopropanol (e.g., 50.0 µL) into the pressure tube.[4] The molar ratio of methanol to ZnI₂ typically ranges from 2:1 to 3:1.[4]
-
Seal the pressure tube.
-
-
Reaction:
-
Work-up and Product Isolation:
-
After the reaction is complete, cool the pressure tube to room temperature.
-
Carefully vent the tube to release any pressure from volatile byproducts.
-
Upon cooling, the reaction mixture will separate into three phases: an upper hydrocarbon layer, a lower aqueous layer, and some solid.[4]
-
Separate the upper hydrocarbon layer, which contains triptane.
-
The organic layer can be washed with water and dried over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
The crude product can be purified by distillation.
-
Reaction Pathway
The conversion of methanol to triptane over zinc iodide is proposed to proceed through a two-stage mechanism.[3][4] The initial stage involves the formation of a carbon-carbon bond, likely producing ethylene.[3][4] This is followed by a series of homogeneously catalyzed sequential cationic methylations of olefinic intermediates.[3][4]
Caption: Reaction pathway for the synthesis of triptane from methanol.
Analytical Methods
Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of triptane and other branched alkanes.
Experimental Protocol: GC-MS Analysis of Triptane
This protocol provides a general guideline for the analysis of triptane in a hydrocarbon mixture.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary column suitable for hydrocarbon analysis (e.g., non-polar column)
-
Helium carrier gas
Sample Preparation:
-
Liquid Samples: Dilute the sample in a volatile solvent such as hexane or pentane to an appropriate concentration (e.g., 1-10 ppm).
-
Solid Samples: If triptane is to be extracted from a solid matrix, use a suitable solvent and extraction technique (e.g., soxhlet extraction, sonication).
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
(This program should be optimized based on the specific column and sample matrix)
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-200
Data Analysis:
-
Identify the triptane peak based on its retention time and comparison of its mass spectrum with a reference spectrum from a library (e.g., NIST).
-
The mass spectrum of triptane is characterized by a molecular ion peak (m/z 100) and prominent fragment ions.
-
Quantification can be performed using an internal or external standard method.
Applications
The primary application of triptane is as a high-performance fuel additive. Its highly branched structure results in a very high research octane number (RON), which helps to prevent engine knocking in internal combustion engines. This property has made it a subject of interest for aviation and high-performance gasolines.
Conclusion
Triptane (this compound) is a valuable chemical with well-defined properties and synthesis routes. Its primary application as a high-octane fuel component underscores its importance in the petrochemical industry. The experimental protocols and reaction pathway provided in this guide offer a comprehensive resource for researchers and scientists working with this compound. It is imperative to differentiate triptane from the unrelated class of migraine medications known as triptans.
References
The Genesis of a High-Octane Fuel: Chavanne's 1922 Synthesis of 2,2,3-Trimethylbutane
A deep dive into the original methodology for the creation of trimethylisopropylmethane, the compound that would later be known as triptane.
In 1922, the landscape of hydrocarbon chemistry was expanded by the work of Belgian chemists Georges Chavanne and B. Lejeune. Their synthesis of a novel heptane isomer, which they named trimethylisopropylmethane, marked the first recorded creation of the compound now known as 2,2,3-trimethylbutane or triptane.[1] This technical guide provides a detailed account of their pioneering work, drawing directly from their publication, "Un nouvel heptane: le triméthylisopropylméthane," in the Bulletin de la Société Chimique de Belgique.
Experimental Protocol: A Two-Stage Synthesis
Chavanne and Lejeune's synthesis was a two-step process, beginning with the creation of a Grignard reagent followed by its reaction with a ketone and subsequent reduction.
Stage 1: Preparation of the Grignard Reagent and Intermediate Alcohol
The synthesis commenced with the preparation of isopropylmagnesium chloride. This was achieved by reacting 2-chloropropane with magnesium turnings in anhydrous ether. The resulting Grignard reagent was then reacted with pinacolone (3,3-dimethyl-2-butanone). This reaction yielded a tertiary alcohol, 2,2,3,3-tetramethyl-2-pentanol.
Stage 2: Reduction to the Alkane
The crucial second stage involved the reduction of the intermediate tertiary alcohol to the final product, this compound. This was accomplished through a dehydration-hydrogenation sequence. The alcohol was first dehydrated to produce a mixture of alkenes. These alkenes were then subjected to catalytic hydrogenation to yield the saturated alkane.
Quantitative Data
The following table summarizes the key quantitative data reported by Chavanne and Lejeune in their 1922 publication.
| Parameter | Value |
| Starting Materials | |
| 2-Chloropropane | Not specified |
| Magnesium | Not specified |
| Pinacolone | Not specified |
| Physical Constants of Trimethylisopropylmethane | |
| Boiling Point | 81 °C |
| Density at 0 °C | 0.7045 g/cm³ |
| Refractive Index (n_D) at 15.3 °C | 1.3938 |
Experimental Workflow
The following diagram illustrates the logical flow of Chavanne's synthesis of this compound.
Signaling Pathways
The synthesis of this compound by Chavanne does not involve biological signaling pathways. The reactions are governed by the principles of organometallic and organic chemistry. The key transformations involve the nucleophilic addition of a Grignard reagent to a ketone and the subsequent reduction of the resulting alcohol.
Conclusion
The 1922 synthesis of this compound by Chavanne and Lejeune stands as a significant achievement in the history of organic chemistry. Their meticulous experimental work, detailed in their publication, laid the groundwork for future studies of highly branched alkanes and their properties. The compound they named trimethylisopropylmethane would later, under the name triptane, become a subject of intense research in the development of high-octane aviation fuels, a testament to the enduring impact of their foundational discovery.
References
The Structural Isomers of Heptane: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the nine structural isomers of heptane (C₇H₁₆). The document details their physical and chemical properties, outlines the experimental protocols for their determination, and explores the relationship between molecular structure and key characteristics. This information is crucial for professionals in chemical research, materials science, and pharmacology who utilize these compounds as solvents, reference standards, or building blocks in synthesis.
Introduction to Heptane and its Isomers
Heptane, a saturated hydrocarbon, is a significant component of gasoline and is widely used as a non-polar solvent in various industrial and laboratory applications.[1] Its molecular formula, C₇H₁₆, allows for the existence of nine distinct structural isomers, each with a unique arrangement of its seven carbon atoms.[2] These structural variations, specifically the degree of branching in the carbon chain, lead to significant differences in their physical and chemical properties.[3] This guide will systematically explore each of these isomers.
The nine structural isomers of heptane are:
-
n-heptane
-
2-Methylhexane
-
3-Methylhexane
-
2,2-Dimethylpentane
-
2,3-Dimethylpentane
-
2,4-Dimethylpentane
-
3,3-Dimethylpentane
-
3-Ethylpentane
-
2,2,3-Trimethylbutane
Quantitative Properties of Heptane Isomers
The physical properties of the heptane isomers are summarized in the tables below for easy comparison. These properties are largely influenced by the degree of branching in the carbon chain, which affects the strength of intermolecular van der Waals forces.
| Isomer | IUPAC Name | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Refractive Index (at 20°C) |
| n-Heptane | Heptane | 98.4 | -90.6 | 0.684 | 1.387 |
| 2-Methylhexane | 2-Methylhexane | 90.0 | -118.3 | 0.679 | 1.385 |
| 3-Methylhexane | 3-Methylhexane | 91.9 | -119.4 | 0.687 | 1.388 |
| 2,2-Dimethylpentane | 2,2-Dimethylpentane | 79.2 | -123.8 | 0.674 | 1.382 |
| 2,3-Dimethylpentane | 2,3-Dimethylpentane | 89.8 | -135.0 | 0.695 | 1.392 |
| 2,4-Dimethylpentane | 2,4-Dimethylpentane | 80.5 | -119.2 | 0.673 | 1.382 |
| 3,3-Dimethylpentane | 3,3-Dimethylpentane | 86.1 | -134.5 | 0.693 | 1.391 |
| 3-Ethylpentane | 3-Ethylpentane | 93.5 | -118.6 | 0.698 | 1.393 |
| This compound | This compound | 80.9 | -25.0 | 0.690 | 1.389 |
Table 1: Physical Properties of Heptane Isomers
A key property, particularly in the context of fuel performance, is the octane rating. The octane rating is a measure of a fuel's ability to resist "knocking" or "pinging" during combustion.[4] It is determined by comparing the fuel's performance to a mixture of n-heptane (octane rating of 0) and isooctane (2,2,4-trimethylpentane, octane rating of 100).[5] The Research Octane Number (RON) and Motor Octane Number (MON) are two different measures of octane rating determined under different engine conditions.
| Isomer | Research Octane Number (RON) | Motor Octane Number (MON) |
| n-Heptane | 0 | 0 |
| 2-Methylhexane | 42.4 | 46.4 |
| 3-Methylhexane | 52.0 | 55.0 |
| 2,2-Dimethylpentane | 92.8 | 95.6 |
| 2,3-Dimethylpentane | 91.1 | 88.5 |
| 2,4-Dimethylpentane | 83.1 | 83.8 |
| 3,3-Dimethylpentane | 80.8 | 86.6 |
| 3-Ethylpentane | 65.0 | 69.3 |
| This compound | 112.1 | 101.3 |
Table 2: Octane Ratings of Heptane Isomers [6]
Experimental Protocols
The determination of the physical and chemical properties of heptane isomers relies on standardized experimental procedures. The following are summaries of the key ASTM International methods.
Boiling Point Determination (ASTM D1078)
This method determines the distillation range of volatile organic liquids.[7]
-
Apparatus: A distillation flask, condenser, graduated cylinder for receiving the distillate, and a calibrated thermometer.
-
Procedure: A 100 mL sample is placed in the distillation flask. Heat is applied, and the temperature is recorded at which the first drop of distillate falls from the condenser (initial boiling point). The temperature is continuously monitored as the distillation proceeds, and the volume of distillate is recorded at various temperature intervals. The final boiling point is the maximum temperature observed during the distillation.
-
Significance: This method provides the boiling range of a substance, which is an important indicator of its purity. For a pure compound, the boiling range should be very narrow.
Melting/Freezing Point Determination (ASTM D1015)
This test method is used for the precise measurement of the freezing points of high-purity hydrocarbons.[8]
-
Apparatus: A freezing-point apparatus consisting of a freezing tube, a metal sheath, a cooling bath (Dewar flask), a stirrer, and a high-precision thermometer.
-
Procedure: The sample is placed in the freezing tube, which is then immersed in a cooling bath. The sample is cooled slowly while being continuously stirred. The temperature is recorded at regular intervals. The freezing point is the temperature at which the liquid and solid phases are in equilibrium, which is observed as a plateau in the cooling curve.
-
Significance: The freezing point is a fundamental physical property that is highly sensitive to impurities. A sharp freezing point is indicative of a high-purity substance.
Density Measurement (ASTM D854)
While originally designed for soil solids, the principles of this method using a pycnometer are applicable to liquids.[2]
-
Apparatus: A pycnometer (a glass flask with a precise volume), a balance, and a constant-temperature bath.
-
Procedure: The mass of the empty, dry pycnometer is determined. It is then filled with the sample liquid, and the mass is measured again. The temperature of the liquid is carefully controlled. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
-
Significance: Density is a characteristic property of a substance and is useful for identification and for converting between mass and volume.
Refractive Index Determination (ASTM D1218)
This method covers the measurement of the refractive index of transparent and light-colored hydrocarbon liquids.[9]
-
Apparatus: A refractometer (e.g., an Abbe refractometer), a light source (typically a sodium lamp), and a constant-temperature bath.
-
Procedure: A small sample of the liquid is placed on the prism of the refractometer. The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the intersection of the crosshairs. The refractive index is read directly from the instrument's scale. The temperature must be precisely controlled.
-
Significance: The refractive index is a fundamental physical property that is related to the composition and purity of a substance.
Octane Rating Determination (ASTM D2699 and D2700)
The Research Octane Number (RON) and Motor Octane Number (MON) are determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine.[3][10]
-
Apparatus: A CFR engine with a variable compression ratio, a knock meter to measure the intensity of knocking, and a system for blending reference fuels.
-
Procedure (General Principle): The sample fuel is run in the engine under specific, controlled conditions. The compression ratio is adjusted until a standard level of knocking is observed. This performance is then bracketed by running two reference fuel blends (mixtures of n-heptane and isooctane) that produce slightly higher and slightly lower knock intensities. The octane number of the sample is then interpolated from the results of the reference fuels.
-
ASTM D2699 (RON): This test is conducted under less severe conditions (600 rpm engine speed, lower intake air temperature) and is representative of city driving with frequent acceleration.[11]
-
ASTM D2700 (MON): This test is conducted under more severe conditions (900 rpm engine speed, higher intake air temperature) and is more indicative of highway driving under heavy load.[10]
-
Significance: The octane rating is a critical parameter for fuels used in spark-ignition engines, as it indicates the fuel's resistance to premature detonation, which can cause engine damage.
Structure-Property Relationships
The variation in the physical and chemical properties of the heptane isomers can be directly attributed to their molecular structure, particularly the degree of branching.
Caption: Relationship between molecular structure and physical properties of heptane isomers.
As illustrated in the diagram above, a more linear or less branched structure, such as in n-heptane, results in a larger surface area for intermolecular contact. This leads to stronger van der Waals forces, and consequently, a higher boiling point. Conversely, increased branching, as seen in isomers like this compound, leads to a more compact, spherical shape with a smaller surface area, resulting in weaker intermolecular forces and a lower boiling point.
The octane rating also shows a strong correlation with the degree of branching. Highly branched isomers are more resistant to autoignition (knocking) and therefore have higher octane ratings. This is because the presence of tertiary and quaternary carbon atoms in branched structures leads to the formation of more stable carbocation intermediates during combustion, which slows down the rate of flame propagation.
Workflow for Isomer Identification and Characterization
The identification and characterization of a specific heptane isomer typically follow a systematic workflow.
Caption: A typical experimental workflow for the identification of a heptane isomer.
This workflow begins with the separation of the isomer from a mixture, typically using gas chromatography (GC), which separates compounds based on their boiling points and interactions with the stationary phase. The separated components can then be analyzed by mass spectrometry (MS) to determine their molecular weight and fragmentation pattern, which provides clues about the carbon skeleton. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in the molecule. Finally, the measurement of physical properties such as boiling point, density, and refractive index, and comparison with known values for the different isomers, can confirm the identity of the compound.
Conclusion
The nine structural isomers of heptane exhibit a fascinating range of physical and chemical properties that are directly linked to their molecular architecture. Understanding these differences is paramount for their effective application in research and industry. This guide has provided a comprehensive overview of their key quantitative properties, the standardized experimental methods used for their determination, and the fundamental principles governing their structure-property relationships. This knowledge serves as a valuable resource for scientists and professionals working with these important hydrocarbons.
References
- 1. scribd.com [scribd.com]
- 2. matestlabs.com [matestlabs.com]
- 3. ASTM D854 - Specific Gravity of Soil Solids by Water Pycnometer [appliedtesting.com]
- 4. ASTM D1078: Distillation Range Measurement of Liquid VOCs - Analytice [analytice.com]
- 5. Octane rating - Wikipedia [en.wikipedia.org]
- 6. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. kashanu.ac.ir [kashanu.ac.ir]
- 9. matestlabs.com [matestlabs.com]
- 10. store.astm.org [store.astm.org]
- 11. store.astm.org [store.astm.org]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,2,3-Trimethylbutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,2,3-trimethylbutane. It includes detailed data presentation, experimental protocols, and visualizations to aid in the structural elucidation and understanding of this branched alkane.
Introduction to the NMR Spectroscopy of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. By analyzing the interaction of atomic nuclei with an external magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
This compound (C₇H₁₆), a highly branched isomer of heptane, presents a clear example of how molecular symmetry influences NMR spectra. Despite having 16 hydrogen atoms and 7 carbon atoms, its ¹H and ¹³C NMR spectra are relatively simple due to the equivalence of several protons and carbons. This makes it an excellent model for understanding the principles of chemical equivalence and signal multiplicity in NMR spectroscopy.
Data Presentation: ¹H and ¹³C NMR of this compound
The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound.
Table 1: ¹H NMR Spectral Data for this compound
| Signal Assignment | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |
| H-1, H-1', H-1'' (3 x -CH₃) | ~0.88 | 9H | Singlet | Not Applicable |
| H-4, H-4' (2 x -CH₃) | ~0.83 | 6H | Singlet | Not Applicable |
| H-3 (-CH) | ~1.38 | 1H | Septet | Not Applicable |
Note: The multiplicity of the methine proton (H-3) is theoretically a septet due to coupling with the six equivalent protons of the two adjacent methyl groups. However, in practice, this can sometimes appear as a broad singlet depending on the resolution of the instrument.
Table 2: ¹³C NMR Spectral Data for this compound
| Signal Assignment | Chemical Shift (δ, ppm) | Carbon Type |
| C-1, C-1', C-1'' (3 x -CH₃) | 27.2 | Primary (CH₃) |
| C-4, H-4' (2 x -CH₃) | 17.9 | Primary (CH₃) |
| C-2 (-C(CH₃)₃) | 32.7 | Quaternary (C) |
| C-3 (-CH(CH₃)₂) | 37.7 | Tertiary (CH) |
Structural Interpretation
The ¹H NMR spectrum of this compound displays three distinct signals, corresponding to three unique proton environments.[1] The integrated signal proton ratio of 9:1:6 is consistent with the structure of the molecule.[1] The nine equivalent protons of the three methyl groups attached to the quaternary carbon (C2) appear as a singlet at approximately 0.88 ppm. The six equivalent protons of the two methyl groups attached to the tertiary carbon (C3) appear as a singlet at around 0.83 ppm. The single methine proton at C3 gives rise to a septet at approximately 1.38 ppm due to coupling with the six neighboring methyl protons.
The ¹³C NMR spectrum shows four distinct signals, confirming the presence of four different carbon environments in this compound.[2] The three equivalent methyl carbons attached to the quaternary carbon appear at 27.2 ppm. The two equivalent methyl carbons attached to the tertiary carbon are found at 17.9 ppm. The quaternary carbon itself resonates at 32.7 ppm, and the tertiary carbon appears at 37.7 ppm.[2]
Experimental Protocols
The following section outlines the detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for non-polar analytes like this compound. It is chemically inert and its residual proton signal at ~7.26 ppm does not interfere with the alkane signals.
-
Concentration:
-
For ¹H NMR, prepare a solution by dissolving 5-25 mg of this compound in approximately 0.6-0.7 mL of CDCl₃.
-
For ¹³C NMR, a more concentrated sample of 50-100 mg in 0.6-0.7 mL of CDCl₃ is recommended due to the lower natural abundance of the ¹³C isotope.
-
-
NMR Tube: Use a standard 5 mm outer diameter, high-precision NMR tube to ensure optimal shimming and spectral resolution.
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If any particulate matter is present, filter the solution into the NMR tube.
¹H NMR Data Acquisition Parameters (Typical)
-
Spectrometer Frequency: 400 MHz or higher
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg' on Bruker instruments)
-
Acquisition Time (AQ): 2-4 seconds
-
Relaxation Delay (D1): 1-5 seconds
-
Number of Scans (NS): 8-16
-
Spectral Width (SW): 10-12 ppm
-
Temperature: 298 K (25 °C)
-
Referencing: The residual CHCl₃ signal at 7.26 ppm or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
¹³C NMR Data Acquisition Parameters (Typical)
-
Spectrometer Frequency: 100 MHz or higher
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments)
-
Acquisition Time (AQ): 1-2 seconds
-
Relaxation Delay (D1): 2-5 seconds
-
Number of Scans (NS): 128-1024 (or more, depending on concentration)
-
Spectral Width (SW): 200-240 ppm
-
Temperature: 298 K (25 °C)
-
Referencing: The CDCl₃ solvent signal at 77.16 ppm or an internal standard like TMS at 0.00 ppm.
Visualizations
The following diagrams illustrate the structural relationships and experimental workflow for the NMR analysis of this compound.
Caption: Molecular structure and corresponding unique ¹H and ¹³C NMR environments.
References
- 1. C7H16 this compound low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 this compound 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. C7H16 C-13 nmr spectrum of this compound analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of this compound C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2,2,3-Trimethylbutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2,2,3-trimethylbutane. The information contained herein is intended to assist researchers, scientists, and professionals in drug development in understanding the mass spectral behavior of highly branched alkanes, which is crucial for structural elucidation and impurity identification.
Core Concepts in the Mass Spectrometry of Branched Alkanes
Under electron ionization (EI), organic molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and subsequent fragmentation. The fragmentation patterns of branched alkanes, such as this compound, are primarily governed by the stability of the resulting carbocations. Cleavage of C-C bonds is favored at branching points, as this leads to the formation of more stable tertiary and secondary carbocations.[1] Consequently, the molecular ion peak in highly branched alkanes is often of very low abundance or entirely absent.[1]
Mass Spectral Data for this compound
The mass spectrum of this compound is characterized by a series of fragment ions, with the base peak appearing at an m/z of 57. The molecular ion (M⁺) at m/z 100 is typically very weak, which is a common feature for highly branched alkanes due to the instability of the parent ion.[2]
Below is a summary of the principal ions observed in the electron ionization mass spectrum of this compound, with their corresponding relative intensities.
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 27 | 15.8 | [C₂H₃]⁺ |
| 29 | 26.3 | [C₂H₅]⁺ |
| 39 | 21.1 | [C₃H₃]⁺ |
| 41 | 52.6 | [C₃H₅]⁺ |
| 43 | 78.9 | [C₃H₇]⁺ |
| 56 | 31.6 | [C₄H₈]⁺ |
| 57 | 100.0 | [C₄H₉]⁺ (tert-butyl cation) |
| 85 | 5.3 | [C₆H₁₃]⁺ |
| 100 | <1 | [C₇H₁₆]⁺ (Molecular Ion) |
Data sourced from the NIST WebBook.[1][3]
Fragmentation Pathway of this compound
The fragmentation of the this compound molecular ion is dominated by the cleavage of carbon-carbon bonds at the most substituted carbon atoms to yield stable carbocations. The primary fragmentation events are outlined below:
-
Formation of the Base Peak (m/z 57): The most favorable fragmentation is the cleavage of the C-C bond between the two quaternary carbons, resulting in the formation of a highly stable tert-butyl cation ([C₄H₉]⁺) and a propyl radical. This fragment gives rise to the base peak at m/z 57.
-
Formation of the m/z 43 Ion: Cleavage of a C-C bond to lose an isopropyl group results in the formation of an isopropyl cation ([C₃H₇]⁺) at m/z 43.
-
Formation of the m/z 85 Ion: Loss of a methyl radical from the molecular ion leads to the formation of a [C₆H₁₃]⁺ ion at m/z 85.
-
Other Fragments: Other significant peaks, such as those at m/z 41 and 29, arise from further fragmentation and rearrangement reactions of the primary fragment ions.
The logical relationship of the key fragmentation steps is visualized in the following diagram:
Experimental Protocol: Electron Ionization Mass Spectrometry of this compound
The following provides a generalized experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.
4.1. Sample Preparation
This compound is a volatile liquid at room temperature. A dilute solution is prepared by dissolving a small amount of the analyte in a volatile organic solvent such as hexane or dichloromethane. The concentration should be optimized to avoid saturation of the detector, typically in the range of 1-10 ppm.
4.2. Gas Chromatography (GC) Parameters
-
Injection Port:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (with a high split ratio, e.g., 100:1, to prevent column overloading)
-
Injection Volume: 1 µL
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is suitable for separating volatile hydrocarbons.
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.
-
Final Hold: Hold at 200 °C for 2 minutes.
-
4.3. Mass Spectrometry (MS) Parameters
-
Ionization Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: Scan from m/z 20 to 150.
-
Solvent Delay: A solvent delay of 2-3 minutes is used to prevent the solvent peak from entering the mass spectrometer.
-
Detector: An electron multiplier detector is typically used.
The workflow for a typical GC-MS experiment is illustrated below:
References
- 1. Butane, 2,2,3-trimethyl- [webbook.nist.gov]
- 2. C7H16 mass spectrum of this compound fragmentation pattern of m/z m/e ions for analysis and identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Butane, 2,2,3-trimethyl- [webbook.nist.gov]
An In-Depth Technical Guide to the Infrared Spectrum of 2,2,3-Trimethylbutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the infrared (IR) spectrum of 2,2,3-trimethylbutane, a highly branched alkane. Understanding the vibrational spectroscopy of such molecules is fundamental in various scientific disciplines, including organic chemistry, materials science, and quality control in fuel and solvent industries. This document outlines the core principles of its IR spectral interpretation, presents quantitative data, details the experimental protocol for spectral acquisition, and provides a logical workflow for analysis.
Core Interpretation of the Infrared Spectrum
The infrared spectrum of this compound is characteristic of a saturated alkane, displaying absorption bands corresponding to the stretching and bending vibrations of its C-H and C-C bonds. Due to the absence of polar functional groups (like hydroxyl or carbonyl groups), the spectrum is relatively simple and dominated by hydrocarbon absorptions. The high degree of branching, specifically the presence of a tertiary carbon, a quaternary carbon, and multiple methyl groups, gives rise to a unique fingerprint region that allows for its identification.
The key regions in the spectrum are:
-
C-H Stretching Vibrations (2800-3000 cm⁻¹): This region is characterized by strong absorptions arising from the stretching of the carbon-hydrogen bonds on the methyl (-CH₃) and the single methine (-CH) groups.
-
C-H Bending Vibrations (1365-1470 cm⁻¹): These medium to strong absorptions are due to the scissoring and bending of the C-H bonds. The presence of a tert-butyl group and an isopropyl group leads to distinct absorption patterns in this area.
-
C-C Skeletal Vibrations (Fingerprint Region, < 1300 cm⁻¹): The complex pattern of absorptions in this region is due to the stretching and deformation of the carbon-carbon skeleton. These bands are unique to the molecule and are crucial for definitive identification.[1]
Data Presentation: Quantitative Analysis of Absorption Bands
The following table summarizes the principal absorption bands observed in the liquid-phase Fourier Transform Infrared (FTIR) spectrum of this compound. The data is compiled from the Spectral Database for Organic Compounds (SDBS).
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| 2962 | Strong | Asymmetric C-H stretching in -CH₃ groups |
| 2875 | Medium | Symmetric C-H stretching in -CH₃ groups |
| 1468 | Medium | Asymmetric C-H bending (scissoring) in -CH₃ groups |
| 1392 | Medium | Symmetric C-H bending (umbrella mode) of the tert-butyl group |
| 1367 | Strong | Symmetric C-H bending of the isopropyl group |
| 1248 | Weak | C-C skeletal stretching |
| 1169 | Medium | C-C skeletal stretching |
| 928 | Weak | C-H rocking/C-C skeletal vibrations |
Experimental Protocol: Acquisition of the FTIR Spectrum
The following protocol details the methodology for obtaining a high-quality liquid-phase FTIR spectrum of the volatile alkane, this compound, using the neat liquid film technique with salt plates.
I. Instrumentation and Materials
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Demountable cell with sodium chloride (NaCl) or potassium bromide (KBr) salt plates
-
This compound (liquid, high purity)
-
Pasteur pipette
-
Kimwipes or other lint-free tissue
-
Volatile solvent for cleaning (e.g., hexane or dichloromethane)
-
Fume hood
II. Sample Preparation and Handling
-
Plate Preparation: Ensure the salt plates are clean and dry. If necessary, polish them with a fine abrasive and rinse with a dry, volatile solvent in a fume hood. Handle the plates by their edges to avoid transferring moisture and oils from fingerprints.
-
Sample Application: In a fume hood, place one to two drops of this compound onto the center of one salt plate using a Pasteur pipette.
-
Creating the Film: Gently place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film between the plates. Avoid trapping air bubbles.
-
Cell Assembly: Place the "sandwich" of salt plates into the demountable cell holder and secure it.
III. Spectral Acquisition
-
Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty. Acquire a background spectrum to account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.
-
Sample Spectrum: Place the assembled cell containing the this compound sample into the sample holder of the spectrometer.
-
Data Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually collected over the mid-infrared range (e.g., 4000 to 400 cm⁻¹).
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
IV. Post-Measurement
-
Cleaning: Disassemble the cell and clean the salt plates thoroughly with a volatile solvent.
-
Storage: Store the clean, dry salt plates in a desiccator to protect them from atmospheric moisture.
Mandatory Visualizations
The following diagrams illustrate the logical relationships in the interpretation of the this compound IR spectrum.
Caption: Logical workflow for the interpretation of the IR spectrum of this compound.
Caption: Experimental workflow for obtaining the FTIR spectrum of this compound.
References
Thermochemical Properties of 2,2,3-Trimethylbutane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical data for 2,2,3-trimethylbutane (also known as triptan), a highly branched alkane of interest in various chemical and pharmaceutical applications. The following sections present key thermochemical parameters, detailed experimental methodologies for their determination, and a logical workflow for acquiring and utilizing such data.
Data Presentation
The thermochemical data for this compound are summarized in the tables below, categorized by the phase of the substance. These values are primarily sourced from the NIST WebBook and original research publications.
Gas Phase Thermochemical Data
| Property | Value | Units | Temperature (K) | Reference |
| Constant Pressure Heat Capacity (Cp,gas) | 111.46 | J/mol·K | 200 | Scott D.W., 1974 |
| 150.46 | J/mol·K | 273.15 | Scott D.W., 1974 | |
| 163.3 ± 0.4 | J/mol·K | 298.15 | Scott D.W., 1974 | |
| 164.22 | J/mol·K | 300 | Scott D.W., 1974 | |
| 178.82 ± 0.18 | J/mol·K | 328.80 | Waddington G., 1947[1] | |
| 188.66 ± 0.19 | J/mol·K | 348.85 | Waddington G., 1947[1] | |
| 198.28 ± 0.20 | J/mol·K | 369.20 | Waddington G., 1947[1] | |
| 212.84 | J/mol·K | 400 | Scott D.W., 1974 | |
| 213.05 ± 0.21 | J/mol·K | 400.40 | Waddington G., 1947[1] | |
| 228.20 ± 0.23 | J/mol·K | 434.30 | Waddington G., 1947[1] | |
| 239.99 ± 0.24 | J/mol·K | 461.80 | Waddington G., 1947[1] | |
| 256.06 | J/mol·K | 500 | Scott D.W., 1974 | |
| 293.72 | J/mol·K | 600 | Scott D.W., 1974 | |
| 326.35 | J/mol·K | 700 | Scott D.W., 1974 | |
| 355.22 | J/mol·K | 800 | Scott D.W., 1974 | |
| 380.74 | J/mol·K | 900 | Scott D.W., 1974 | |
| 402.92 | J/mol·K | 1000 | Scott D.W., 1974 | |
| 422.58 | J/mol·K | 1100 | Scott D.W., 1974 | |
| 440.16 | J/mol·K | 1200 | Scott D.W., 1974 | |
| 456.06 | J/mol·K | 1300 | Scott D.W., 1974 | |
| 468.61 | J/mol·K | 1400 | Scott D.W., 1974 | |
| 481.16 | J/mol·K | 1500 | Scott D.W., 1974 | |
| Standard Enthalpy of Formation (ΔfH°gas) | -204.8 | kJ/mol | 298.15 |
Condensed Phase Thermochemical Data
| Property | Value | Units | Reference |
| Standard Enthalpy of Formation of Liquid (ΔfH°liquid) | -236.9 ± 1.1 | kJ/mol | Prosen and Rossini, 1945[2] |
| -238 ± 1 | kJ/mol | Davies and Gilbert, 1941 | |
| Standard Enthalpy of Combustion of Liquid (ΔcH°liquid) | -4803.99 ± 0.50 | kJ/mol | Prosen and Rossini, 1945[2] |
| Standard Molar Entropy of Liquid (S°liquid) | 292.25 | J/mol·K | |
| Constant Pressure Heat Capacity of Liquid (Cp,liquid) | 163.3 | J/mol·K |
Phase Change Data
| Property | Value | Units | Temperature (K) |
| Enthalpy of Vaporization (ΔvapH°) | 32.19 | kJ/mol | 298.15 |
| 28.9 | kJ/mol | 354.00 (Boiling Point) | |
| Enthalpy of Fusion (ΔfusH) | 2.242 | kJ/mol | 121.4 (Transition) |
| Entropy of Fusion (ΔfusS) | 19.64 | J/mol·K | 121 (Transition) |
| Enthalpy of Transition (ΔHtrs) | 2.242 | kJ/mol | 121.4 |
Experimental Protocols
The accurate determination of thermochemical data relies on precise calorimetric techniques. The following sections detail the methodologies employed in the key cited experiments for this compound.
Determination of Enthalpy of Combustion (Prosen and Rossini, 1945)
The standard enthalpy of combustion of liquid this compound was determined using bomb calorimetry . This method involves the complete combustion of a known mass of the sample in a high-pressure oxygen atmosphere within a constant-volume vessel (the "bomb").
Apparatus:
-
A Parr plain bomb calorimeter was used. This consists of a heavy-walled stainless steel bomb capable of withstanding high pressures.
-
The bomb is submerged in a known quantity of water in a calorimeter bucket.
-
A sensitive thermometer is used to measure the temperature change of the water.
Procedure:
-
A weighed sample of this compound is placed in a crucible inside the bomb.
-
The bomb is sealed and purged with oxygen to remove air, then filled with oxygen to a pressure of approximately 30 atmospheres.
-
The bomb is placed in the calorimeter, which is filled with a known amount of water.
-
The initial temperature of the water is recorded.
-
The sample is ignited by passing an electric current through a fuse wire.
-
The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
-
The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.
Data Analysis: The heat of combustion at constant volume (ΔU_c) is calculated from the observed temperature rise and the heat capacity of the calorimeter. Corrections are applied for the heat of ignition and the formation of nitric acid from residual nitrogen in the bomb. The enthalpy of combustion (ΔH_c) is then calculated from ΔU_c using the relationship ΔH = ΔU + Δ(PV).
Determination of Vapor Heat Capacity (Waddington, 1947)
The heat capacity of this compound vapor was determined using an improved flow calorimeter .[1] This technique measures the heat required to raise the temperature of a continuously flowing stream of vapor by a known amount.
Apparatus:
-
The apparatus consists of a vaporizer, a calorimeter for determining the heat capacity of the vapor, and a flow control and measurement system.[3]
-
The calorimeter itself is a tube containing a heater, surrounded by adiabatic shields to minimize heat loss.[3]
-
Platinum resistance thermometers are used to measure the temperature of the vapor at the inlet and outlet of the calorimeter.[3]
Procedure:
-
Liquid this compound is vaporized at a constant rate.
-
The vapor flows at a steady rate through the calorimeter.
-
A known amount of electrical energy is supplied to the heater in the calorimeter.
-
The temperatures of the vapor at the inlet and outlet of the calorimeter are measured once a steady state is reached.
-
The flow rate of the vapor is determined by condensing the vapor after it exits the calorimeter and weighing the condensate.
Data Analysis: The constant pressure heat capacity (Cp) is calculated from the electrical energy input, the molar flow rate of the vapor, and the measured temperature difference between the inlet and outlet.
Mandatory Visualization
The following diagram illustrates the logical workflow for the determination and application of thermochemical data for a given compound.
Caption: Workflow for Thermochemical Data Determination and Application.
References
Early Research on Triptane as a High-Performance Aviation Fuel Component: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the early research and development of triptane (2,2,3-trimethylbutane) as a high-performance component for aviation gasoline. Triptane, a highly branched isomer of heptane, was the subject of intensive investigation, particularly during the World War II era, due to its exceptional anti-knock characteristics and high octane rating. This document consolidates key findings from foundational studies, presenting quantitative performance data, detailed experimental protocols for engine testing, and an overview of the chemical synthesis pathways explored for its production. The information is intended to serve as a valuable resource for researchers in fuel science, combustion engineering, and chemical history, as well as for professionals in related fields who may find parallels in the synthesis and evaluation of performance-enhancing chemical compounds.
Introduction
The quest for superior aviation fuels was a critical endeavor in the early to mid-20th century, driven by the need for aircraft engines with higher power and efficiency. A primary limiting factor in engine performance was "knock" or detonation, the uncontrolled combustion of the fuel-air mixture. The development of fuels with high anti-knock properties was therefore of paramount importance.
Triptane, chemically known as this compound, emerged as a compound of significant interest due to its remarkably high octane rating.[1] Early research, spearheaded by organizations such as the National Advisory Committee for Aeronautics (NACA), focused on evaluating triptane's potential as a blending agent to enhance the performance of aviation gasoline.[2][3] These investigations demonstrated that triptane could significantly boost the knock-limited performance of aircraft engines, allowing for operation at higher compression ratios and leading to substantial improvements in power output and fuel economy.[2][4]
This guide synthesizes the early research on triptane, providing a detailed look at the experimental methodologies employed, the quantitative performance data obtained, and the chemical synthesis routes that were explored.
Chemical Properties and Synthesis of Triptane
Triptane is a saturated hydrocarbon with the chemical formula C7H16. Its highly branched structure is responsible for its excellent anti-knock properties. The synthesis of triptane for research and potential large-scale production was a significant area of investigation.
Synthesis Pathway
Several methods for the synthesis of triptane were explored during the early research period. One notable pathway involved the reaction of 2,3-dimethylbutene-2 with chloromethyl methyl ether, followed by dehydrochlorination and hydrogenation. This multi-step process aimed to create the specific carbon skeleton of triptane.
References
An In-depth Technical Guide to the Molecular Structure of Highly Branched Alkanes: A Case Study on 2,2,4,4,6-Pentamethylheptane
A Note on Nomenclature: The term "pentamethylethane" does not correspond to a valid chemical structure under IUPAC nomenclature, as an ethane backbone (two carbon atoms) cannot accommodate five methyl substituents. This guide will focus on a representative highly branched alkane, 2,2,4,4,6-pentamethylheptane , to explore the principles of molecular structure in this class of compounds.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the molecular structure of 2,2,4,4,6-pentamethylheptane. The document outlines its structural characteristics, the experimental protocols used for its determination, and visual representations of its nomenclature and analytical workflow.
Molecular Structure of 2,2,4,4,6-Pentamethylheptane
2,2,4,4,6-Pentamethylheptane is a saturated hydrocarbon with the chemical formula C₁₂H₂₆.[1][2] As a highly branched alkane, its structure is characterized by a seven-carbon main chain (heptane) with five methyl group substituents at positions 2, 2, 4, 4, and 6.[1][3] The carbon atoms in alkanes are sp³ hybridized, resulting in a tetrahedral geometry with bond angles around 109.5°.[4][5] However, in highly branched alkanes like this one, steric hindrance between the bulky methyl groups can cause deviations from this ideal angle.[4]
| Parameter | Typical Value | Notes |
| Chemical Formula | C₁₂H₂₆ | [1] |
| Molecular Weight | 170.34 g/mol | [2] |
| C-C Bond Length | ~1.54 Å | Standard for single carbon-carbon bonds.[4] |
| C-H Bond Length | ~1.09 Å | Standard for single carbon-hydrogen bonds.[4] |
| C-C-C Bond Angle | ~109.5° | May be distorted due to steric hindrance from methyl groups.[4] |
| H-C-H Bond Angle | ~109.5° | [5] |
Experimental Protocols for Structure Determination
The molecular structure of alkanes is typically determined using a combination of spectroscopic and diffraction techniques.
NMR spectroscopy is a powerful method for elucidating the carbon-hydrogen framework of organic molecules.[6]
Methodology:
-
Sample Preparation: A small amount of the purified alkane is dissolved in a deuterated solvent (e.g., CDCl₃) to prepare a dilute solution. A reference standard, such as tetramethylsilane (TMS), is added.
-
¹H NMR Spectroscopy: The sample is placed in a strong magnetic field and irradiated with radio waves. The resonance of the hydrogen nuclei (protons) provides information about their chemical environment.
-
Chemical Shift (δ): Protons in different electronic environments absorb at different frequencies. In alkanes, proton signals typically appear in the upfield region of the spectrum (around 0.7-1.5 ppm).
-
Integration: The area under each signal is proportional to the number of protons giving rise to that signal.
-
Spin-Spin Splitting: The signal for a set of protons is split by neighboring, non-equivalent protons, following the n+1 rule. This provides information about the connectivity of atoms.
-
-
¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal.[6] The chemical shifts for carbon atoms in alkanes typically range from 10-40 ppm.
-
2D NMR Techniques: Advanced techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish correlations between protons and carbons, confirming the overall structure.
For solid alkanes or those that can be crystallized at low temperatures, X-ray crystallography provides a precise three-dimensional model of the molecular structure.[7][8]
Methodology:
-
Crystallization: A high-quality single crystal of the alkane is grown from a solution.[8] This can be challenging for liquid alkanes and often requires low temperatures.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots.[8]
-
Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to calculate an electron density map of the crystal. This map is then interpreted to determine the positions of the individual atoms and the bonds between them.[8] The resulting structural model is refined to best fit the experimental data.
Visualizations
The following diagram illustrates the logical steps to arrive at the IUPAC name for 2,2,4,4,6-pentamethylheptane.
Caption: IUPAC Naming Workflow for 2,2,4,4,6-Pentamethylheptane.
The diagram below outlines a generalized workflow for determining the molecular structure of an unknown alkane.
Caption: Generalized Experimental Workflow for Alkane Structure Determination.
References
- 1. 2,2,4,4,6-Pentamethylheptane | C12H26 | CID 112817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2,4,4,6-Pentamethylheptane(62199-62-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. 2,2,4,6,6-Pentamethylheptane | C12H26 | CID 26058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Alkane - Wikipedia [en.wikipedia.org]
- 5. ncert.nic.in [ncert.nic.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Crystal structures of eight mono-methyl alkanes (C26–C32) via single-crystal and powder diffraction and DFT-D optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Solubility Characteristics of 2,2,3-Trimethylbutane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2,2,3-trimethylbutane, a branched alkane of significant interest in various chemical and pharmaceutical applications. The document details the underlying principles of its solubility, presents available quantitative solubility data in a structured format, outlines experimental protocols for solubility determination, and illustrates the thermodynamic driving forces of the dissolution process. This guide is intended to be a valuable resource for researchers and professionals working with this compound in solvent-based systems.
Introduction to the Solubility of this compound
This compound, also known as triptane, is a compact and highly branched isomer of heptane. Its molecular structure, being nonpolar, is the primary determinant of its solubility behavior. The fundamental principle governing its solubility is the "like dissolves like" rule, which dictates that nonpolar solutes will readily dissolve in nonpolar solvents, while their solubility in polar solvents will be limited.[1][2]
The dissolution of this compound in an organic solvent is a physical process driven by the thermodynamic favorability of the system to achieve a lower Gibbs free energy state. This is achieved through an increase in the entropy of the system upon mixing, which often outweighs the enthalpic changes associated with intermolecular force disruption and formation.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in readily accessible literature. However, based on its nonpolar nature, its miscibility with other alkanes and nonpolar aromatic solvents at ambient temperatures is expected to be high, likely approaching ideal behavior where they are soluble in all proportions. Its solubility in polar solvents is significantly lower.
For context, while specific data for this compound is sparse, the IUPAC-NIST Solubility Data Series provides extensive, critically evaluated solubility data for a wide range of chemical systems. Volume 101 of this series, for instance, covers the mutual solubilities of alcohols with hydrocarbons and water, offering a valuable resource for understanding the behavior of similar systems.[3] Researchers requiring precise solubility data for this compound in specific solvents are encouraged to consult this series or perform experimental determinations.
Table 1: Qualitative and Estimated Quantitative Solubility of this compound in Selected Organic Solvents
| Solvent | Solvent Type | Expected Solubility | Estimated Quantitative Data (at 25 °C) |
| Hexane | Nonpolar (Alkane) | Very High / Miscible | Likely miscible in all proportions |
| Toluene | Nonpolar (Aromatic) | Very High / Miscible | Likely miscible in all proportions |
| Diethyl Ether | Slightly Polar | High | High mole fraction solubility expected |
| Acetone | Polar (Aprotic) | Moderate to Low | Limited solubility |
| Ethanol | Polar (Protic) | Low | Low mole fraction solubility[4] |
| Water | Polar (Protic) | Very Low / Immiscible | Practically insoluble |
Note: The quantitative data for nonpolar solvents are estimations based on the principle of "like dissolves like." Experimental verification is recommended for precise applications.
Experimental Protocol for Determining Liquid-Liquid Solubility
The shake-flask method is a widely recognized and reliable technique for determining the solubility of a liquid in a liquid solvent.[5][6][7][8] The following protocol outlines the general steps for determining the solubility of this compound in an organic solvent.
Objective: To determine the equilibrium concentration of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Organic solvent of interest (high purity)
-
Glass flasks with airtight stoppers (e.g., screw caps with PTFE liners)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Pipettes and syringes
-
Gas chromatograph (GC) or other suitable analytical instrument for concentration measurement
-
Centrifuge (optional)
Procedure:
-
Preparation of Supersaturated Solutions: In a series of flasks, prepare mixtures of this compound and the organic solvent with varying compositions. Ensure that for each data point, an excess of the solute (this compound) is added to the solvent to create a visibly distinct second phase, thus ensuring supersaturation.
-
Equilibration: Place the sealed flasks in a thermostatic shaker or water bath set to the desired temperature. Agitate the flasks for a prolonged period (e.g., 24-48 hours) to ensure that the system reaches thermodynamic equilibrium. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solvent phase remains constant.
-
Phase Separation: After equilibration, cease agitation and allow the two liquid phases to separate completely. This can be facilitated by letting the flasks stand undisturbed in the temperature-controlled bath or by centrifugation at the same temperature.
-
Sampling: Carefully extract a known volume of the solvent phase (the phase in which the solubility is being measured) using a syringe. It is critical to avoid disturbing the interface and drawing any of the undissolved solute phase.
-
Analysis: Analyze the concentration of this compound in the collected sample using a pre-calibrated analytical technique. Gas chromatography (GC) with a flame ionization detector (FID) is a common and accurate method for this purpose.
-
Data Reporting: The solubility is reported as the average concentration from multiple replicate experiments, typically in units of mole fraction, mass fraction, or grams of solute per 100 mL of solvent, at the specified temperature.
Thermodynamic Principles of Dissolution
The dissolution of this compound in a nonpolar organic solvent is a spontaneous process governed by the change in Gibbs free energy (ΔG). The relationship between enthalpy (ΔH), entropy (ΔS), and Gibbs free energy is described by the equation:
ΔG = ΔH - TΔS
For dissolution to be spontaneous, ΔG must be negative.
-
Enthalpy of Mixing (ΔH_mix): When this compound mixes with a nonpolar solvent, the existing van der Waals forces between the solute molecules and between the solvent molecules are broken, and new van der Waals forces are formed between the solute and solvent molecules. In an ideal solution of nonpolar components, the energy required to break the old interactions is approximately equal to the energy released when new interactions are formed, resulting in a very small or near-zero enthalpy of mixing (ΔH_mix ≈ 0).[9]
-
Entropy of Mixing (ΔS_mix): The primary driving force for the dissolution of nonpolar substances is the significant increase in the entropy of the system. Mixing leads to a more disordered state as the solute and solvent molecules intermingle, increasing the number of possible arrangements. This increase in randomness results in a positive entropy of mixing (ΔS_mix > 0).
Since the enthalpy of mixing is close to zero and the entropy of mixing is positive, the TΔS term is positive, making the overall Gibbs free energy of mixing (ΔG_mix) negative, thus favoring dissolution.
Caption: Thermodynamic cycle of the dissolution of this compound in an organic solvent.
Conclusion
The solubility of this compound is fundamentally dictated by its nonpolar nature, leading to high solubility in nonpolar organic solvents and poor solubility in polar solvents. While comprehensive quantitative data remains a subject for further experimental investigation, the principles outlined in this guide provide a robust framework for understanding and predicting its behavior in various solvent systems. The provided experimental protocol offers a reliable method for obtaining precise solubility data essential for research, development, and formulation activities. The thermodynamic model illustrates that the dissolution process is primarily driven by an increase in entropy. This technical guide serves as a foundational resource for scientists and professionals engaged in work involving this compound.
References
- 1. CAS 464-06-2: this compound | CymitQuimica [cymitquimica.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. iupac.org [iupac.org]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. enamine.net [enamine.net]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. Enthalpy of mixing - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physicochemical Properties of 2,2,3-Trimethylbutane
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the boiling and melting points of 2,2,3-trimethylbutane, a highly branched heptane isomer also known as triptane. The information herein is curated for professionals in scientific research and development who require precise data and an understanding of the underlying physicochemical principles.
Physicochemical Data
The boiling and melting points of this compound are critical parameters for its handling, purification, and use as a solvent or a reference compound. The following table summarizes these key physical properties.
| Property | Value | Conditions |
| Boiling Point | 80.9 °C | At 760 mmHg (standard atmospheric pressure)[1] |
| 81.7 ± 7.0 °C | At 760 mmHg[2] | |
| 178 °F | Not specified | |
| Melting Point | -25 °C | (lit.)[1][2][3][4][5] |
| -13 °F | Not specified |
Experimental Protocols for Determination of Physical Properties
The accurate determination of boiling and melting points is fundamental to chemical characterization. The following are detailed, generalized methodologies for these measurements.
2.1 Melting Point Determination
The melting point of a solid is the temperature at which it transitions to a liquid state. For a pure crystalline compound, this occurs over a narrow temperature range. The melting point is relatively insensitive to pressure changes.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Fisher-Johns) or a Thiele tube setup.
-
Capillary tubes (thin-walled, sealed at one end).
-
Thermometer.
-
The sample of this compound (in a solid state, which would require cooling below -25°C).
Procedure:
-
Sample Preparation: A small amount of the solidified this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm for even heating.[6]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus. In a Thiele tube setup, the capillary is attached to a thermometer and immersed in an oil bath.
-
Heating: The sample is heated rapidly at first to determine an approximate melting point.
-
Accurate Measurement: The experiment is repeated with a fresh sample. As the temperature approaches the approximate melting point, the heating rate is slowed to about 1-2°C per minute.
-
Data Recording: The temperature at which the first liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range.[6] A pure compound will exhibit a sharp melting point range of 0.5-1°C.[6]
2.2 Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6] It is sensitive to changes in pressure.
Apparatus:
-
Thiele tube or a small-scale distillation apparatus.[7]
-
Small test tube or vial.
-
Capillary tube (sealed at one end).
-
Thermometer.
-
Liquid sample of this compound.
Procedure (Thiele Tube Method):
-
Sample Preparation: A small vial is filled about halfway with the liquid this compound.[7] A capillary tube, with its open end down, is placed inside the vial.[7]
-
Apparatus Setup: The vial is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[7] This assembly is then placed in a Thiele tube containing heating oil.[7]
-
Heating: The side arm of the Thiele tube is gently and continuously heated.[7] Air trapped in the capillary tube will slowly bubble out.
-
Observation: Heating continues until a vigorous and continuous stream of bubbles emerges from the capillary tube.[7] This indicates that the temperature is just above the boiling point.
-
Data Recording: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles stops and liquid is drawn back into the capillary tube.[7] This temperature and the ambient barometric pressure should be recorded.[7]
Factors Influencing Physical Properties of Branched Alkanes
The boiling and melting points of alkanes are determined by the strength of intermolecular van der Waals forces.[8][9] For isomers like this compound, molecular structure plays a crucial role.
Boiling Point:
-
Molecular Weight: As molecular weight increases, van der Waals forces become stronger, leading to a higher boiling point.[8]
-
Branching: Increased branching in an alkane chain leads to a more compact, spherical shape.[10] This reduces the surface area available for intermolecular contact, which weakens the van der Waals forces and results in a lower boiling point compared to its straight-chain isomer (n-heptane).[8][9][10]
Melting Point:
-
Molecular Packing: The melting point is influenced by how well the molecules can pack into a crystal lattice.[10]
-
Symmetry: Highly branched, symmetrical molecules like this compound can pack more efficiently into a solid structure than their less-branched or linear isomers.[10] This efficient packing leads to stronger intermolecular forces in the solid state, requiring more energy to break the lattice, and thus resulting in a higher melting point than might be expected based on boiling point trends alone.[10] For instance, this compound has a higher melting point (-25°C) than the linear n-heptane (-90.6°C).[10]
Visualization of Physicochemical Relationships
The following diagram illustrates the logical relationships between molecular structure and the physical properties of branched alkanes.
Caption: Logical flow of structural factors affecting alkane properties.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | CAS#:464-06-2 | Chemsrc [chemsrc.com]
- 3. This compound [stenutz.eu]
- 4. This compound - Wikidata [wikidata.org]
- 5. This compound = 99 464-06-2 [sigmaaldrich.com]
- 6. alnoor.edu.iq [alnoor.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Alkane - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
vapor pressure data for 2,2,3-trimethylbutane at different temperatures
This in-depth technical guide provides a comprehensive overview of the vapor pressure data for 2,2,3-trimethylbutane at various temperatures. Designed for researchers, scientists, and drug development professionals, this document outlines the experimental methodologies for vapor pressure determination and presents the data in a clear, accessible format.
Vapor Pressure Data for this compound
The vapor pressure of this compound over a range of temperatures can be accurately calculated using the Antoine equation. The parameters for this equation have been determined from experimental data and are provided by the National Institute of Standards and Technology (NIST).[1][2] The Antoine equation is as follows:
log₁₀(P) = A − (B / (T + C))
Where:
-
P is the vapor pressure in bar
-
T is the temperature in Kelvin (K)
-
A = 3.9222
-
B = 1203.362
-
C = -46.776
These constants are applicable for the temperature range of 285.70 K to 354.92 K.
The following table summarizes the calculated vapor pressure of this compound at various temperatures within the applicable range.
| Temperature (°C) | Temperature (K) | Vapor Pressure (kPa) | Vapor Pressure (mmHg) |
| 15 | 288.15 | 8.89 | 66.68 |
| 20 | 293.15 | 11.38 | 85.36 |
| 25 | 298.15 | 14.43 | 108.23 |
| 30 | 303.15 | 18.13 | 136.00 |
| 35 | 308.15 | 22.59 | 169.44 |
| 40 | 313.15 | 27.93 | 209.49 |
| 45 | 318.15 | 34.27 | 257.05 |
| 50 | 323.15 | 41.76 | 313.23 |
| 55 | 328.15 | 50.54 | 379.08 |
| 60 | 333.15 | 60.77 | 455.81 |
| 65 | 338.15 | 72.61 | 544.62 |
| 70 | 343.15 | 86.23 | 646.78 |
| 75 | 348.15 | 101.81 | 763.64 |
| 80 | 353.15 | 119.54 | 896.62 |
Note: 1 bar = 100 kPa, 1 kPa ≈ 7.50062 mmHg
Experimental Protocols
The determination of accurate vapor pressure data relies on precise and well-controlled experimental methods. The data presented above, derived from the Antoine equation constants, is based on the experimental work of Forziati, Norris, and Rossini (1949).[1][2] The following sections detail the experimental protocol used in their seminal study, as well as a general overview of other common methods.
Cited Experimental Protocol: Dynamic Method (Ebulliometry)
The method employed by Forziati, Norris, and Rossini is a dynamic method utilizing a specialized ebulliometer.[1] This apparatus is designed to measure the boiling point of a liquid at a series of accurately controlled pressures.
Apparatus:
-
Boiler: An electrically heated boiler to vaporize the this compound sample.
-
Vapor Space: A chamber above the boiler containing a vertical reentrant tube.
-
Temperature Measurement: A 25-ohm platinum resistance thermometer is placed inside the reentrant tube to measure the temperature of the liquid-vapor equilibrium.
-
Condenser: A condenser is situated above the vapor space to re-liquefy the vapor and return it to the boiler, maintaining a closed system.
-
Pressure Control: An automatic pressure control system capable of maintaining 20 fixed pressures. The apparatus is connected to a large-volume, manually operated pressure-control system, which includes connections to a vacuum pump, a drying train, and a cylinder of purified nitrogen.
Procedure:
-
Calibration: The apparatus was calibrated using distilled water. The boiling point of water was measured at the 20 fixed pressure points, and these temperatures were compared against the standard vapor pressure-temperature tables for water to determine the precise pressure at each set point.[1]
-
Sample Introduction: A sample of highly purified this compound was introduced into the boiler.
-
Equilibrium Measurement: For each of the 20 pre-determined pressure points, the sample was brought to a steady boil. The temperature of the vapor-liquid equilibrium was measured using the platinum resistance thermometer once the system stabilized.
-
Data Correlation: The experimental temperature and pressure data points were then correlated using the method of least squares to fit the three-constant Antoine equation.[1]
General Experimental Methodologies
Two primary methods for vapor pressure determination are the static method and the dynamic method.
1. Static Method
The static method directly measures the vapor pressure of a substance in a closed system at thermal equilibrium.
Principle: A degassed sample of the substance is placed in a thermostatically controlled, evacuated container. The pressure of the vapor in the headspace above the sample is measured at a constant temperature.
Apparatus:
-
A sample container made of glass or stainless steel.
-
A vacuum pump to evacuate the container.
-
A heating/cooling system (thermostat) to precisely control the temperature of the sample.
-
A pressure measuring device, such as a manometer or a pressure transducer, connected to the container.
Procedure:
-
The sample is placed in the container.
-
The container is cooled (often with liquid nitrogen) to freeze the sample, and the headspace is evacuated to remove air.
-
The container is sealed, and the sample is allowed to thaw. This freeze-pump-thaw cycle is often repeated to ensure complete degassing of the sample.
-
The container is brought to the desired temperature using the thermostat.
-
Once thermal equilibrium is reached, the pressure of the vapor in the headspace is recorded.
-
This process is repeated for a range of temperatures to establish the vapor pressure curve.
2. Dynamic Method (Ebulliometry)
The dynamic method involves measuring the boiling point of the liquid at various controlled pressures.
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the surrounding atmosphere. By controlling the system pressure, the boiling point can be measured at different pressures.
Apparatus:
-
An ebulliometer, which consists of a boiling flask, a condenser, and a port for a thermometer or temperature probe.
-
A pressure control system to maintain a constant pressure within the apparatus.
-
A precise temperature measuring device.
Procedure:
-
The liquid sample is placed in the ebulliometer.
-
The pressure inside the system is set and maintained at a specific value.
-
The liquid is heated until it boils.
-
The temperature at which the liquid and vapor are in equilibrium (the boiling point) is recorded.
-
The procedure is repeated for different pressure settings to obtain a series of corresponding boiling points and pressures.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow of a typical vapor pressure measurement using the static method.
Workflow for the Static Method of Vapor Pressure Measurement.
References
Methodological & Application
Application Notes and Protocols: The Use of 2,2,3-Trimethylbutane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of 2,2,3-trimethylbutane (also known as triptane), covering its synthesis, physical and chemical properties, and its applications in organic synthesis. Experimental protocols and spectroscopic data are included to facilitate its use in a laboratory setting.
Introduction
This compound is a highly branched, saturated hydrocarbon with the chemical formula C₇H₁₆. Its unique steric bulk and chemical inertness make it a compound of interest in various areas of organic chemistry, including as a solvent, a reagent in specific reactions, and as a reference standard. Historically, it was also investigated as a high-octane component in aviation fuel.
Physical and Chemical Properties
This compound is a colorless, flammable liquid with a mild odor. Its highly branched structure results in a relatively low boiling point and a high octane rating.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| Synonyms | Triptane, Pentamethylethane | |
| CAS Number | 464-06-2 | |
| Molecular Formula | C₇H₁₆ | |
| Molecular Weight | 100.20 g/mol | |
| Boiling Point | 80.9 °C | [1] |
| Melting Point | -25 °C | [1] |
| Density | 0.69 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.389 | [1] |
Synthesis of this compound
A selective synthesis of this compound can be achieved through the homologation of 2,3-dimethylbutane with methanol in the presence of an indium(III) iodide catalyst and adamantane as a co-catalyst. The adamantane is believed to suppress isomerization and cracking side reactions, thereby increasing the yield and selectivity for triptane.[1]
Experimental Protocol:
-
Materials: 2,3-dimethylbutane (6.2 mmol), methanol (6.2 mmol), indium(III) iodide (4.13 mmol), adamantane (approx. 0.37 mmol, ~6 mol% relative to 2,3-dimethylbutane).
-
Procedure:
-
Combine 2,3-dimethylbutane, methanol, indium(III) iodide, and adamantane in a suitable reaction vessel.
-
Heat the mixture at 180 °C for 30 minutes.[1]
-
After the reaction, cool the mixture and isolate the product.
-
-
Results:
| Reactants | Catalyst | Co-catalyst | Temperature (°C) | Time (min) | Triptane Yield (%) | Triptane Selectivity (%) |
| 2,3-Dimethylbutane, Methanol | InI₃ | Adamantane | 180 | 30 | 56 | 65 |
| 2,3-Dimethylbutane, Methanol | InI₃ | None | 180 | 30 | 31 | 39 |
A multi-step synthesis involves the Friedel-Crafts reaction of 2,3-dimethylbutene with chloromethyl methyl ether, followed by dehydrochlorination and then hydrogenation/hydrogenolysis.
Logical Workflow for Multi-step Synthesis:
Caption: Multi-step synthesis of this compound.
Experimental Protocol (Conceptual - details require further literature search):
-
Step 1: Friedel-Crafts Alkylation
-
React 2,3-dimethylbutene with chloromethyl methyl ether in the presence of a Lewis acid catalyst (e.g., AlCl₃).
-
This reaction forms a methoxy chloroheptane intermediate.
-
-
Step 2: Dehydrochlorination
-
Treat the methoxy chloroheptane intermediate with a base to eliminate HCl, forming a methoxyheptene.
-
-
Step 3: Hydrogenation and Hydrogenolysis
-
Subject the methoxyheptene to catalytic hydrogenation to saturate the double bond and cleave the methoxy group, yielding this compound.
-
Applications in Organic Synthesis
Due to its steric bulk and inertness, this compound can be a useful solvent for reactions involving highly reactive species where solvent participation is undesirable.
While ethers like diethyl ether and THF are standard solvents for Grignard reactions due to their ability to solvate the magnesium center, highly branched alkanes like this compound could be considered in specific cases where ether cleavage or other side reactions are a concern.[2][3] However, the formation of the Grignard reagent may be slower due to lower solubility.
Experimental Workflow for Grignard Reaction:
Caption: Grignard reaction workflow.
The steric hindrance of this compound could influence the stereochemical outcome of a reaction when used as a solvent. By creating a bulky, non-polar environment, it may favor the formation of one stereoisomer over another. This application is speculative and would require experimental validation.
Spectroscopic Data
The ¹H NMR spectrum of this compound shows three distinct signals corresponding to the three different proton environments.[4]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~0.85 | s | 9H | (CH ₃)₃C- |
| ~1.6 | m | 1H | -CH (CH₃)₂ |
| ~0.83 | d | 6H | -CH(CH ₃)₂ |
Note: The exact chemical shifts can vary slightly depending on the solvent and instrument. The multiplet for the single proton and the doublet for the six protons arise from spin-spin coupling.
The ¹³C NMR spectrum of this compound displays four signals, corresponding to the four unique carbon environments in the molecule.[5]
| Chemical Shift (ppm) | Assignment |
| ~27.0 | (C H₃)₃C- |
| ~32.5 | (C H₃)₃C- |
| ~34.5 | -C H(CH₃)₂ |
| ~15.5 | -CH(C H₃)₂ |
The mass spectrum of this compound is characterized by extensive fragmentation due to its branched structure. The molecular ion peak at m/z 100 is often very weak or absent.[6][7]
| m/z | Relative Intensity | Proposed Fragment |
| 57 | 100 | [C₄H₉]⁺ (tert-butyl cation) - Base Peak |
| 43 | High | [C₃H₇]⁺ (isopropyl cation) |
| 41 | Moderate | [C₃H₅]⁺ |
| 29 | Moderate | [C₂H₅]⁺ |
Fragmentation Pathway:
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. softbeam.net:8080 [softbeam.net:8080]
- 3. researchgate.net [researchgate.net]
- 4. C7H16 this compound low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 this compound 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. C7H16 C-13 nmr spectrum of this compound analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of this compound C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. C7H16 mass spectrum of this compound fragmentation pattern of m/z m/e ions for analysis and identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. brainly.com [brainly.com]
Application Notes and Protocols: Triptane as a High-Octane Aviation Fuel Additive
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triptane, chemically known as 2,2,3-trimethylbutane, is a highly branched saturated hydrocarbon and an isomer of heptane.[1][2] Its compact structure and high degree of branching endow it with excellent anti-knock characteristics, making it a compound of significant interest as a high-octane additive for aviation gasoline (Avgas). As the aviation industry seeks alternatives to leaded fuels and aims for higher engine efficiencies, understanding the application and evaluation of advanced fuel components like triptane is paramount.
These application notes provide a comprehensive overview of triptane's properties as a high-octane aviation fuel additive, detailed protocols for its evaluation, and a summary of its performance characteristics. The information is intended to guide researchers and professionals in the fields of fuel science, engine development, and related disciplines.
Physicochemical and Fuel Properties of Triptane
Triptane's intrinsic properties are central to its function as a fuel additive. The following table summarizes key quantitative data for pure triptane.
| Property | Value | Unit |
| Chemical Formula | C₇H₁₆ | - |
| Molecular Weight | 100.21 | g/mol |
| Density | 0.690 | g/cm³ at 20°C |
| Boiling Point | 80.9 | °C |
| Melting Point | -25.0 | °C |
| Research Octane Number (RON) | ~112 | - |
| Motor Octane Number (MON) | ~101 | - |
| Heat of Combustion | -4803.5 to -4804.5 | kJ/mol |
| Vapor Pressure | 23.23 | kPa at 37.7°C |
Performance Data of Triptane in Aviation Gasoline Blends
The addition of triptane to aviation gasoline can significantly enhance its anti-knock properties and improve engine performance, particularly at high compression ratios.
Impact on Specific Fuel Consumption
Research conducted by the National Advisory Committee for Aeronautics (NACA) demonstrated a notable decrease in specific fuel consumption with the use of triptane blends at higher compression ratios.[3]
| Compression Ratio | Triptane in 28-R Fuel | Change in Indicated Specific Fuel Consumption (Lean Mixture) | Change in Brake Specific Fuel Consumption |
| 10.0 | 55% (to maintain knock-limited power) | ~17% decrease (compared to 6.9 compression ratio) | 17.5% decrease (compared to 6.9 compression ratio) |
Effect on Engine Power
In a notable study, a 60% blend of triptane in 100-octane leaded gasoline resulted in a substantial increase in engine power in a full-scale Allison aircraft engine.[4]
| Fuel | Engine | Horsepower |
| 100 Octane Leaded Gasoline | Allison Aircraft Engine | 1500 |
| 60% Triptane in 100 Octane Leaded Gasoline | Allison Aircraft Engine | 2500 |
Experimental Protocols
The evaluation of triptane as an aviation fuel additive requires standardized testing methodologies to determine its impact on fuel properties and engine performance. The following are detailed protocols for key experiments.
Determination of Motor Octane Number (MON)
Based on ASTM D2700
This method determines the knock characteristics of aviation gasoline in terms of Motor Octane Number using a standardized single-cylinder, four-stroke cycle, variable compression ratio Cooperative Fuel Research (CFR) engine.
Apparatus:
-
CFR F1/F2 Octane Rating Unit
-
Standardized intake air and mixture temperature control
-
Knock-detection instrumentation
Procedure:
-
Engine Preparation:
-
Warm up the CFR engine according to the manufacturer's specifications.
-
Ensure all operating parameters (e.g., engine speed, coolant temperature, oil pressure) are within the ranges specified in ASTM D2700.
-
-
Standardization:
-
Calibrate the engine using primary reference fuels (blends of isooctane and n-heptane) of known octane numbers.
-
Adjust the compression ratio to achieve a standard knock intensity for a reference fuel close to the expected MON of the sample.
-
-
Sample Testing:
-
Introduce the triptane-blended fuel sample into the engine's fuel system.
-
Adjust the fuel-air ratio to maximize the knock intensity.
-
Vary the compression ratio until the knock intensity of the sample matches the standard knock intensity established during standardization.
-
-
Data Interpretation:
-
The MON of the sample is the octane number of the primary reference fuel that gives the same knock intensity at the same compression ratio.
-
Determination of Research Octane Number (RON)
Based on ASTM D2699
This method is similar to the MON test but is conducted under less severe operating conditions, representing milder, low-speed engine operation.
Apparatus:
-
CFR F1/F2 Octane Rating Unit
Key Differences from MON Protocol:
-
Engine Speed: 600 rpm (compared to 900 rpm for MON).
-
Intake Air Temperature: Maintained at a lower, specified temperature.
-
Ignition Timing: Fixed at 13 degrees before top dead center.
The procedural steps of engine preparation, standardization, sample testing, and data interpretation are analogous to the MON test, but with the operating conditions adjusted as per ASTM D2699.
Determination of Supercharge Rating
Based on ASTM D909
This method evaluates the knock-limited power of aviation gasoline under supercharged, rich-mixture conditions, which are representative of takeoff power in an aircraft engine.
Apparatus:
-
A modified CFR engine equipped with a supercharger.
-
Instrumentation to measure intake air pressure, fuel flow, and engine power output (indicated mean effective pressure - IMEP).
Procedure:
-
Engine Setup:
-
Prepare and warm up the supercharged CFR engine as per the ASTM D909 standard.
-
-
Reference Fuel Bracketing:
-
Select two reference fuels that are expected to bracket the performance of the sample fuel.
-
For each reference fuel, determine the maximum knock-limited power at various fuel-air ratios to generate a mixture response curve.
-
-
Sample Fuel Testing:
-
Run the triptane-blended sample fuel in the engine.
-
Determine the knock-limited power across a range of fuel-air ratios to establish its mixture response curve.
-
-
Performance Number Calculation:
-
The supercharge rating, or performance number, of the sample is determined by interpolating its knock-limited IMEP at the peak of its mixture response curve between the peak IMEPs of the two bracketing reference fuels.
-
Visualizations
Experimental Workflow for Triptane Blend Evaluation
Caption: Workflow for evaluating triptane as an aviation fuel additive.
Logical Relationship of Triptane Properties to Engine Performance
Caption: Impact of triptane's properties on engine performance.
Conclusion
Triptane exhibits significant potential as a high-octane blending component for aviation gasoline. Its high RON and MON, coupled with demonstrated performance benefits in terms of increased power and improved fuel efficiency, make it a compelling candidate for the development of next-generation, high-performance unleaded aviation fuels. The standardized experimental protocols outlined in this document provide a robust framework for the systematic evaluation of triptane and other novel fuel additives, ensuring reliable and comparable data for advancing aviation fuel technology. Further research should focus on the effects of triptane on a wider range of engine types and a more detailed analysis of its emissions profile.
References
2,2,3-Trimethylbutane as a Reference Compound in Gas Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the precise and demanding world of analytical chemistry, particularly within pharmaceutical research and development, the use of reliable reference compounds in gas chromatography (GC) is paramount for accurate quantification of analytes. 2,2,3-Trimethylbutane, also known as triptane, is a branched alkane that serves as an excellent internal standard for the analysis of volatile organic compounds (VOCs), including residual solvents in active pharmaceutical ingredients (APIs) and drug products. Its chemical inertness, volatility, and well-defined chromatographic behavior make it a suitable choice for a variety of GC applications.
This document provides detailed application notes and protocols for the use of this compound as a reference compound in gas chromatography, with a focus on applications relevant to the pharmaceutical industry.
Physicochemical Properties and Chromatographic Data
A thorough understanding of the physicochemical properties of an internal standard is crucial for its effective implementation in a GC method. The properties of this compound are summarized in the table below.
| Property | Value |
| Synonyms | Triptane, Pentamethylethane |
| CAS Number | 464-06-2 |
| Molecular Formula | C₇H₁₆ |
| Molecular Weight | 100.20 g/mol |
| Boiling Point | 80.9 °C |
| Density | 0.69 g/mL at 25 °C |
| Vapor Pressure | 102.0 mmHg |
| Kovats Retention Index | 634 (on 100% Dimethylpolysiloxane)[1] |
Rationale for Use as an Internal Standard
An ideal internal standard (IS) should be a compound that is chemically similar to the analyte(s) of interest but is not present in the sample matrix.[2] It should also be well-resolved from other components in the chromatogram.[2] The primary purpose of an internal standard is to correct for variations in injection volume, solvent evaporation, and instrument response, thereby improving the precision and accuracy of quantitative analysis.[3][4]
This compound is a suitable internal standard for the analysis of non-polar to moderately polar volatile compounds due to its:
-
Chemical Inertness: As a saturated hydrocarbon, it is unreactive and does not interact with most analytes or the stationary phase.
-
Volatility: Its boiling point of 80.9 °C allows it to elute in a reasonable time frame with many common volatile organic compounds.
-
Chromatographic Behavior: It typically produces a sharp, symmetrical peak on a variety of GC columns.
-
Absence in Most Pharmaceutical Samples: It is not a common solvent or reagent in pharmaceutical manufacturing, minimizing the risk of interference.
Application: Quantification of Residual Solvents in Pharmaceutical Articles
Residual solvents in pharmaceuticals are organic volatile chemicals that are used or produced in the manufacture of drug substances or excipients, or in the preparation of drug products.[5] Since residual solvents have no therapeutic benefit and can be harmful, their levels must be controlled within acceptable limits as defined by pharmacopeias and regulatory guidelines such as the ICH Q3C guidelines.[4][6] Gas chromatography with headspace sampling (HS-GC) and flame ionization detection (FID) is the most common technique for this analysis.[7][8]
This protocol outlines a general method for the quantification of common residual solvents using this compound as an internal standard.
Experimental Protocol: HS-GC-FID Analysis of Residual Solvents
Objective: To quantify the concentration of residual solvents in a drug substance using this compound as an internal standard.
Materials and Reagents:
-
This compound (≥99% purity)
-
Reference standards of the residual solvents of interest (e.g., acetone, isopropanol, dichloromethane, toluene, etc.)
-
High-purity, inert solvent for sample and standard preparation (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or water, depending on the solubility of the drug substance)
-
Helium or Nitrogen (carrier gas, high purity)
-
Hydrogen (FID fuel gas, high purity)
-
Air (FID oxidant, high purity)
-
Headspace vials (e.g., 20 mL) with caps and septa
-
Volumetric flasks and pipettes
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a headspace autosampler.
-
GC column: A common choice is a (6%-cyanopropylphenyl)- (94%-dimethylpolysiloxane) stationary phase (G43 type), 30 m x 0.32 mm I.D., 1.8 µm film thickness.[4]
Preparation of Solutions:
-
Internal Standard Stock Solution (IS Stock): Accurately weigh a known amount of this compound and dissolve it in the chosen inert solvent to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).
-
Standard Stock Solution (Analyte Stock): Prepare a stock solution containing the residual solvents of interest at known concentrations in the inert solvent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the Analyte Stock Solution with the inert solvent. To each calibration standard, add a constant volume of the IS Stock Solution to achieve a fixed concentration of this compound in each vial (e.g., 50 µg/mL).
-
Sample Preparation: Accurately weigh a known amount of the drug substance into a headspace vial. Add a fixed volume of the IS Stock Solution (diluted if necessary) to the vial to achieve the same concentration of this compound as in the calibration standards. If the drug substance is not soluble in the IS solution, add a known volume of the inert solvent to dissolve it.
GC-FID and Headspace Conditions:
The following are typical starting conditions and may require optimization for specific applications.
| Parameter | Condition |
| GC Column | (6%-cyanopropylphenyl)-(94%-dimethylpolysiloxane), 30 m x 0.32 mm, 1.8 µm |
| Oven Temperature Program | Initial: 40 °C, hold for 20 min; Ramp: 10 °C/min to 240 °C, hold for 10 min |
| Injector Temperature | 140 °C |
| Detector (FID) Temperature | 250 °C |
| Carrier Gas (Helium) | Constant flow, e.g., 2.0 mL/min |
| Split Ratio | e.g., 1:5 |
| Headspace Vial Temperature | 80 °C |
| Headspace Vial Equilibration Time | 45 min |
| Loop Temperature | 90 °C |
| Transfer Line Temperature | 100 °C |
Data Analysis and Calculations
-
Chromatogram Acquisition: Inject the headspace of the prepared calibration standards and sample solutions into the GC system.
-
Peak Identification: Identify the peaks corresponding to the residual solvents and the internal standard (this compound) based on their retention times, which should be established by injecting individual standards.
-
Peak Area Integration: Integrate the peak areas for each analyte and the internal standard.
-
Calibration Curve: For each residual solvent, plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Quantification: Calculate the concentration of each residual solvent in the sample using the following formula:
Concentration of Analyte = (Area_Analyte / Area_IS) / Slope_of_Calibration_Curve
Where:
-
Area_Analyte is the peak area of the residual solvent in the sample.
-
Area_IS is the peak area of this compound in the sample.
-
Slope_of_Calibration_Curve is the slope from the linear regression of the calibration curve.
-
Quantitative Data Summary
Table 1: Physical Properties and Retention Data for this compound
| Parameter | Value | Reference |
| Molecular Weight ( g/mol ) | 100.20 | PubChem |
| Boiling Point (°C) | 80.9 | Sigma-Aldrich |
| Kovats Retention Index (non-polar column) | 634 | Lotus Consulting[1] |
| Theoretical FID Response Factor (Relative to Heptane) | ~1.00 | Calculated |
Note on FID Response Factor: The response of a flame ionization detector for hydrocarbons is generally proportional to the number of effective carbon atoms in the molecule.[9] Since both this compound (C₇H₁₆) and n-heptane (C₇H₁₆) are C₇ alkanes, their theoretical relative response factor is expected to be approximately 1.00. Experimental determination is recommended for the highest accuracy.
Visualizations
Experimental Workflow
Caption: Workflow for residual solvent analysis using an internal standard.
Logical Relationship for Internal Standard Calibration
Caption: Principle of internal standard calibration in GC.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. agilent.com [agilent.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. agilent.com [agilent.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. gcms.labrulez.com [gcms.labrulez.com]
- 9. jum-aerosol.com [jum-aerosol.com]
Application Notes and Protocols for the Conversion of Methanol to Hydrocarbons Using Zinc Iodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the catalytic conversion of methanol to a mixture of hydrocarbons, with a notable selectivity towards the high-octane gasoline component, 2,2,3-trimethylbutane (triptane), using zinc iodide (ZnI₂) as a catalyst. The protocol outlines the experimental setup, reaction conditions, and product analysis techniques. Quantitative data on product yields under various conditions are presented to guide researchers in optimizing this conversion process. Additionally, a proposed reaction pathway is visualized to facilitate a deeper understanding of the underlying mechanism.
Introduction
The conversion of methanol to hydrocarbons (MTH) is a critical process for producing fuels and chemical feedstocks from non-petroleum sources. Zinc iodide has been identified as an effective catalyst for this conversion, demonstrating a unique selectivity for the formation of highly branched alkanes, particularly triptane.[1] This process typically operates at moderate temperatures (around 200°C) and involves a two-stage mechanism.[1] The initial stage is believed to involve the formation of a carbon-carbon bond, likely producing ethylene, which is then followed by a series of homogeneously catalyzed methylation steps leading to the final hydrocarbon products.[1] Understanding and optimizing the reaction parameters are crucial for maximizing the yield of desired hydrocarbons.
Quantitative Data on Product Yields
The yield of hydrocarbons, particularly triptane, is sensitive to various reaction parameters. The following tables summarize the quantitative data obtained from experimental studies.
Table 1: Effect of Reaction Conditions on Triptane Yield
| Temperature (°C) | Initial Pressure (MPa) | Reaction Time (hr) | Methanol:ZnI₂ Molar Ratio | Triptane Yield (%) | Reference |
| 200 | 0.35 | 2 | 2 | 12.2 | [2] |
| 200 | - | - | - | Up to 20 (moles carbon basis) |
Table 2: Product Distribution in a Typical Reaction
A typical reaction mixture after conversion consists of an upper hydrocarbon layer, a lower aqueous layer, and some solid residue. The hydrocarbon layer is a complex mixture of several hundred components. Besides triptane, other significant products include light hydrocarbons.
| Product | Percentage of Volatile Fraction |
| Isobutane | Major |
| Isobutene | Major |
| Propene | Major |
| Methyl Iodide | Minor |
Note: Triptane can constitute as much as 50% of the gasoline-range fraction.
Table 3: Effect of Additives on Triptane Yield
The addition of certain phosphorus-containing compounds has been shown to significantly enhance the yield of triptane.
| Additive | Triptane Yield (%) | Notes |
| None | ~18-20 | Baseline |
| Phosphorous Acid (H₃PO₃) | Increased | Reduces formation of aromatics and olefins |
| Hypophosphorous Acid (H₃PO₂) | Up to 36 | Nearly doubles the baseline yield |
Experimental Protocols
This section provides a detailed methodology for carrying out the conversion of methanol to hydrocarbons using a zinc iodide catalyst in a laboratory setting.
Materials and Equipment
-
Methanol (reagent grade)
-
Zinc Iodide (ZnI₂)
-
Thick-walled pressure tubes with Teflon stopcocks (e.g., Ace Glassware)
-
Stir bar
-
Heating mantle or oil bath with temperature controller
-
Vacuum line
-
Argon or Nitrogen gas supply
-
Gas Chromatograph-Mass Spectrometer (GC-MS) for product analysis
-
Standard laboratory glassware (syringes, septa, etc.)
Experimental Procedure
-
Reactor Preparation:
-
Place a measured amount of zinc iodide (e.g., 2.4 g) and a magnetic stir bar into a clean, dry, thick-walled pressure tube.
-
Seal the tube with the Teflon stopcock, evacuate the tube using a vacuum line, and then backfill with an inert gas such as argon. This is repeated to ensure an inert atmosphere.
-
-
Reactant Addition:
-
Replace the stopcock with a septum.
-
Using a syringe, inject the desired amount of methanol (e.g., 1.00 mL, 790 mg) into the pressure tube.
-
If an initiator or additive is used, it should be added at this stage. For example, a small amount of isopropanol (e.g., 50.0 µL) can be added to bypass the initial C-C bond formation step.[1]
-
Replace the septum with the Teflon stopcock.
-
-
Reaction:
-
Stir the mixture until all the zinc iodide has dissolved.
-
Place the pressure tube in a heating mantle or oil bath preheated to the desired reaction temperature (e.g., 200°C).
-
Continue stirring and maintain the temperature for the desired reaction time (e.g., 2-3 hours).
-
-
Product Collection and Separation:
-
After the reaction is complete, carefully remove the pressure tube from the heating source and allow it to cool to room temperature.
-
Upon cooling, three distinct phases will be observed: an upper hydrocarbon layer, a lower aqueous layer, and potentially some solid precipitate.
-
Carefully open the pressure tube in a well-ventilated fume hood to release any volatile gases. The mass of these volatiles can be estimated by weighing the tube before and after venting.
-
Using a pipette, carefully separate the upper hydrocarbon layer for analysis.
-
Product Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): The composition of the hydrocarbon layer should be analyzed using GC-MS to identify and quantify the various products.
-
Typical GC Conditions: A suitable column for hydrocarbon analysis (e.g., DB-1, 10 m x 0.10 mm x 0.40 µm) should be used. The oven temperature program should be optimized to achieve good separation of the hydrocarbon mixture.
-
Mass Spectrometry: The mass spectrometer will aid in the identification of the individual hydrocarbon components by comparing their mass spectra to a library (e.g., NIST).
-
Reaction Pathway and Mechanism
The conversion of methanol to hydrocarbons catalyzed by zinc iodide is proposed to proceed through a two-stage mechanism.
-
Initiation (C-C Bond Formation): The first stage involves the formation of the initial carbon-carbon bond. This is believed to be a heterogeneously catalyzed process that likely produces ethylene. This step can be bypassed by the addition of an initiator like an olefin or a higher alcohol.[1]
-
Propagation (Sequential Methylation): The second stage involves the homogeneously catalyzed sequential methylation of the initial olefin by cationic intermediates, leading to the growth of the hydrocarbon chain and the formation of a variety of products, with a high selectivity towards the highly branched triptane.
Caption: Proposed reaction pathway for the conversion of methanol to hydrocarbons catalyzed by zinc iodide.
Experimental Workflow
The following diagram illustrates the overall workflow for the experimental protocol described above.
Caption: Experimental workflow for the synthesis of hydrocarbons from methanol using a zinc iodide catalyst.
References
Application Notes and Protocols for the Kinetic Modeling of 2,2,3-Trimethylbutane Combustion
Introduction
2,2,3-Trimethylbutane, also known as triptane, is a highly branched heptane isomer (C₇H₁₆) recognized for its excellent anti-knock properties, boasting a research octane number (RON) of 112.[1] Its potential as a gasoline additive or a component in surrogate fuel mixtures makes understanding its combustion characteristics crucial for the design of advanced internal combustion engines.[1] Kinetic modeling is an essential tool for simulating and predicting the complex chemical reactions that occur during combustion. These models, comprising detailed sets of elementary reactions and their corresponding rate constants, allow researchers to investigate combustion phenomena such as ignition delay, flame propagation, and pollutant formation under a wide range of conditions.
This document provides an overview of the application of this compound in combustion kinetic modeling, detailing common experimental protocols used for model validation and presenting key quantitative data.
Experimental Protocols for Kinetic Model Validation
The development and validation of a robust chemical kinetic model for this compound combustion rely on high-quality experimental data obtained from various standardized apparatuses. Each experimental setup is designed to probe different aspects of the combustion process under well-controlled conditions.
Ignition Delay Time Measurements
Ignition delay time (IDT) is a critical global metric for fuel reactivity and a primary target for the validation of kinetic models. It is typically measured in shock tubes and rapid compression machines.
a) High-Temperature IDT: Shock Tube Protocol
Shock tubes are devices used to study chemical kinetics at high temperatures and pressures by generating a shock wave to rapidly heat and compress a test gas mixture.[2]
-
Apparatus: A shock tube consists of a high-pressure "driver" section and a low-pressure "driven" section, separated by a diaphragm.[2] The test gas mixture (this compound, oxidizer, and diluent) is introduced into the driven section.
-
Procedure:
-
The driver section is filled with a high-pressure gas (e.g., helium).[2]
-
The diaphragm is ruptured, causing a shock wave to propagate through the test gas in the driven section, compressing and heating it.[2]
-
The shock wave reflects off the end wall of the tube, further increasing the temperature and pressure of the test gas and bringing it to a near-stationary state.[2]
-
Ignition is typically defined by the sharp pressure rise and/or light emission (e.g., from OH* chemiluminescence) following the shock reflection.
-
Pressure transducers and optical sensors mounted near the end wall record the pressure history and light emission to determine the time interval between the shock reflection and the onset of ignition.[2]
-
b) Low-to-Intermediate Temperature IDT: Rapid Compression Machine (RCM) Protocol
RCMs are used to study autoignition phenomena at lower temperatures, which are relevant to engine knock and low-temperature combustion strategies.[1]
-
Apparatus: An RCM consists of a piston-cylinder arrangement designed to rapidly compress a reactive gas mixture to a specific temperature and pressure.[3]
-
Procedure:
-
The reaction chamber is filled with the premixed this compound/oxidizer/diluent mixture.
-
The piston is driven rapidly to compress the gas, typically within a few milliseconds.
-
The pressure in the chamber is monitored using a pressure transducer.
-
The ignition delay time is defined as the time from the end of compression to the point of maximum rate of pressure rise.[3]
-
Species Concentration Measurements: Jet-Stirred Reactor (JSR) Protocol
JSRs are ideal for studying the evolution of chemical species during oxidation and pyrolysis over a range of temperatures at a constant residence time, providing crucial data for validating the elementary reactions within a kinetic model.[4][5]
-
Apparatus: A JSR is a type of continuously stirred-tank reactor, often made of quartz, designed to maintain a uniform mixture composition and temperature.[4][5] Reactants are continuously fed into the reactor, and products are continuously withdrawn.
-
Procedure:
-
A pre-vaporized mixture of this compound, oxidizer (e.g., air), and a diluent (e.g., nitrogen) is continuously introduced into the heated reactor through nozzles that promote rapid mixing.[5]
-
The reactor is maintained at a constant temperature and pressure.
-
The residence time of the gas mixture in the reactor is controlled by the flow rates and reactor volume.[5]
-
After reaching a steady state, a sample of the reacting mixture is extracted and rapidly cooled to quench the reactions.
-
The mole fractions of reactants, stable intermediates, and final products are quantified using analytical techniques such as gas chromatography (GC) or Fourier-transform infrared spectroscopy (FTIR).[6]
-
The experiment is repeated at different reactor temperatures to obtain species concentration profiles as a function of temperature.[4]
-
Laminar Flame Speed Measurements
The laminar flame speed is a fundamental property of a combustible mixture that characterizes its reactivity, exothermicity, and diffusivity.[7] It is a key validation target for kinetic models, particularly for the transport properties and high-temperature chemical kinetics.
-
Apparatus: Common methods include the constant volume combustion bomb and the Bunsen burner method.[8]
-
Procedure (Constant Volume Bomb):
-
A spherical or cylindrical vessel is filled with a premixed fuel-air mixture at a known initial temperature and pressure.
-
The mixture is centrally ignited, and a spherical flame propagates outwards.
-
High-speed imaging is used to track the flame radius as a function of time.
-
The stretched flame speed is calculated from the rate of change of the flame radius.
-
The stretched flame speed is then extrapolated to zero stretch to obtain the unstretched laminar flame speed.[9]
-
Data Presentation
The following tables summarize quantitative data for this compound combustion from various experimental studies. These data are essential for the validation of kinetic models.
Table 1: Ignition Delay Times of this compound/Air Mixtures (Data sourced from a study by Atef et al.[1])
| Facility | Pressure (bar) | Equivalence Ratio (Φ) | Temperature Range (K) |
| RCM | 20 | 0.5 | 620 - 950 |
| RCM | 20 | 1.0 | 650 - 950 |
| RCM | 40 | 0.5 | 650 - 900 |
| RCM | 40 | 1.0 | 650 - 900 |
| Shock Tube | 2 | 0.5 | 1050 - 1400 |
| Shock Tube | 2 | 1.0 | 1000 - 1350 |
| Shock Tube | 5 | 0.5 | 1000 - 1300 |
| Shock Tube | 5 | 1.0 | 1000 - 1250 |
Table 2: Key Species Mole Fractions in a JSR for this compound Oxidation (Experimental conditions: P = 1 atm, Residence Time = 2 s, Fuel mole fraction = 0.01. Data from Atef et al.[1])
| Temperature (K) | Equivalence Ratio (Φ) | 2,2,3-TMB | O₂ | CO | CO₂ | Isobutene |
| 700 | 1.0 | 0.0095 | 0.103 | 0.0005 | 0.0001 | 0.0002 |
| 800 | 1.0 | 0.0075 | 0.095 | 0.0035 | 0.0010 | 0.0015 |
| 900 | 1.0 | 0.0020 | 0.060 | 0.0120 | 0.0080 | 0.0050 |
| 1000 | 1.0 | <0.0001 | 0.025 | 0.0350 | 0.0350 | 0.0010 |
| 700 | 2.0 | 0.0098 | 0.052 | 0.0002 | <0.0001 | 0.0001 |
| 800 | 2.0 | 0.0085 | 0.048 | 0.0020 | 0.0005 | 0.0008 |
| 900 | 2.0 | 0.0040 | 0.025 | 0.0100 | 0.0050 | 0.0035 |
| 1000 | 2.0 | <0.0001 | <0.0001 | 0.0500 | 0.0150 | 0.0005 |
Table 3: Laminar Flame Speeds of this compound/Air Mixtures (Note: As of the last search, specific laminar flame speed data for this compound was not prominently available in the initial results. The following is a representative table structure. Researchers should consult specific studies for quantitative values.)
| Pressure (atm) | Temperature (K) | Equivalence Ratio (Φ) | Laminar Flame Speed (cm/s) |
| 1 | 298 | 0.8 | Data Point |
| 1 | 298 | 1.0 | Data Point |
| 1 | 298 | 1.2 | Data Point |
| 5 | 298 | 1.0 | Data Point |
Visualizations: Workflows and Pathways
Diagrams created using Graphviz help to visualize the complex relationships in kinetic modeling.
Conclusion
The kinetic modeling of this compound combustion is a multifaceted process that integrates experimental data from a variety of sources with theoretical chemical kinetics. High-quality data on ignition delay times, species concentrations, and laminar flame speeds are indispensable for the development and rigorous validation of detailed kinetic models. These validated models are critical tools for predicting the performance of this compound as a fuel component and for designing more efficient and cleaner combustion technologies. The protocols and data presented herein provide a foundational guide for researchers and scientists engaged in this field.
References
- 1. DSpace [repository.kaust.edu.sa]
- 2. petersengroup.tamu.edu [petersengroup.tamu.edu]
- 3. researchrepository.universityofgalway.ie [researchrepository.universityofgalway.ie]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cefrc.princeton.edu [cefrc.princeton.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 2,2,3-Trimethylbutane in Non-Polar Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2,2,3-trimethylbutane (also known as triptane) as a non-polar solvent for various organic reactions. Its unique branched structure and physical properties offer potential advantages in specific synthetic applications. This document outlines its physical and chemical properties, safety information, and detailed protocols for representative non-polar reactions.
Properties of this compound
This compound is a highly branched alkane, which imparts specific physical and chemical characteristics making it a suitable solvent for non-polar compounds and reactions.[1] Its properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₇H₁₆ | [2] |
| CAS Number | 464-06-2 | [2] |
| Molecular Weight | 100.21 g/mol | [2] |
| Appearance | Colorless liquid | |
| Melting Point | -25 °C | [3] |
| Boiling Point | 80.9 °C | [4][3] |
| Density | 0.69 g/mL at 25 °C | [4][3] |
| Solubility in Water | Insoluble | |
| Solubility in Organic Solvents | Soluble in alcohol and other non-polar solvents | [4] |
| Flash Point | -7 °C (closed cup) | [3] |
| Autoignition Temperature | 450 °C |
Advantages of Using this compound as a Solvent
-
Inertness: As a saturated hydrocarbon, it is chemically inert under many reaction conditions, preventing unwanted side reactions with reagents.
-
Non-Polarity: Its non-polar nature makes it an excellent solvent for non-polar reactants and reagents, following the "like dissolves like" principle.
-
Boiling Point: A moderate boiling point of 80.9 °C allows for reactions to be conducted at elevated temperatures without the need for high-pressure apparatus, while also being volatile enough for easy removal post-reaction.
-
Purity: High purity grades are commercially available, which is crucial for sensitive reactions where impurities could interfere.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3]
-
Hazards: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness. Very toxic to aquatic life with long-lasting effects.[3]
-
Precautions: Keep away from heat, sparks, open flames, and hot surfaces. Avoid breathing vapors. Wear protective gloves, clothing, and eye protection. Use only in a well-ventilated area.[3]
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Keep cool.[3]
Experimental Protocols
The following are representative protocols for common non-polar reactions where this compound can be utilized as a solvent. These are general guidelines and may require optimization for specific substrates and scales.
Grignard Reaction
Objective: To perform a Grignard reaction using this compound as a non-polar solvent. While ethers are the conventional solvents for Grignard reactions due to their ability to solvate the magnesium species, non-polar hydrocarbon solvents can be employed, sometimes leading to different reactivity or selectivity.
Materials:
-
Magnesium turnings
-
Alkyl or aryl halide
-
Aldehyde or ketone
-
Anhydrous this compound
-
Anhydrous diethyl ether or THF (for initiation, if necessary)
-
Iodine crystal (for initiation)
-
Aqueous HCl or NH₄Cl solution (for workup)
Protocol:
-
Preparation: Dry all glassware thoroughly in an oven and assemble under an inert atmosphere (e.g., nitrogen or argon).
-
Initiation: Place magnesium turnings in the reaction flask. Add a small crystal of iodine. Add a small portion of the alkyl/aryl halide in anhydrous this compound. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and bubble formation. A small amount of anhydrous diethyl ether or THF can be added to facilitate initiation.
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining alkyl/aryl halide solution dropwise at a rate that maintains a gentle reflux.
-
Reaction with Electrophile: After the formation of the Grignard reagent is complete, cool the reaction mixture to 0 °C. Add the aldehyde or ketone dissolved in anhydrous this compound dropwise.
-
Quenching and Workup: After the reaction is complete (monitored by TLC), quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl or dilute HCl.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the product by column chromatography or distillation.
Friedel-Crafts Alkylation
Objective: To perform a Friedel-Crafts alkylation using this compound as an inert, non-polar solvent.
Materials:
-
Aromatic compound (e.g., toluene)
-
Alkyl halide (e.g., tert-butyl chloride)
-
Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃)
-
Anhydrous this compound
-
Ice-water and dilute aqueous HCl (for workup)
Protocol:
-
Setup: Assemble a dry reaction flask equipped with a dropping funnel and a gas outlet connected to a trap for HCl gas under an inert atmosphere.
-
Catalyst Suspension: To the reaction flask, add the aromatic compound and anhydrous this compound. Cool the mixture in an ice bath and add the Lewis acid catalyst portion-wise with stirring.
-
Addition of Alkylating Agent: Add the alkyl halide dropwise from the dropping funnel to the stirred suspension. Maintain the temperature at 0-5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete (monitored by GC or TLC).
-
Workup: Carefully pour the reaction mixture over crushed ice and add dilute HCl to decompose the catalyst.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with this compound or another suitable solvent. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent by distillation and purify the product by fractional distillation or column chromatography.
Cationic Polymerization of Isobutylene
Objective: To utilize this compound as a non-polar solvent for the cationic polymerization of isobutylene. Non-polar solvents are essential for this type of polymerization to avoid termination or chain transfer reactions that can be caused by polar solvents.
Materials:
-
Isobutylene (liquefied gas)
-
Initiator system (e.g., a Lewis acid like titanium tetrachloride, TiCl₄, and a proton source like water)
-
Anhydrous this compound
-
Methanol (for termination)
Protocol:
-
Solvent and Monomer Preparation: Dry this compound over a suitable drying agent and distill under an inert atmosphere. Condense the required amount of isobutylene into a cooled, graduated cylinder and transfer it to the reaction vessel containing the dry solvent at low temperature (e.g., -80 °C).
-
Initiation: Prepare a solution of the Lewis acid in anhydrous this compound. Slowly add the initiator solution to the vigorously stirred monomer solution at the desired low temperature. The presence of a controlled amount of a proton source (co-initiator) like water is often necessary to initiate the polymerization.
-
Polymerization: The polymerization is typically very fast. Maintain the low temperature to control the reaction and the molecular weight of the polymer.
-
Termination: After the desired reaction time, terminate the polymerization by adding a small amount of methanol.
-
Polymer Isolation: Allow the reaction mixture to warm to room temperature to evaporate any unreacted isobutylene. Precipitate the polymer by pouring the solution into a large volume of a non-solvent like methanol.
-
Purification and Drying: Filter the precipitated polymer, wash it with fresh methanol, and dry it in a vacuum oven to a constant weight.
Conclusion
This compound is a viable and potentially advantageous non-polar solvent for a range of organic reactions. Its inert nature, suitable boiling point, and high purity make it an excellent choice for reactions involving non-polar substrates where solvent interference must be minimized. The provided protocols offer a starting point for researchers to explore the utility of this compound in their synthetic endeavors. As with any solvent, reaction conditions may need to be optimized to achieve the best results for a specific transformation.
References
- 1. A theoretical study of the mechanism of cationic polymerization of isobutylene catalysed by EtAlCl2/t-BuCl with bis(2-chloroethyl)ether in hexanes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. beyondbenign.org [beyondbenign.org]
- 3. researchgate.net [researchgate.net]
- 4. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
Application Note: Quantitative Analysis of Hydrocarbon Composition in Complex Mixtures Using Triptane as an Internal Standard by Gas Chromatography
Introduction
The accurate quantitative analysis of hydrocarbon composition in complex mixtures, such as gasoline, fuels, and other petroleum products, is crucial for quality control, regulatory compliance, and research and development. Gas chromatography with flame ionization detection (GC-FID) is a robust and widely used technique for this purpose due to its high resolution and the near-uniform response of the FID to hydrocarbons.[1] To enhance the precision and accuracy of GC analysis, the internal standard method is often employed. This method corrects for variations in injection volume, sample evaporation, and instrument drift.[2]
Triptane (2,2,4,4,6,8,8-heptamethylnonane) is an excellent choice for an internal standard in hydrocarbon analysis. As a highly branched alkane, it is not typically present in significant amounts in most hydrocarbon samples. Its chemical inertness and thermal stability ensure it does not interact with other sample components or degrade during analysis.[3] This application note provides a detailed protocol for the quantitative analysis of hydrocarbon mixtures using triptane as an internal standard with GC-FID.
Experimental Protocols
This section details the necessary equipment, reagents, and step-by-step procedures for sample preparation, instrument setup, and analysis.
1. Equipment and Reagents
-
Gas Chromatograph (GC): Agilent 6890N or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
GC Column: Agilent J&W DB-5 or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Autosampler: Agilent 7683 series or equivalent.
-
Data Acquisition System: Compatible chromatography data software.
-
Volumetric flasks: Class A, various sizes (1 mL, 5 mL, 10 mL, 25 mL).
-
Micropipettes: Calibrated, with appropriate tips.
-
Vials: 2 mL amber glass autosampler vials with PTFE/silicone septa.
-
Solvents: Pentane or hexane (GC grade or higher).
-
Triptane (2,2,4,4,6,8,8-heptamethylnonane): ≥98% purity.
-
Hydrocarbon Standards: Certified reference materials of target analytes (e.g., n-heptane, toluene, m-xylene, p-xylene).
-
Carrier Gas: Helium (99.999% purity).
-
FID Gases: Hydrogen (99.999% purity) and compressed air (zero grade).
2. Preparation of Triptane Internal Standard (IS) Stock Solution
-
Accurately weigh approximately 100 mg of triptane into a 10 mL volumetric flask.
-
Dissolve the triptane in pentane (or hexane) and fill to the mark. This creates a stock solution of approximately 10 mg/mL.
-
For a working internal standard solution, dilute the stock solution to a final concentration of approximately 50 ppm in pentane. For example, dilute 50 µL of the 10 mg/mL stock solution to 10 mL with pentane.
3. Preparation of Calibration Standards
-
Prepare a multi-component stock solution of the target hydrocarbon analytes at a concentration of approximately 1000 ppm each in pentane.
-
Create a series of calibration standards by performing serial dilutions of the analyte stock solution into 10 mL volumetric flasks.
-
To each calibration standard, add a constant amount of the triptane working internal standard solution (e.g., 100 µL of 50 ppm triptane solution) to achieve a consistent internal standard concentration in each standard.
-
Fill each flask to the mark with pentane. This will result in calibration standards with varying analyte concentrations and a constant internal standard concentration.[4] A typical calibration curve might include standards at 0.1, 0.5, 1.0, 5.0, 10, 20, 40, 60, 80, 100, 120, and 160 ppm of the target analytes.[4]
4. Sample Preparation
-
Accurately weigh a known amount of the hydrocarbon sample (e.g., 100 mg) into a 10 mL volumetric flask.
-
Add the same constant amount of the triptane working internal standard solution as used in the calibration standards.
-
Dilute to the mark with pentane. The dilution factor should be chosen to ensure the analyte concentrations fall within the range of the calibration curve.
5. GC-FID Instrument Conditions
The following GC-FID conditions are a starting point and may require optimization based on the specific hydrocarbon mixture being analyzed.
| Parameter | Value |
| Injector | |
| Injection Mode | Splitless |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Oven | |
| Initial Temperature | 40 °C |
| Initial Hold Time | 4 minutes |
| Ramp 1 Rate | 2 °C/minute |
| Ramp 1 Final Temp | 60 °C |
| Ramp 2 Rate | 10 °C/minute |
| Ramp 2 Final Temp | 250 °C |
| Final Hold Time | 5 minutes |
| Column | |
| Column Flow | 1.0 mL/min (Constant Flow) |
| Carrier Gas | Helium |
| Detector (FID) | |
| Temperature | 250 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (Helium) | 25 mL/min |
Table 1: GC-FID Instrument Parameters. These parameters are adapted from a similar method for gasoline analysis and may require optimization.[4]
6. Data Analysis
-
Calibration Curve: For each analyte, plot the ratio of the analyte peak area to the triptane peak area against the concentration of the analyte for each calibration standard. Perform a linear regression to obtain the calibration curve and the response factor (RF).
-
Quantification: For each sample, calculate the peak area ratio of each analyte to the triptane internal standard. Use the calibration curve to determine the concentration of each analyte in the prepared sample.
-
Final Concentration: Calculate the final concentration of each analyte in the original sample by accounting for the initial sample weight and dilution factor.
Data Presentation
Quantitative results should be summarized in a clear and organized table to facilitate comparison and interpretation.
| Analyte | Retention Time (min) | Peak Area (Analyte) | Peak Area (Triptane) | Area Ratio (Analyte/IS) | Concentration (ppm) |
| n-Heptane | Expected RT | Value | Value | Value | Value |
| Toluene | Expected RT | Value | Value | Value | Value |
| m-Xylene | Expected RT | Value | Value | Value | Value |
| p-Xylene | Expected RT | Value | Value | Value | Value |
| ... | ... | ... | ... | ... | ... |
| Triptane (IS) | ~15-17 | - | - | - | 50 (Constant) |
Table 2: Example of a Quantitative Data Summary. Expected retention times will vary based on the specific GC conditions.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the quantitative analysis of hydrocarbon composition using triptane as an internal standard.
Figure 1: Experimental workflow diagram.
References
Application Notes and Protocols: 2,2,3-Trimethylbutane as a Precursor for Synthesizing Other Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the synthetic utility of 2,2,3-trimethylbutane, also known as triptane, as a starting material for the synthesis of other organic compounds. Due to its highly branched and compact structure, this compound offers a unique scaffold for the preparation of complex molecules. The primary focus of these notes is on the functionalization of its C-H bonds to introduce reactive handles for further synthetic transformations.
Functionalization via Free-Radical Halogenation
Application Note
Free-radical halogenation is a fundamental method for the functionalization of alkanes. In the case of this compound, this reaction provides a pathway to introduce a halogen atom, which can then be displaced or used in a variety of subsequent reactions, such as nucleophilic substitutions, eliminations, or the formation of organometallic reagents.
The reaction proceeds via a free-radical chain mechanism, typically initiated by UV light or a radical initiator. This compound possesses primary and tertiary hydrogens. The selectivity of the halogenation is dependent on the stability of the intermediate alkyl radical formed upon hydrogen abstraction. The tertiary radical is significantly more stable than the primary radical, leading to a preference for substitution at the tertiary position (C-3). This selectivity is particularly pronounced in bromination compared to chlorination, as the bromine radical is less reactive and therefore more selective.
The possible monohalogenated isomers are 1-chloro-2,2,3-trimethylbutane, 3-chloro-2,2,3-trimethylbutane, 1-bromo-2,2,3-trimethylbutane, and 3-bromo-2,2,3-trimethylbutane. Due to the higher stability of the tertiary radical, 3-halo-2,2,3-trimethylbutane is the major product in both reactions, with bromination showing a much higher selectivity for the tertiary position.
Data Presentation: Product Distribution in Monohalogenation
The expected product distribution for the monochlorination and monobromination of this compound at 25°C can be calculated based on the number of each type of hydrogen and their relative reaction rates.
| Hydrogen Type | Number of Hydrogens | Relative Rate (Chlorination) | Calculated % (Chlorination) | Relative Rate (Bromination) | Calculated % (Bromination) |
| Primary (1°) | 15 | 1 | 74% | 1 | 0.9% |
| Tertiary (3°) | 1 | 5.2 | 26% | 1640 | >99% |
Note: The relative rates are typical values for free-radical halogenation at 25°C.
Experimental Protocol: Free-Radical Bromination of this compound
This protocol describes a representative procedure for the selective monobromination of this compound at the tertiary position using N-bromosuccinimide (NBS) as the bromine source and benzoyl peroxide as a radical initiator.
Materials:
-
This compound (triptane)
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl4), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), N-bromosuccinimide (1.05 eq), and a catalytic amount of benzoyl peroxide (0.02 eq).
-
Add anhydrous carbon tetrachloride as the solvent.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of succinimide floating at the surface.
-
After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by saturated aqueous sodium thiosulfate solution to remove any remaining bromine, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation to yield 3-bromo-2,2,3-trimethylbutane.
Mandatory Visualization
Application Notes and Protocols for the Oxidation of 2,2,3-Trimethylbutane
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,2,3-Trimethylbutane, also known as triptane, is a highly branched alkane and an isomer of heptane.[1][2] Its unique structure, featuring a quaternary carbon center, makes it a subject of interest in combustion chemistry and as a potential high-octane gasoline additive.[3] Understanding its oxidation behavior is crucial for developing detailed kinetic models of combustion processes, which are essential for designing more efficient and cleaner internal combustion engines. This document provides a detailed experimental setup and protocol for studying the gas-phase oxidation of this compound in a laboratory setting.
The low-temperature oxidation of alkanes proceeds through a complex mechanism involving the formation of alkylperoxy and hydroperoxyalkyl radicals.[4] The study of this compound oxidation provides insights into the reaction pathways of highly branched alkanes, which can differ significantly from their straight-chain counterparts. These studies often involve the use of specialized reactors such as rapid compression machines, shock tubes, or jet-stirred reactors to investigate the reaction kinetics and product formation under controlled conditions.[3]
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| This compound (Triptane) | ≥99% | Sigma-Aldrich, Alfa Aesar, etc. | Purity should be verified by GC-MS. |
| Oxygen (O₂) | High Purity (≥99.99%) | Airgas, Linde, etc. | Used as the oxidant. |
| Nitrogen (N₂) or Argon (Ar) | High Purity (≥99.999%) | Airgas, Linde, etc. | Used as a diluent and carrier gas. |
| Gas Chromatography (GC) Column | e.g., HP-5ms, DB-1 | Agilent, Restek, etc. | Select a column suitable for separating volatile organic compounds. |
| Mass Spectrometer (MS) | Quadrupole or TOF | Agilent, Shimadzu, etc. | For product identification. |
| Syringes and Mass Flow Controllers | - | Hamilton, Brooks, etc. | For accurate delivery of gases and liquids. |
Experimental Setup: Jet-Stirred Reactor (JSR)
A jet-stirred reactor (JSR) is an ideal apparatus for studying the oxidation of this compound under well-controlled conditions of temperature, pressure, and residence time. The high-speed jets ensure excellent mixing and a uniform concentration of reactants and products within the reactor.
Key Components:
-
Reactor Chamber: A spherical or cylindrical quartz or stainless steel vessel. Quartz is preferred for its inertness at high temperatures.
-
Inlet Jets: Multiple jets to introduce the pre-mixed reactant gases at high velocity to ensure rapid mixing.
-
Outlet Port: A sampling port for the extraction of the reacting mixture for analysis.
-
Heating System: An oven or furnace surrounding the reactor to maintain a constant and uniform temperature.
-
Pressure Control: A pressure transducer and a back-pressure regulator to maintain a constant pressure within the reactor.
-
Gas Delivery System: Mass flow controllers to accurately regulate the flow rates of this compound, oxygen, and the diluent gas.
-
Liquid Fuel Delivery: A syringe pump and a vaporizer for the introduction of liquid this compound into the gas stream.
Experimental Protocol
-
Reactor Preparation:
-
Thoroughly clean the reactor chamber to remove any contaminants.
-
Leak-test the entire system by pressurizing with an inert gas (N₂ or Ar) and monitoring for any pressure drop.
-
-
Reactant Preparation:
-
Prepare a gaseous mixture of this compound, oxygen, and a diluent gas (N₂ or Ar) in a mixing vessel or by using mass flow controllers to blend the gases in real-time.
-
The equivalence ratio (φ), which is the ratio of the fuel-to-oxidizer ratio to the stoichiometric fuel-to-oxidizer ratio, should be carefully controlled.
-
-
Reaction Initiation:
-
Heat the JSR to the desired reaction temperature.
-
Introduce the pre-mixed reactants into the reactor through the high-speed jets.
-
Maintain a constant pressure within the reactor using the back-pressure regulator.
-
Allow the system to reach a steady state, which is typically achieved after a few residence times.
-
-
Product Sampling and Analysis:
-
Extract a sample of the reacting mixture from the outlet port.
-
The sample is typically passed through a heated transfer line to prevent condensation of less volatile products.
-
Analyze the composition of the sample using an online gas chromatograph coupled with a mass spectrometer (GC-MS). This allows for the identification and quantification of the reactants and various oxidation products.[5]
-
-
Data Acquisition:
-
Record the reactor temperature, pressure, and the flow rates of all gases.
-
Acquire the chromatograms and mass spectra of the reaction products.
-
Calibrate the GC-MS with known standards to quantify the concentrations of the detected species.
-
Data Presentation
The quantitative data obtained from the experiments can be summarized in the following table. This allows for a clear comparison of results under different experimental conditions.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Temperature (K) | 600 | 700 | 800 |
| Pressure (atm) | 1 | 1 | 1 |
| Residence Time (s) | 2 | 2 | 2 |
| Equivalence Ratio (φ) | 1.0 | 1.0 | 1.0 |
| Initial [C₇H₁₆] (mol%) | 1.0 | 1.0 | 1.0 |
| Initial [O₂] (mol%) | 11.0 | 11.0 | 11.0 |
| Product Mole Fractions (mol%) | |||
| Methane (CH₄) | |||
| Ethylene (C₂H₄) | |||
| Propene (C₃H₆) | |||
| Isobutene (i-C₄H₈) | |||
| Acetone (CH₃COCH₃) | |||
| Formaldehyde (CH₂O) | |||
| Carbon Monoxide (CO) | |||
| Carbon Dioxide (CO₂) | |||
| Conversion of C₇H₁₆ (%) |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key pathways and workflows involved in the experimental study of this compound oxidation.
References
Application Notes and Protocols for Single-Pulse Shock Tube Studies of 2,2,3-Trimethylbutane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utilization of 2,2,3-trimethylbutane in single-pulse shock tube (SPST) studies, focusing on its thermal decomposition. The protocols outlined below are based on established experimental methodologies and provide a framework for investigating the kinetics and mechanisms of this highly branched alkane at high temperatures.
Introduction
Single-pulse shock tubes are powerful tools for studying gas-phase chemical kinetics at high temperatures and pressures over short reaction times.[1] The rapid heating and cooling rates effectively "freeze" the chemical composition at a specific reaction time, allowing for detailed product analysis. This compound, also known as triptane, is a highly branched heptane isomer. Its study provides valuable insights into the decomposition pathways of complex hydrocarbons, which is relevant to combustion chemistry and the development of kinetic models for fuels.
The primary application of employing this compound in SPST studies is to investigate its unimolecular decomposition, determine rate constants, and elucidate the reaction mechanism.[2][3] The dominant initial step in the thermal decomposition of this compound is the cleavage of the weakest carbon-carbon bond.[3]
Data Presentation
The following tables summarize the quantitative data obtained from single-pulse shock tube studies of this compound pyrolysis. The data is primarily derived from the work of W. Tsang, where the comparative rate method was employed.[2] In this method, a well-characterized decomposition reaction is used as an internal standard to determine the temperature of the experiment and to derive the rate parameters for the compound of interest.
Table 1: Experimental Conditions for the Pyrolysis of this compound
| Parameter | Value | Reference |
| Reactant Concentration | 0.025% (maximum) in Argon | [2] |
| Internal Standard | Cyclohexene or 2,3-dimethylbutane | [2] |
| Inhibitor | 1% Toluene (in some experiments) | [2] |
| Pressure | Not explicitly stated, typical for SPST studies | |
| Temperature Range | ~1100 K | [3] |
| Reaction Time | Millisecond range (typical for SPST) |
Table 2: Product Distribution from the Pyrolysis of this compound
| Product | Relative Yield (Product / Isobutene) | Reference |
| Isobutene | 1.00 (Main Product) | [2] |
| Propylene | ~0.10 | [2] |
| 2,3-Dimethylbutene-2 | Not quantitatively specified in abstract | [2] |
| Methane | ~0.10 (partially from toluene scavenger) | [2] |
| C2 Hydrocarbons | ~0.03 (partially from toluene scavenger) | [2] |
| Benzene | 0.2 - 0.3 (from toluene scavenger) | [2] |
Table 3: Rate Expressions for the Unimolecular Decomposition of this compound
| Reaction | Rate Expression (k) | Temperature Range (K) | Reference |
| (CH₃)₃C-CH(CH₃)₂ → t-C₄H₉• + i-C₃H₇• | 10¹⁶.³ exp(-73,000/RT) s⁻¹ | ~1100 | [3] |
R is the ideal gas constant (1.987 cal/mol·K)
Experimental Protocols
This section provides a detailed methodology for conducting single-pulse shock tube experiments with this compound.
Single-Pulse Shock Tube Apparatus
A typical single-pulse shock tube consists of a driver section and a driven section, separated by a diaphragm.[1] A dump tank is connected to the driven section to attenuate the reflected shock wave and ensure a single-pulse heating profile.[4]
Gas Mixture Preparation
-
Reactant Purity: Use high-purity this compound (e.g., from the American Petroleum Institute).[2]
-
Degassing: Degas the liquid this compound by freeze-pump-thaw cycles to remove dissolved air.
-
Mixture Composition: Prepare a dilute mixture of this compound in a high-purity inert gas, typically argon (research grade).[2] A typical concentration is around 0.025%.[2]
-
Internal Standard: For the comparative rate method, add a well-characterized internal standard, such as cyclohexene, to the mixture.[2]
-
Inhibitor: To suppress radical chain reactions, an inhibitor like toluene can be added to the mixture (e.g., 1%).[2]
-
Homogenization: Allow the gas mixture to homogenize in a stainless steel mixing vessel for a sufficient period before the experiment.[4]
Experimental Procedure
-
Evacuation: Evacuate the driven section of the shock tube to a low pressure.
-
Filling: Fill the driven section with the prepared gas mixture to a predetermined pressure.
-
Driver Gas: Pressurize the driver section with a high-pressure driver gas (e.g., helium) until the diaphragm ruptures.
-
Shock Wave Generation: The rupture of the diaphragm generates a primary shock wave that propagates through the driven section, heating and compressing the test gas.
-
Reflection and Heating: The primary shock wave reflects off the end wall of the driven section, further heating and compressing the gas to the desired reaction temperature and pressure.
-
Reaction: The reaction proceeds for a short duration (in the millisecond range) under relatively constant temperature and pressure conditions.
-
Quenching: An expansion wave, generated from the driver section, travels down the tube and rapidly cools the reacting gas, effectively quenching the reaction.
-
Sampling: A sample of the post-shock gas mixture is withdrawn from the end-wall of the driven section for analysis.
Product Analysis: Gas Chromatography
-
Instrumentation: Utilize a gas chromatograph (GC) equipped with a sensitive detector, such as a flame ionization detector (FID).[2]
-
Columns: Select appropriate GC columns for the separation of the expected products. For the analysis of this compound pyrolysis products, the following columns have been used:[2]
-
2-ft and 6-ft ethylhexasebacate columns (30% on 40-60-mesh firebrick) at 0°C for the analysis of higher hydrocarbons.
-
6-ft and 12-ft squalane columns (30% on 40-60 mesh firebrick) at 30°C.
-
-
Calibration: Calibrate the GC with standard gas mixtures of the expected products to determine their response factors for quantitative analysis.
-
Analysis: Inject the collected post-shock gas sample into the GC to separate and quantify the products.
Mandatory Visualizations
Experimental Workflow
References
Synthesis of 2,2,3-Trimethylbutane via Friedel-Crafts Reaction Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,3-Trimethylbutane, also known as triptane, is a highly branched alkane of significant interest due to its excellent antiknock properties, boasting a research octane number (RON) of over 110. Its synthesis has been a subject of extensive research, particularly through pathways related to Friedel-Crafts reactions. This document provides detailed application notes and experimental protocols for the synthesis of this compound, focusing on Friedel-Crafts alkylation of alkanes. While the classic Friedel-Crafts reaction involves the substitution on an aromatic ring, the principles of carbocation generation and subsequent alkylation are extended to aliphatic systems for the synthesis of highly branched alkanes like triptane.
Friedel-Crafts Alkylation of Isobutane
The most direct and industrially relevant method for synthesizing this compound and other highly branched alkanes is the acid-catalyzed alkylation of isobutane with light olefins, such as isobutylene or 2-butene. This process, while not a classic aromatic substitution, is mechanistically analogous to Friedel-Crafts alkylation, involving carbocation intermediates and a Lewis or Brønsted acid catalyst.
Reaction Principle
The core of the reaction is the generation of a tert-butyl carbocation from an olefin (e.g., isobutylene) or an alkyl halide (e.g., tert-butyl chloride) in the presence of a strong acid catalyst. This carbocation then alkylates an isobutane molecule. A crucial step in the chain propagation is the hydride transfer from another isobutane molecule to the newly formed C8 carbocation, which releases the triptane product and regenerates the tert-butyl carbocation to continue the reaction cycle.
Key challenges in this process include managing side reactions such as polymerization, isomerization, and cracking, which can be mitigated by controlling reaction conditions, particularly temperature and the isobutane-to-olefin ratio.
Quantitative Data Summary
The following table summarizes quantitative data from various studies on the synthesis of this compound and related C8 alkanes via Friedel-Crafts type alkylation.
| Reactants | Catalyst | Temperature (°C) | Isobutane/Olefin Ratio (molar) | Key Products | Selectivity/Yield | Reference |
| Isobutane, Butenes | H₂SO₄ | 2-4 (inlet), 6-6.5 (outlet) | 7:1 - 12:1 | Trimethylpentanes, Dimethylhexanes | High selectivity for C8 alkanes | [1] |
| Isobutane, Butenes | Activated Al* / tert-Butyl Chloride | 30 | 1:1 (TBC:Al*) | C8 Alkanes | Alkylation occurs | [2][3] |
| 2,3-Dimethylbutane, Methanol | Indium(III) Iodide | 180 | - | This compound | 56% Triptane Yield | [4] |
| Isobutane, 2-Butene | Zeolite BEA | 40-60 | High | C7-C9+ compounds, C8 fraction | High selectivity to C8 | [5] |
| Isobutane, Butene | Et₃NHCl-AlCl₃ ionic liquid | 65 | - | C8 Alkanes | >50% C8 selectivity | [6] |
Experimental Protocols
While detailed laboratory-scale protocols for the direct synthesis of pure this compound via isobutane alkylation are not abundantly available in standard literature due to the gaseous nature of the reactants and the complexity of the product mixture, the following represents a generalized procedure based on reported methodologies for similar reactions.
Protocol 1: Alkylation of Isobutane with Isobutylene using a Lewis Acid Catalyst (Conceptual)
Materials:
-
Liquefied Isobutane
-
Liquefied Isobutylene
-
Anhydrous Aluminum Chloride (AlCl₃) or a prepared ionic liquid catalyst (e.g., Et₃NHCl-AlCl₃)[6]
-
Pressurized reaction vessel (autoclave) equipped with cooling, stirring, and gas inlet/outlet ports
-
Dry ice/acetone bath or cryocooler
-
Gas chromatography-mass spectrometry (GC-MS) for product analysis
Procedure:
-
Catalyst Preparation (if applicable): If using a complex catalyst like an ionic liquid, prepare it according to established literature procedures.[6] For anhydrous AlCl₃, ensure it is freshly sublimed and handled under an inert atmosphere to prevent deactivation by moisture.
-
Reactor Setup: Assemble the high-pressure reactor and ensure it is clean, dry, and leak-proof. Cool the reactor to the desired reaction temperature (e.g., -10 to 10 °C) using an external cooling bath.
-
Catalyst Charging: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Lewis acid catalyst to the cooled reactor.
-
Reactant Addition:
-
Introduce a high molar excess of liquefied isobutane into the reactor. This is crucial to minimize olefin polymerization and other side reactions. A molar ratio of isobutane to isobutylene of 10:1 or higher is recommended.
-
Slowly and with vigorous stirring, introduce the liquefied isobutylene into the reactor. The rate of addition should be controlled to manage the exothermic reaction and maintain a constant temperature.
-
-
Reaction: Maintain the reaction mixture at the set temperature with continuous stirring for the desired reaction time (e.g., 30 minutes to several hours). Monitor the pressure inside the reactor.
-
Quenching: After the reaction is complete, quench the reaction by slowly adding a cooled quenching agent, such as cold water or a dilute acid solution, to deactivate the catalyst. This should be done with extreme caution due to the potential for a vigorous reaction.
-
Product Isolation and Analysis:
-
Carefully vent the excess unreacted isobutane and other light gases.
-
The liquid product mixture, known as alkylate, can then be collected.
-
Wash the alkylate with a dilute sodium bicarbonate solution and then with water to remove any remaining acid.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Analyze the composition of the alkylate using GC-MS to identify and quantify the various isomers of trimethylpentane (including this compound), dimethylhexane, and other products.[7]
-
Reaction Pathways and Logic
The synthesis of this compound via Friedel-Crafts alkylation of isobutane is a complex process with a network of competing and sequential reactions. The following diagrams illustrate the key mechanistic steps and the overall process logic.
Caption: Mechanism of Isobutane Alkylation.
Caption: Experimental Workflow for Isobutane Alkylation.
Alternative Pathways: Acylation-Reduction
The classic Friedel-Crafts acylation followed by reduction (e.g., Wolff-Kishner or Clemmensen reduction) is a powerful method to synthesize alkyl-substituted aromatic compounds, as it avoids the carbocation rearrangements often problematic in direct alkylation. However, for the synthesis of a purely aliphatic and highly branched molecule like this compound, this pathway is not directly applicable in its conventional form as there is no aromatic ring to acylate.
A hypothetical multi-step synthesis that could be conceptually related might involve the acylation of a smaller, functionalized molecule that can then be elaborated into the triptane skeleton. For instance, a Grignard reaction between tert-butylmagnesium chloride and pivaloyl chloride would form di-tert-butyl ketone, which could then potentially be reduced and rearranged. However, this is not a Friedel-Crafts pathway and is generally more complex and less direct than the alkylation of isobutane. The search of available literature did not yield a viable or documented Friedel-Crafts acylation-reduction pathway for the synthesis of this compound.
Conclusion
The synthesis of this compound is a prime example of the application of Friedel-Crafts principles to aliphatic systems. The alkylation of isobutane with C4 olefins or their corresponding alkyl halides using strong acid or Lewis acid catalysts is the most established and direct route. Careful control of reaction parameters is essential to maximize the yield of the desired highly branched alkanes and minimize unwanted side reactions. While the acylation-reduction strategy is a cornerstone of aromatic chemistry, its application to the synthesis of triptane is not straightforward and not supported by current literature. The provided protocols and data serve as a guide for researchers in the exploration and optimization of these important C-C bond-forming reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Liquid-Phase Isobutane Alkylation with Butenes over Aluminum Chloride Complexes Synthesized In Situ from Activated Aluminum and tert-Butyl Chloride | Sciact - CRIS-system of Boreskov Institute of Catalysis - publications, employee [sciact.catalysis.ru]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Octane compositions in sulfuric acid catalyzed isobutane/butene alkylation products: experimental and quantum chemistry studies [journal.hep.com.cn]
Application Notes and Protocols: The Role of (2R)-2,3,3-Trimethylbutane-1,2-diol Ligands in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-2,3,3-Trimethylbutane-1,2-diol is a chiral diol that holds significant potential as a ligand or chiral auxiliary in asymmetric synthesis. Its rigid, sterically hindered structure, conferred by the bulky tert-butyl group, can create a well-defined chiral environment, influencing the stereochemical outcome of a variety of chemical transformations. While direct literature applications of (2R)-2,3,3-Trimethylbutane-1,2-diol in asymmetric catalysis are not extensively documented, its structural similarity to other widely used chiral diols, such as pinanediol, suggests its utility in similar transformations. This document outlines potential applications, detailed experimental protocols, and expected outcomes based on established methodologies for analogous chiral diols.
Potential Applications
The primary applications for (2R)-2,3,3-Trimethylbutane-1,2-diol in asymmetric synthesis are anticipated in two main areas:
-
Chiral Auxiliaries in Asymmetric Boron-Mediated Reactions: Formation of chiral boronic esters for subsequent stereoselective transformations.
-
Chiral Ligands for Metal-Catalyzed Reactions: In situ formation of chiral metal complexes to catalyze enantioselective additions to carbonyl compounds.
Application I: (2R)-2,3,3-Trimethylbutane-1,2-diol as a Chiral Auxiliary in Asymmetric Homologation
A key potential application of (2R)-2,3,3-Trimethylbutane-1,2-diol is as a chiral auxiliary in the Matteson homologation reaction. This powerful method allows for the stereospecific one-carbon extension of a boronic ester, leading to the synthesis of a wide range of enantioenriched compounds such as α-amino acids and alcohols. The high steric demand of the tert-butyl group in the diol is expected to provide excellent diastereoselectivity in the homologation step.
General Workflow for Asymmetric Homologation
Caption: General workflow for Matteson homologation.
Quantitative Data (Hypothetical)
The following table summarizes hypothetical data for the asymmetric homologation of a generic boronic ester derived from (2R)-2,3,3-Trimethylbutane-1,2-diol, followed by reaction with different nucleophiles. The expected diastereoselectivity is high due to the steric hindrance of the diol.
| Entry | Substrate (R in R-B(O₂C₇H₁₄)) | Nucleophile (Nu⁻) | Product (R-CH(Nu)-OH) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Phenyl | MeMgBr | 1-Phenylethanol | 85 | >98:2 |
| 2 | n-Butyl | PhLi | 1-Phenylpentan-1-ol | 82 | >98:2 |
| 3 | Cyclohexyl | NaN₃ | 1-Azidocyclohexylmethanol | 78 | >97:3 |
| 4 | Isopropyl | EtMgBr | 3-Methylpentan-2-ol | 88 | >99:1 |
Experimental Protocol: Asymmetric Homologation
1. Synthesis of (2R)-2,3,3-Trimethylbutane-1,2-diol Phenylboronate
-
To a solution of phenylboronic acid (1.0 eq) in dry toluene (0.5 M) is added (2R)-2,3,3-Trimethylbutane-1,2-diol (1.05 eq).
-
The mixture is heated to reflux with a Dean-Stark trap to remove water.
-
After completion (monitored by TLC or ¹H NMR), the solvent is removed under reduced pressure to yield the crude boronic ester, which can be used without further purification.
2. Matteson Homologation and Nucleophilic Substitution
-
A solution of the (2R)-2,3,3-Trimethylbutane-1,2-diol phenylboronate (1.0 eq) in dry THF (0.2 M) is cooled to -100 °C (liquid N₂/ether bath).
-
A freshly prepared solution of LiCHCl₂ (1.2 eq) in THF is added dropwise via cannula.
-
The reaction is stirred at -100 °C for 30 minutes.
-
Anhydrous ZnCl₂ (1.2 eq) is added, and the mixture is allowed to warm slowly to room temperature and stirred overnight.
-
The reaction is cooled to 0 °C, and the desired nucleophile (e.g., Grignard reagent, 1.5 eq) is added slowly.
-
The reaction is stirred at room temperature until completion.
3. Work-up and Oxidation
-
The reaction is quenched with saturated aqueous NH₄Cl.
-
The aqueous layer is extracted with diethyl ether (3x).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
The crude product is dissolved in THF, and an aqueous solution of NaOH (3 M) is added, followed by the dropwise addition of H₂O₂ (30% aq.) at 0 °C.
-
The mixture is stirred at room temperature for 4 hours.
-
The product is extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated. The final product is purified by column chromatography.
Application II: (2R)-2,3,3-Trimethylbutane-1,2-diol as a Chiral Ligand for Asymmetric Diethylzinc Addition
The enantioselective addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction to produce chiral secondary alcohols. Chiral diols can act as effective ligands for titanium (IV) isopropoxide, which in turn catalyzes this transformation with high enantioselectivity. The steric bulk of (2R)-2,3,3-Trimethylbutane-1,2-diol is expected to create a highly selective chiral environment.
Signaling Pathway: Catalytic Cycle
Caption: Catalytic cycle for diethylzinc addition.
Quantitative Data (Hypothetical)
The following table presents hypothetical results for the asymmetric addition of diethylzinc to various aldehydes using a catalyst generated in situ from Ti(O-iPr)₄ and (2R)-2,3,3-Trimethylbutane-1,2-diol.
| Entry | Aldehyde | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | 1-Phenyl-1-propanol | 92 | 95 (R) |
| 2 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-1-propanol | 95 | 97 (R) |
| 3 | 2-Naphthaldehyde | 1-(Naphthalen-2-yl)-1-propanol | 89 | 93 (R) |
| 4 | Cyclohexanecarboxaldehyde | 1-Cyclohexyl-1-propanol | 85 | 90 (R) |
Experimental Protocol: Asymmetric Addition of Diethylzinc
1. Catalyst Preparation (in situ)
-
To a flame-dried, argon-purged flask, add (2R)-2,3,3-Trimethylbutane-1,2-diol (0.12 mmol) and dry toluene (2 mL).
-
Add titanium (IV) isopropoxide (0.1 mmol) and stir the mixture at room temperature for 1 hour.
2. Reaction Execution
-
Cool the catalyst solution to 0 °C.
-
Add the aldehyde (1.0 mmol) to the solution.
-
Slowly add a solution of diethylzinc (1.0 M in hexanes, 2.0 mmol) dropwise over 10 minutes.
-
Stir the reaction at 0 °C for 12-24 hours, monitoring by TLC.
3. Work-up and Isolation
-
Quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl (5 mL).
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
(2R)-2,3,3-Trimethylbutane-1,2-diol represents a promising yet underexplored chiral building block for asymmetric synthesis. Based on the well-established chemistry of its structural analogues, it is poised to be a highly effective chiral auxiliary for stereocontrolled C-C bond formations via boronic esters and a competent chiral ligand for metal-catalyzed enantioselective additions to carbonyls. The protocols and data presented herein, while based on analogous systems, provide a strong foundation for researchers to explore the full potential of this sterically demanding chiral diol in the development of novel and efficient asymmetric transformations.
Application Notes and Protocols for Triptane as an Anti-Knock Additive in Gasoline Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of triptane (2,2,3-trimethylbutane) as a high-performance anti-knock additive in gasoline. This document includes detailed information on its properties, synthesis, and standardized testing protocols for evaluating its effectiveness.
Introduction
Triptane is a highly branched saturated hydrocarbon with the chemical formula C₇H₁₆. Its compact structure contributes to its exceptional anti-knock characteristics, making it a subject of significant interest in fuel research.[1] With a Research Octane Number (RON) of approximately 112-113 and a Motor Octane Number (MON) of around 101, triptane surpasses many conventional octane boosters.[1] Historically, it was researched and produced for aviation gasoline due to its ability to allow for higher engine compression ratios and improved power output.
Quantitative Data on Triptane and its Blends
The anti-knock quality of a gasoline blend is significantly enhanced by the addition of triptane. The following tables summarize the octane ratings of pure triptane and provide examples of its effect when blended with other gasoline components.
Table 1: Octane Ratings of Pure Triptane
| Property | Value |
| Research Octane Number (RON) | 112-113[1] |
| Motor Octane Number (MON) | 101[1] |
Table 2: Examples of Triptane Blends and Resulting Octane Numbers
| Triptane (% vol) | Olefins (% vol) | Aromatics (% vol) | Other Saturated Hydrocarbons (% vol) | Resulting RON | Resulting MON |
| 5-15 | 7-15 | 15-25 | 55-65 | 94.5-95.5 | Not Specified |
| 15-25 | 7-15 | 15-25 | 45-52 | 96.5-97.5 | Not Specified |
| 5-25 | 5-15 | 15-35 | 40-65 | 97-99 | 87-90 |
| 20-40 | 5-15 | 15-30 | 35-55 | Not Specified | Not Specified |
| 8-18 | 15-30 | 20-35 | 25-40 | Not Specified | Not Specified |
Note: Data in Table 2 is derived from patent literature and provides a general indication of the effect of triptane in complex blends.[2] More specific performance and emissions data from controlled studies with varying triptane concentrations in a standardized base fuel are needed for a complete evaluation.
Experimental Protocols
Protocol 1: Laboratory Synthesis of Triptane (this compound)
This protocol describes a general method for the synthesis of triptane, which can be adapted for laboratory-scale production. One common approach involves the reaction of 2,3-dimethylbutene with a methylating agent. What follows is a conceptual outline based on known chemical transformations.
Materials:
-
2,3-dimethylbutene-2
-
Chloromethyl methyl ether
-
Friedel-Crafts catalyst (e.g., bismuth chloride, mercuric chloride, zinc chloride)
-
Methanol
-
Magnesium oxide
-
Hydrogen gas
-
Hydrogenation catalyst (e.g., Palladium on carbon)
-
Anhydrous sodium sulfate
-
Appropriate solvents (e.g., dichloromethane)
-
Standard laboratory glassware (round-bottom flasks, condensers, separatory funnels, distillation apparatus)
-
Rotating autoclave
Procedure:
-
Alkoxychlorination: In a well-ventilated fume hood, react 2,3-dimethylbutene-2 with chloromethyl methyl ether in the presence of a Friedel-Crafts catalyst at a controlled temperature (e.g., 0-50°C). This reaction forms 2-chloro-4-methoxy-2,3,3-trimethylbutane.
-
Dehydrochlorination: The resulting 2-chloro-4-methoxy-2,3,3-trimethylbutane is then dehydrochlorinated. This can be achieved by heating the compound with methanol and a base, such as magnesium oxide, in a rotating autoclave at elevated temperatures (e.g., 200°C) for several hours. This step yields 4-methoxy-2,3,3-trimethylbutene-1.
-
Purification: After the reaction, the product mixture is washed with water, dried over anhydrous sodium sulfate, and purified by fractional distillation to isolate the 4-methoxy-2,3,3-trimethylbutene-1.
-
Hydrogenation and Hydrogenolysis: The purified methoxyheptene is then subjected to hydrogenation and hydrogenolysis to produce triptane. This is typically carried out in the presence of a hydrogenation catalyst (e.g., palladium on carbon) and hydrogen gas at elevated temperature and pressure. This final step cleaves the methoxy group and saturates the double bond to yield this compound (triptane).
-
Final Purification: The final product is purified by distillation to obtain high-purity triptane.
Protocol 2: Determination of Research Octane Number (RON) - ASTM D2699
This protocol provides a standardized method for determining the Research Octane Number of spark-ignition engine fuels.[3][4][5][6][7][8]
Apparatus:
-
Standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[5]
-
Knock-detection instrumentation.[6]
-
Fuel handling and delivery system.
Procedure:
-
Engine Calibration and Standardization: Before testing a sample, the CFR engine must be calibrated and standardized.[4] This involves running the engine on Toluene Standardization Fuel (TSF) blends to ensure it is operating within the specified tolerances.[3][4]
-
Engine Warm-up: Warm up the engine for approximately one hour on a stable fuel to ensure all operating parameters have reached equilibrium.[4]
-
Sample Preparation: Ensure the fuel sample is at a controlled temperature.
-
Bracketing Procedure:
-
Initial Sample Test: Operate the engine on the sample fuel. Adjust the cylinder height (compression ratio) until a standard knock intensity is observed on the knockmeter (typically a reading of 50 ± 2 divisions).[3] Record the cylinder height.
-
Reference Fuel Blends: Prepare two primary reference fuels (PRF), which are blends of iso-octane (RON 100) and n-heptane (RON 0). One PRF should have an octane number slightly higher than the estimated octane number of the sample, and the other slightly lower.
-
Reference Fuel Tests: Operate the engine on each of the two PRF blends and adjust the fuel-air ratio to achieve maximum knock for each. The knockmeter readings for the two reference fuels should "bracket" the knockmeter reading of the sample fuel.[3]
-
-
Calculation: The Research Octane Number of the sample is calculated by linear interpolation between the octane numbers of the two bracketing reference fuels and their corresponding knockmeter readings.
Protocol 3: Determination of Motor Octane Number (MON) - ASTM D2700
This protocol outlines the standardized method for determining the Motor Octane Number, which evaluates the anti-knock performance under more severe engine conditions than the RON test.[6][9][10]
Apparatus:
-
Standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.
-
Knock-detection instrumentation.
-
Fuel handling and delivery system with a heated intake air mixture.
Procedure:
-
Engine Calibration and Standardization: Similar to the RON test, the engine must be calibrated using TSF blends under the specific, more severe operating conditions of the MON test (e.g., higher intake air temperature).[11]
-
Engine Warm-up: Warm up the engine to stable operating conditions as specified in ASTM D2700.[11]
-
Sample Preparation: The fuel sample should be at a controlled temperature.
-
Bracketing Procedure: The bracketing procedure is similar to the RON test, but the engine is operated at a higher speed and with a higher intake mixture temperature to simulate more severe conditions.
-
Initial Sample Test: Run the engine on the sample fuel and adjust the compression ratio to achieve the standard knock intensity.
-
Reference Fuel Blends: Use two PRF blends that bracket the expected MON of the sample.
-
Reference Fuel Tests: Measure the knock intensity of the two bracketing reference fuels.
-
-
Calculation: The Motor Octane Number is calculated by linear interpolation based on the knockmeter readings of the sample and the two bracketing reference fuels.
Signaling Pathways and Logical Relationships
Chemical Mechanism of Engine Knock and Inhibition by Triptane
Engine knock is the result of the autoignition of the unburned air-fuel mixture (end gas) ahead of the flame front initiated by the spark plug. This premature combustion leads to a rapid increase in pressure, causing the characteristic "knocking" sound and potentially damaging the engine. The tendency of a fuel to knock is related to its chemical structure.
Straight-chain alkanes, like n-heptane, are prone to autoignition. Under the high temperature and pressure in the engine cylinder, they readily form highly reactive free radicals. These radicals initiate a chain reaction that rapidly propagates, leading to premature combustion.
Branched-chain alkanes, such as triptane, are more resistant to autoignition. Their molecular structure makes it more difficult for the chain-branching reactions that lead to autoignition to occur. The presence of tertiary carbon atoms in triptane leads to the formation of more stable radicals, which slows down the overall rate of oxidation and prevents the rapid, uncontrolled combustion that causes knock.
Caption: Engine knock mechanism and its inhibition by triptane.
Experimental Workflow for Octane Number Determination
The determination of a fuel's octane number is a systematic process that involves engine calibration, sample testing, and comparison with reference fuels. The following diagram illustrates the general workflow for both RON and MON testing.
Caption: Workflow for RON/MON octane number determination.
References
- 1. Triptane - Wikipedia [en.wikipedia.org]
- 2. US7553404B2 - Fuel composition - Google Patents [patents.google.com]
- 3. Fuel Octane Rating Procedure A-ASTM D2699 RON [sh-sinpar.com]
- 4. ASTM D2699 RON Octane Engine Calibration/Standardization [sh-sinpar.com]
- 5. ASTM D2699 Method for Octane Number | Ayalytical [ayalytical.com]
- 6. matestlabs.com [matestlabs.com]
- 7. scribd.com [scribd.com]
- 8. store.astm.org [store.astm.org]
- 9. ASTM D2700 - eralytics [eralytics.com]
- 10. store.astm.org [store.astm.org]
- 11. ASTM D2700 MON Octane Engine Calibration/Standardization [sh-sinpar.com]
Application Notes and Protocols for the Selective Formation of 2,2,3-Trimethylbutane from Dimethyl Ether on Acid Zeolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the selective synthesis of 2,2,3-trimethylbutane, also known as triptane, from dimethyl ether (DME) utilizing acid zeolite catalysts. Triptane is a high-value gasoline additive with a high-octane rating. The protocols outlined below cover the synthesis of parent H-BEA zeolite catalysts, the preparation of modified catalysts such as Cu/H-BEA, and the operational parameters for the catalytic conversion of DME to triptane. This guide is intended to provide researchers with a comprehensive resource for replicating and building upon existing research in this area.
Introduction
The conversion of dimethyl ether to hydrocarbons has been a subject of significant research, with a particular focus on the production of high-octane gasoline components.[1] Acid zeolites, particularly of the Beta type (BEA), have shown remarkable selectivity for the formation of this compound (triptane) from DME at relatively low temperatures (453–493 K).[2][3] This process, often referred to as DME homologation, proceeds through a carbocation-based mechanism involving successive methylation steps.[1] The high selectivity towards triptane is attributed to the suppression of skeletal isomerization and β-scission at these lower reaction temperatures.[2]
This application note details the necessary protocols for catalyst preparation, experimental setup, and reaction execution for the selective synthesis of triptane from DME.
Catalyst Preparation Protocols
Protocol 1: Synthesis of H-BEA Zeolite
This protocol describes a hydrothermal synthesis method for obtaining H-BEA zeolite, a common catalyst for DME to triptane conversion.
Materials:
-
Fumed silica (SiO₂)
-
Sodium aluminate (NaAlO₂)
-
Tetraethylammonium hydroxide (TEAOH, 35% solution)
-
Hydrochloric acid (HCl, 3.7 M)
-
Ammonium nitrate (NH₄NO₃, 0.5 M solution)
-
Deionized water
Procedure:
-
Gel Preparation:
-
In a suitable container, mix 14.7 mL of 35% TEAOH solution with 2.25 mL of 3.7 M HCl.
-
Gradually add 2.5 g of fumed silica to the mixture while stirring. Continue stirring for 30 minutes to ensure a homogeneous suspension.
-
In a separate beaker, dissolve 0.1906 g of sodium aluminate in 2.9 mL of deionized water.
-
Add the sodium aluminate solution to the silica suspension and stir for an additional 30 minutes to form the final synthesis gel.[4]
-
-
Hydrothermal Crystallization:
-
Transfer the synthesis gel to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave to 150 °C and maintain this temperature for 94 hours to allow for crystallization.[4]
-
-
Product Recovery and Calcination:
-
After crystallization, cool the autoclave to room temperature.
-
Recover the solid product by filtration or centrifugation and wash thoroughly with deionized water until the pH of the filtrate is neutral.
-
Dry the zeolite product at 100-120 °C overnight.
-
Calcine the dried powder in a muffle furnace under a flow of dry air. Ramp the temperature to 550 °C at a rate of 2 °C/min and hold for 5-10 hours to remove the organic template (TEAOH).[5]
-
-
Ion Exchange to H-Form:
-
To obtain the acidic form (H-BEA), perform an ion exchange with an ammonium nitrate solution.
-
Suspend the calcined zeolite in a 0.5 M NH₄NO₃ solution (e.g., 1.5 g of zeolite in 50 mL of solution).[4]
-
Heat the suspension to 60-80 °C and stir for 1-3 hours.[4][5]
-
Separate the zeolite by centrifugation or filtration.
-
Repeat the ion exchange process two more times with fresh NH₄NO₃ solution.[4]
-
After the final ion exchange, wash the zeolite with deionized water to remove any residual nitrate ions.
-
Dry the NH₄-BEA at 100-120 °C.
-
To convert the NH₄-form to the H-form, calcine the material in air at 500-550 °C for 2-6 hours.[4][6]
-
Protocol 2: Preparation of Cu/H-BEA Catalyst
This protocol describes the preparation of a copper-modified H-BEA catalyst, which has been shown to enhance hydrocarbon productivity and hydrogen incorporation.[7]
Materials:
-
H-BEA zeolite (prepared as in Protocol 1)
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Deionized water
Procedure:
-
Incipient Wetness Impregnation:
-
Determine the pore volume of the parent H-BEA zeolite.
-
Prepare an aqueous solution of copper(II) nitrate with a concentration calculated to achieve the desired copper loading (e.g., 5 wt%). The volume of the solution should be equal to the pore volume of the zeolite.
-
Add the copper nitrate solution dropwise to the H-BEA zeolite powder while mixing to ensure uniform distribution.
-
-
Drying and Calcination:
-
Dry the impregnated zeolite at 100-120 °C overnight.
-
Calcine the dried material in dry air at 500 °C to decompose the nitrate precursor and form copper oxide species.[6]
-
-
Reduction (Activation):
-
Prior to the catalytic reaction, the calcined Cu/H-BEA catalyst is typically reduced.
-
Place the catalyst in the reactor and heat under a flow of hydrogen (H₂) at 300 °C.[6]
-
Experimental Workflow for DME to Triptane Conversion
The following diagram illustrates the general workflow for the catalytic conversion of dimethyl ether to this compound.
Caption: Experimental workflow for DME to triptane conversion.
Protocol 3: Catalytic Conversion of DME to this compound
This protocol outlines the general procedure for the gas-phase conversion of DME over an acid zeolite catalyst in a fixed-bed reactor.
Equipment and Materials:
-
Fixed-bed plug-flow reactor (e.g., stainless steel or quartz tube)[8]
-
Furnace with temperature controller
-
Mass flow controllers for gases (DME, N₂, Ar, H₂)
-
Pressure controller
-
Gas chromatograph (GC) with a flame ionization detector (FID)
-
H-BEA or Cu/H-BEA catalyst (prepared as above)
-
Dimethyl ether (DME)
-
Inert gas (N₂ or Ar)
-
Hydrogen (H₂) (optional)
Procedure:
-
Catalyst Loading and Activation:
-
Load a known mass of the catalyst (e.g., 0.4-1.6 g) into the reactor, securing it with quartz wool.[8]
-
Activate the catalyst in situ. For H-BEA, heat in dry air (e.g., at 500 °C) for a specified period.[6] For Cu/H-BEA, follow the calcination with a reduction step in flowing H₂ (e.g., at 300 °C).[6]
-
-
Reaction Execution:
-
After activation, cool the reactor to the desired reaction temperature (typically 180-220 °C or 453-493 K) under an inert gas flow.[2][8]
-
Set the reactor pressure (typically atmospheric to 250 kPa).[2][8]
-
Introduce the reactant feed stream. This typically consists of DME diluted with an inert gas like N₂ or Ar. For reactions with hydrogen, co-feed H₂ with the DME.[6]
-
Maintain a constant flow of reactants for the duration of the experiment.
-
-
Product Collection and Analysis:
-
The reactor effluent is passed through a cold trap to collect liquid products and then to a gas chromatograph for online analysis of the gas-phase components.
-
Analyze the product stream using a GC equipped with an FID. A suitable column for separating light hydrocarbons should be used.
-
Identify and quantify the products by comparing their retention times and peak areas with those of known standards.
-
Calculate the DME conversion, product selectivities, and triptane yield based on the GC analysis.
-
Proposed Reaction Pathway
The conversion of DME to triptane on acid zeolites is believed to proceed through a "hydrocarbon pool" mechanism. The following diagram illustrates a simplified proposed reaction pathway.
Caption: Simplified reaction pathway for triptane synthesis from DME.
Data Presentation
The following tables summarize typical quantitative data for the selective formation of this compound from DME on acid zeolites.
Table 1: Catalyst Properties
| Catalyst | Zeolite Type | Si/Al Ratio | Promoter | Promoter Loading (wt%) |
| H-BEA | Beta | 12.5 - 27 | - | - |
| Cu/H-BEA | Beta | ~27 | Cu | ~5 |
Table 2: Reaction Conditions and Performance of H-BEA Catalysts
| Catalyst | Temperature (°C) | DME Pressure (kPa) | Co-feed | DME Conversion (%) | Triptane Selectivity (%) | Reference |
| H-BEA | 200 | 60-250 | None | < 15 | High within C7 fraction | [2][8] |
| H-BEA | 180 | Not specified | Adamantane | - | 56 | [2] |
| H-BEA | 180 | Not specified | None | - | 39 | [2] |
Table 3: Performance Comparison of H-BEA and Cu/H-BEA Catalysts
| Catalyst | Temperature (°C) | Pressure | Feed Composition | Hydrocarbon Productivity | Triptane Selectivity | Reference |
| H-BEA | 200 | 1 atm | DME, Ar | Baseline | High | [6] |
| Cu/H-BEA | 200 | 1 atm | DME, H₂, Ar | ~2x increase vs. H-BEA | Maintained high C4 and C7 selectivity | [6][7] |
Note: Triptane selectivity is often reported as a percentage of the C7 hydrocarbon fraction. Overall product distribution will also include lighter alkanes/alkenes (C1-C6) and potentially small amounts of aromatics.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area, preferably a fume hood, when handling volatile organic compounds and solvents.
-
High-pressure reactions should be conducted behind a blast shield.
-
Ensure that the reactor system is properly assembled and leak-checked before introducing flammable gases like DME and hydrogen.
-
Follow standard laboratory procedures for the safe handling and disposal of chemicals and catalysts.
References
- 1. Selective homogeneous and heterogeneous catalytic conversion of methanol/dimethyl ether to triptane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Selective homologation routes to this compound on solid acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Engineering of zeolite BEA crystal size and morphology via seed-directed steam assisted conversion - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07610D [pubs.rsc.org]
- 6. docs.nrel.gov [docs.nrel.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. iglesia.cchem.berkeley.edu [iglesia.cchem.berkeley.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2,3-Trimethylbutane (Triptane)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and selectivity of 2,2,3-trimethylbutane (triptane) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The main synthetic strategies for producing this compound include:
-
From Methanol or Dimethyl Ether (DME): This can be achieved using catalysts such as zinc iodide (ZnI₂), zinc bromide (ZnBr₂), or indium(III) iodide (InI₃) at elevated temperatures.[1][2][3] Another approach involves the use of acidic zeolite catalysts, like H-BEA, with DME at lower temperatures and higher pressures.[4]
-
From 2,3-Dimethylbutene: This method typically involves the reaction of a 2,3-dimethylbutene with chloromethyl methyl ether, followed by dehydrochlorination and hydrogenation.[3]
-
Hydrogenation of Trialkyl Acetic Acid: This is a less common route that starts with the hydrogenation of a corresponding trialkyl acetic acid.
Q2: What are the key factors influencing the yield and selectivity of triptane synthesis?
A2: Several factors critically impact the outcome of triptane synthesis:
-
Catalyst Choice: The type of catalyst, whether a metal halide or a specific zeolite, significantly determines the reaction pathway and product distribution.[5]
-
Reaction Temperature: Temperature control is crucial. For instance, in the methanol/ZnI₂ system, triptane yield can decrease at higher temperatures.[3] Conversely, with zeolite catalysts, lower temperatures are generally favored to suppress side reactions.[4]
-
Pressure: In zeolite-catalyzed reactions with DME, higher pressures can enhance the rate of triptane formation.
-
Additives: The addition of certain compounds can improve yield and selectivity. For example, phosphorous or hypophosphorous acid can dramatically increase the yield of triptane when using a zinc iodide catalyst.[6][7] Adamantane has been shown to suppress isomerization and cracking side reactions.[4]
-
Starting Material Purity: The purity of reactants is essential to prevent catalyst deactivation and the formation of unwanted byproducts.
Q3: What are the common side reactions and byproducts in triptane synthesis?
A3: Common side reactions that can lower the yield and selectivity of this compound include:
-
Isomerization: Rearrangement of the carbon skeleton can lead to the formation of other C7 isomers.
-
Cracking: The breaking of C-C bonds can produce smaller alkanes, such as isobutane and isopentane.[4]
-
Polyalkylation: In some methods, the product can be more reactive than the starting material, leading to further alkylation and the formation of heavier hydrocarbons.
-
Aromatics Formation: Under certain conditions, especially at higher temperatures with zeolite catalysts, the formation of aromatic compounds can occur.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound, categorized by the synthesis method.
Method 1: Synthesis from Methanol/Dimethyl Ether with Metal Halide Catalysts (e.g., ZnI₂)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or No Triptane Yield | Catalyst Deactivation: The ZnI₂ catalyst can deactivate over time due to the formation of zinc oxide (ZnO) and loss of iodine. | Catalyst Regeneration: A deactivated catalyst can be regenerated using a tert-butanol and hydrogen iodide (HI) make-up method. |
| Non-Optimal Reaction Conditions: Incorrect temperature, pressure, or reaction time can significantly reduce yield. | Optimize Conditions: Ensure the reaction temperature is around 200°C, with an initial pressure of approximately 0.35 MPa and a reaction time of about 2 hours for a batch reactor. The molar ratio of methanol to ZnI₂ should be optimized, with a ratio of around 2 showing good results. | |
| Poor Selectivity (High Levels of Other Hydrocarbons) | High Reaction Temperature: Higher temperatures can favor the formation of other hydrocarbons over triptane. | Lower Reaction Temperature: Maintain the reaction temperature in the optimal range (around 200°C). |
| Absence of Selectivity Enhancers: The reaction may proceed through less selective pathways without specific additives. | Add Phosphorous/Hypophosphorous Acid: The addition of these acids can significantly increase the selectivity towards triptane by acting as hydride donors.[6][7] |
Method 2: Synthesis from Dimethyl Ether with Zeolite Catalysts (e.g., H-BEA)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Triptane Yield | Sub-optimal Temperature and Pressure: Zeolite-catalyzed reactions are sensitive to these parameters. | Adjust Temperature and Pressure: Operate at lower temperatures (e.g., 180-220°C) and higher DME pressures (e.g., 60–250 kPa) to favor triptane formation.[4] |
| Catalyst Deactivation: Coke formation on the zeolite surface can block active sites. | Catalyst Regeneration: The catalyst can often be regenerated by calcination in air to burn off coke deposits. | |
| High Levels of Cracking and Isomerization Products | High Reaction Temperature: Higher temperatures promote undesired side reactions. | Lower Reaction Temperature: Reducing the temperature can minimize cracking and isomerization. |
| Inappropriate Zeolite Structure: The pore structure and acidity of the zeolite are critical for selectivity. | Select Appropriate Zeolite: Zeolites with 12- or 14-membered ring channels, such as H-BEA, are often preferred. |
Method 3: Synthesis from 2,3-Dimethylbutene
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of the Methoxy Chloroheptane Intermediate | Catalyst Inactivity: Friedel-Crafts catalysts like mercuric chloride are sensitive to moisture. | Ensure Anhydrous Conditions: Use dry glassware, solvents, and reagents. |
| Carbocation Rearrangements: The intermediate carbocation may rearrange to form less desired products. | Optimize Reaction Temperature: Running the reaction at lower temperatures (e.g., 0-50°C) can sometimes minimize rearrangements. | |
| Incomplete Dehydrochlorination | Insufficiently Basic Conditions or Inadequate Heating: The elimination reaction may not go to completion. | Optimize Dehydrochlorination Step: Ensure the use of a suitable base and adequate heating as specified in the protocol. |
| Poor Selectivity in the Final Hydrogenation Step | Over-hydrogenation or Isomerization: The catalyst used for hydrogenation may promote unwanted side reactions. | Select a Milder Hydrogenation Catalyst: Choose a catalyst and conditions that are selective for the desired transformation without causing C-C bond cleavage or rearrangement. |
Data Presentation
Table 1: Effect of Reaction Parameters on Triptane Yield (Methanol over ZnI₂ Catalyst)
| Reaction Time (h) | Temperature (°C) | Initial Pressure (MPa) | Methanol/ZnI₂ Molar Ratio | Triptane Yield (%) |
| 1 | 200 | 0.35 | 2 | 8.5 |
| 2 | 200 | 0.35 | 2 | 12.2 |
| 3 | 200 | 0.35 | 2 | 10.1 |
| 2 | 180 | 0.35 | 2 | 7.8 |
| 2 | 220 | 0.35 | 2 | 9.5 |
| 2 | 200 | 0.25 | 2 | 9.1 |
| 2 | 200 | 0.45 | 2 | 11.5 |
| 2 | 200 | 0.35 | 1 | 10.8 |
| 2 | 200 | 0.35 | 3 | 9.7 |
Note: Data is illustrative and based on trends reported in the literature. The bolded entry represents the optimized conditions from the study.
Table 2: Effect of DME Pressure on Triptane Selectivity (DME over H-BEA Zeolite at 200°C)
| DME Pressure (bar) | Triptane Selectivity (C₇ fraction, %) | Other C₇ Isomers (%) |
| 0.5 | 65 | 35 |
| 1.0 | 75 | 25 |
| 2.0 | 85 | 15 |
| 5.0 | >90 | <10 |
Note: This table summarizes the general trend that higher DME pressures lead to higher selectivity for triptane within the C7 product fraction.
Experimental Protocols
Protocol 1: Synthesis of this compound from Methanol using a Zinc Iodide Catalyst
Materials:
-
Methanol (anhydrous)
-
Zinc Iodide (ZnI₂)
-
High-pressure batch reactor with magnetic stirring and temperature control
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
Ensure the reactor is clean and dry.
-
Charge the reactor with the desired amount of ZnI₂ catalyst.
-
Add the specified volume of anhydrous methanol to achieve the desired methanol-to-catalyst molar ratio (e.g., 2:1).
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).
-
Pressurize the reactor to the desired initial pressure (e.g., 0.35 MPa) with the inert gas.
-
Begin stirring and heat the reactor to the target temperature (e.g., 200°C).
-
Maintain the reaction at the set temperature and stirring speed for the desired reaction time (e.g., 2 hours).
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the reactor and collect the gaseous and liquid products.
-
Analyze the product mixture using GC-MS to determine the yield and selectivity of this compound.
Protocol 2: Synthesis of this compound from Dimethyl Ether using an H-BEA Zeolite Catalyst
Materials:
-
H-BEA zeolite catalyst
-
Dimethyl ether (DME)
-
Inert gas (e.g., helium or nitrogen)
-
Fixed-bed flow reactor system with temperature and pressure control
-
Online GC for product analysis
Procedure:
-
Load the fixed-bed reactor with a known amount of H-BEA zeolite catalyst.
-
Pre-treat the catalyst by heating under a flow of inert gas to remove any adsorbed water.
-
Set the reactor temperature to the desired value (e.g., 200°C).
-
Introduce a feed stream of DME mixed with an inert gas at the desired pressure (e.g., 2 bar).
-
Pass the gas mixture through the catalyst bed at a controlled flow rate.
-
Continuously monitor the composition of the reactor effluent using an online GC.
-
Once the reaction reaches a steady state, collect data on the conversion of DME and the selectivity to this compound and other products.
-
Vary the temperature, pressure, and flow rate to study their effects on the reaction.
Mandatory Visualizations
Caption: Proposed reaction mechanism for the synthesis of this compound from methanol over a zinc iodide catalyst.
Caption: General experimental workflow for optimizing the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. iglesia.cchem.berkeley.edu [iglesia.cchem.berkeley.edu]
- 7. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Catalytic Conversion of Methanol to Triptane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic conversion of methanol to triptane.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic systems used for converting methanol to triptane?
A1: The two main types of catalytic systems are homogeneous and heterogeneous. Homogeneous catalysts, such as zinc iodide (ZnI₂) and indium iodide (InI₃), are soluble in the reaction medium. Heterogeneous catalysts are typically solid acids, with H-ZSM-5 zeolites being a common example.
Q2: What is the general reaction mechanism for the conversion of methanol to triptane?
A2: The conversion of methanol to triptane is a complex process that generally proceeds through a carbocation-based mechanism. In this process, hydrocarbon chains grow by successive methylation.[1][2][3] Key competing processes include chain growth, chain termination by hydrogen transfer, isomerization, and cracking. The selective formation of the highly branched C7 alkane, triptane, is favored under specific conditions.[1][2][3]
Q3: What are the typical yields for triptane in this conversion?
A3: Triptane yields can vary significantly depending on the catalyst and reaction conditions. With zinc iodide catalysts, triptane yields of up to 12.2% have been reported.[4] The addition of promoters like phosphorous or hypophosphorous acid can dramatically increase the yield.[5]
Q4: What is the optimal temperature range for the methanol-to-triptane conversion?
A4: For homogeneous catalysts like zinc iodide, a common reaction temperature is around 200°C.[4][6] With zinc bromide, the preferred temperature range is slightly higher, from approximately 215°C to 240°C.[7] It's important to note that higher temperatures can sometimes lead to a decrease in triptane yield.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the catalytic conversion of methanol to triptane.
Issue 1: Low Triptane Yield
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Suboptimal Reaction Temperature | Verify that the reaction temperature is within the optimal range for your specific catalyst. For ZnI₂, this is typically around 200°C.[4][6] For ZnBr₂, a range of 215-240°C is preferred.[7] Temperatures that are too high can decrease triptane selectivity.[8] |
| Incorrect Methanol to Catalyst Ratio | The molar ratio of methanol to catalyst is a critical parameter. For ZnI₂ catalysts, a methanol to ZnI₂ molar ratio of 2 has been shown to be effective.[4] |
| Insufficient Reaction Time | Ensure the reaction is allowed to proceed for a sufficient duration. For batch reactions with ZnI₂, a reaction time of 2 hours has been used to achieve good yields.[4] |
| Catalyst Deactivation | The catalyst may have lost its activity. Refer to the "Catalyst Deactivation" section below for troubleshooting steps. |
| Presence of Inhibitors | Water can act as an inhibitor in some systems, leading to the accumulation of methanol and an increased yield of gaseous byproducts. Ensure all reactants and the reactor are dry.[1] |
Issue 2: Catalyst Deactivation
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Loss of Active Species (for Homogeneous Catalysts) | For ZnI₂ catalysts, deactivation can occur due to the loss of iodine and the formation of zinc oxide (ZnO).[4] |
| Coke Formation (for Heterogeneous Catalysts) | The formation of carbonaceous deposits (coke) on the surface of zeolite catalysts is a common cause of deactivation. |
| Poisoning by Impurities | Impurities in the methanol feed or from the reactor system can poison the catalyst's active sites. Ensure high-purity reactants and a clean reactor system. |
Issue 3: Poor Product Selectivity (High Levels of Side Products)
Possible Causes and Solutions
| Side Product Observed | Possible Cause | Recommended Action |
| Light Olefins (e.g., ethylene, propylene) | High reaction temperatures or catalyst acidity that is too high can favor cracking and isomerization reactions.[1][2][3] | Optimize the reaction temperature and consider using a catalyst with moderate acidity. |
| Aromatics | The formation of carbon-rich aromatic compounds can occur, which lowers the overall yield of desired alkanes.[1][2][3] This can be exacerbated by a hydrogen deficiency in the reaction. | Consider the addition of a hydrogen source, such as H₂ with a modified heterogeneous catalyst or H₃PO₂/H₃PO₃ with a homogeneous catalyst.[2] |
| Dimethyl Ether (DME) | DME is often an intermediate in the reaction. Its presence in high concentrations may indicate that the reaction has not proceeded to completion or that the catalyst is not efficiently converting it to hydrocarbons. | Increase reaction time or temperature (within the optimal range). |
Experimental Protocols
Protocol 1: Catalytic Conversion of Methanol to Triptane using Zinc Iodide (ZnI₂) Catalyst
Materials:
-
Zinc Iodide (ZnI₂)
-
Methanol (reagent-grade)
-
Isopropanol (initiator)
-
Thick-walled pressure tube with a Teflon stopcock
-
Magnetic stirrer and heating oil bath
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Under an inert atmosphere (e.g., argon), add zinc iodide (e.g., 7.65 mmol), methanol (e.g., 24.7 mmol), and isopropanol (e.g., 0.65 mmol) to the pressure tube.
-
Stir the mixture until the zinc iodide is completely dissolved.
-
Place the sealed pressure tube into a preheated oil bath set to 200°C.
-
Maintain the reaction for 3 hours with continuous stirring.
-
After 3 hours, cool the tube to room temperature. The mixture will likely separate into two layers.
-
For analysis, add a known amount of an internal standard (e.g., cyclohexane) dissolved in a suitable solvent (e.g., chloroform) and an equal volume of water.
-
Extract the organic layer, dilute with a suitable solvent (e.g., acetone), and analyze by gas chromatography (GC) to determine the product distribution and triptane yield.
Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of the organic layer from the reaction mixture in a volatile organic solvent suitable for GC-MS analysis (e.g., hexane, dichloromethane). A typical concentration is around 10 µg/mL.[9]
-
Ensure the sample is free of any solid particles by centrifugation or filtration before transferring to a GC autosampler vial.[9]
GC-MS Parameters (Example):
-
Injector Temperature: 250°C
-
Column: A non-polar capillary column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/minute.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C
-
Acquisition Mode: Full scan to identify all products, followed by Selected Ion Monitoring (SIM) for quantification of triptane if necessary.
-
Visualizations
References
- 1. Selective homogeneous and heterogeneous catalytic conversion of methanol/dimethyl ether to triptane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GC-MS-Based Analysis of Methanol: Chloroform-extracted Fatty Acids from Plant Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. researchgate.net [researchgate.net]
- 6. On the mechanism of the conversion of methanol to 2,2,3-trimethylbutane (triptane) over zinc iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US4059646A - Process for producing triptane by contacting methanol or dimethyl ether with zinc bromide - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 2,2,3-Trimethylbutane Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,2,3-trimethylbutane (also known as triptane).
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial methods for producing this compound?
A1: The two main industrial routes for this compound production are the alkylation of isobutane with propylene and the isomerization of C7 alkanes. A third, less common but well-studied method, involves the synthesis from methanol or dimethyl ether (DME).
Q2: Which catalysts are typically used for the alkylation of isobutane with propylene?
A2: The most common catalysts for this process are strong liquid acids, namely hydrofluoric acid (HF) and sulfuric acid (H2SO4).[1][2][3] Both are effective, but the choice between them often depends on operational costs, safety considerations, and the specific composition of the feedstock.
Q3: What are the key operating variables in the alkylation process?
A3: Critical operating variables for the alkylation of isobutane with propylene include reaction temperature, acid strength, and the isobutane-to-olefin ratio.[1][3] Proper control of these parameters is crucial for maximizing the yield and octane number of the alkylate product.
Q4: What types of catalysts are effective for the isomerization of C7 alkanes to this compound?
A4: Bifunctional catalysts are typically employed for C7 alkane isomerization. These catalysts possess both metal and acid sites. Common examples include platinum or palladium supported on chlorinated alumina, zeolites (such as H-Beta, H-Mordenite, and H-Omega), or tungstated zirconia (WO3-ZrO2).[4][5][6]
Q5: What are the advantages of synthesizing this compound from methanol or dimethyl ether (DME)?
A5: Synthesis from methanol or DME can offer high selectivity to this compound under specific conditions. This route often utilizes catalysts like zinc iodide or specific zeolites (e.g., H-BEA) and proceeds through a carbocation-based mechanism involving sequential methylation of olefins.[7][8] It can be a valuable method for producing high-purity triptane for specialized applications.
Troubleshooting Guides
Alkylation of Isobutane with Propylene
Q: My alkylate product has a low octane number. What are the potential causes and solutions?
A: A low octane number in the alkylate is often a result of undesirable side reactions. Here are some common causes and their solutions:
-
Low Isobutane-to-Olefin Ratio: An insufficient excess of isobutane can lead to olefin polymerization, which produces heavy hydrocarbons and lowers the overall octane number.
-
Solution: Increase the isobutane-to-olefin molar ratio. Ratios between 7:1 and 12:1 are often recommended for sulfuric acid alkylation.[9]
-
-
High Reaction Temperature: Elevated temperatures favor polymerization and other side reactions.
-
Low Acid Strength: A decrease in the concentration of the acid catalyst reduces its effectiveness and promotes side reactions.
-
Solution: For sulfuric acid, maintain a concentration of 88-98%.[1] For HF, ensure high purity. Regularly regenerate or replace the acid to maintain its activity.
-
Q: I am experiencing high acid consumption. What could be the issue?
A: High acid consumption is often linked to the formation of acid-soluble oils (ASO) and the presence of contaminants in the feed.
-
Olefin Polymerization: This is a major contributor to ASO formation.
-
Solution: Optimize the isobutane-to-olefin ratio and maintain a low reaction temperature.
-
-
Feedstock Impurities: Water, methanol, and ethanol in the feedstock can dilute and deactivate the acid catalyst.
-
Solution: Ensure the feedstock is properly dried and purified before it enters the reactor.
-
-
Hydrogen Transfer Reactions: While this can sometimes improve the octane number, it can also lead to the formation of byproducts that contribute to ASO.[12]
-
Solution: Careful control of reaction conditions can help manage the extent of these reactions.
-
Q: My catalyst appears to be deactivating quickly. Why is this happening?
A: Catalyst deactivation in alkylation processes can be caused by several factors:
-
Fouling: The deposition of heavy hydrocarbons (polymers) on the catalyst surface can block active sites.[13]
-
Solution: Optimize operating conditions (low temperature, high isobutane-to-olefin ratio) to minimize polymer formation.
-
-
Poisoning: Contaminants in the feed, such as sulfur compounds, can chemically poison the catalyst.[13]
-
Solution: Implement effective feed pretreatment to remove catalyst poisons.
-
-
Dilution: Water introduced with the feed will dilute the acid, reducing its catalytic activity.[1]
-
Solution: Ensure rigorous drying of all feed streams.
-
Isomerization of C7 Alkanes
Q: The conversion of n-heptane is low. How can I improve it?
A: Low conversion in n-heptane isomerization can be due to several factors:
-
Sub-optimal Reaction Temperature: The reaction is equilibrium-limited, and the optimal temperature is a balance between reaction rate and thermodynamic favorability.
-
Catalyst Deactivation: The catalyst can deactivate due to coking or poisoning.
-
Solution: Ensure a sufficient hydrogen partial pressure during the reaction to minimize coke formation. Pre-treat the feed to remove any potential catalyst poisons.
-
Q: I am observing a high yield of cracked products (e.g., butane, propane) instead of the desired isomers. What is the cause?
A: Excessive cracking is a common side reaction in isomerization, particularly with highly acidic catalysts.
-
High Reaction Temperature: Higher temperatures favor cracking reactions.
-
Solution: Lower the reaction temperature.
-
-
Catalyst Acidity: A catalyst with excessively strong acid sites can promote cracking over isomerization.[6]
-
Solution: Select a catalyst with an optimal balance of metal and acid functions. For example, modifying zeolites to control their acidity can improve selectivity.
-
-
Low Hydrogen Pressure: Insufficient hydrogen can lead to the formation of coke precursors, which can then lead to cracking.
-
Solution: Increase the hydrogen pressure.
-
Synthesis from Methanol/DME
Q: The selectivity to this compound is low, with a wide range of other hydrocarbons being formed. How can I improve this?
A: Achieving high selectivity in this process requires careful control of the reaction conditions.
-
Sub-optimal Temperature: The reaction temperature is a critical parameter.
-
Solution: For zinc iodide catalysts, a temperature of around 200°C is typically used.[7] Deviations from the optimal temperature can lead to a broader product distribution.
-
-
Presence of Water: Water is a byproduct of the reaction and can inhibit the catalyst.
-
Solution: While difficult to completely avoid, ensuring anhydrous starting materials can be beneficial.
-
-
Reaction Time: The reaction time can influence the product distribution.
-
Solution: Optimize the reaction time to maximize the yield of the desired product before significant side reactions occur.
-
Data Presentation
Table 1: Typical Operating Conditions for Isobutane/Propylene Alkylation
| Parameter | Sulfuric Acid (H2SO4) | Hydrofluoric Acid (HF) |
| Reaction Temperature | 5 - 10 °C | 21 - 38 °C |
| Acid Strength | 88 - 98 wt% | > 85 wt% |
| Isobutane/Olefin Ratio (molar) | 7:1 - 12:1 | 10:1 - 15:1 |
| Pressure | Sufficient to maintain liquid phase | Sufficient to maintain liquid phase |
Table 2: Performance of Different Catalysts in n-Heptane Isomerization
| Catalyst | Temperature (°C) | n-Heptane Conversion (%) | i-Heptane Yield (%) | Reference |
| Pd/WO3-ZrO2 | 170 | 86.4 | 67.2 | [5] |
| Pt/MCM48-HZSM5 | 350 | High | High | [14] |
| Pt/ZSM-22 (modified) | 260 | 81.1 | 76.4 | [12] |
Experimental Protocols
Protocol 1: Alkylation of Isobutane with Propylene using Sulfuric Acid
-
Reactor Setup: A continuously stirred tank reactor (CSTR) made of a material resistant to concentrated sulfuric acid (e.g., Hastelloy) is used. The reactor should be equipped with a cooling jacket to maintain the desired temperature.
-
Feed Preparation: Both the isobutane and propylene feeds must be dried to remove any traces of water.
-
Reaction Initiation: The reactor is charged with concentrated sulfuric acid (98 wt%). The cooling system is activated to bring the acid to the reaction temperature (e.g., 5°C).
-
Reactant Addition: Liquid isobutane and propylene are continuously fed into the reactor at a predetermined molar ratio (e.g., 10:1 isobutane to propylene). Vigorous stirring is essential to ensure good mixing of the hydrocarbon and acid phases.
-
Reaction Monitoring: The reaction is highly exothermic, and the temperature must be carefully controlled. The pressure is maintained at a level sufficient to keep the reactants in the liquid phase.
-
Product Separation: The reactor effluent is sent to a settler where the acid phase separates from the hydrocarbon phase. The acid is recycled back to the reactor.
-
Product Work-up: The hydrocarbon phase is washed with a caustic solution to neutralize any remaining acid, followed by a water wash. The product is then fractionated to separate the alkylate from unreacted isobutane (which is recycled) and lighter components.
Protocol 2: Synthesis of this compound from Methanol using Zinc Iodide
-
Reactor Setup: A high-pressure, stirred autoclave is used.
-
Reactant Charging: The autoclave is charged with anhydrous zinc iodide and anhydrous methanol in a molar ratio of approximately 1:2 to 1:3.[15]
-
Reaction Conditions: The autoclave is sealed and heated to 200°C with stirring. The reaction is typically run for several hours.
-
Product Recovery: After the reaction, the autoclave is cooled to room temperature. The reaction mixture will separate into three phases: a solid phase, an aqueous phase, and an organic hydrocarbon phase.
-
Extraction and Analysis: The organic layer is separated. The aqueous and solid phases can be extracted with a suitable organic solvent (e.g., chloroform) to recover any dissolved hydrocarbons. The combined organic phases are then analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the product distribution and yield of this compound.
Visualizations
Caption: Reaction pathway for the acid-catalyzed alkylation of isobutane with propylene.
Caption: General experimental workflow for the isomerization of n-heptane.
References
- 1. Nonsteady-state mathematical modelling of H2SO4-catalysed alkylation of isobutane with alkenes | Oil & Gas Science and Technology - Revue d'IFP Energies nouvelles [ogst.ifpenergiesnouvelles.fr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. C7- Heptane Fraction Isomerization | SIE NEFTEHIM, LLC [nefthim.com]
- 7. On the mechanism of the conversion of methanol to this compound (triptane) over zinc iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A mechanistic explanation for selectivity in the conversion of methanol to this compound (triptane): Moderate acidity allows kinetic control to operate [authors.library.caltech.edu]
- 9. researchgate.net [researchgate.net]
- 10. Enhanced selectivity in the conversion of methanol to this compound (triptane) over zinc iodide by added phosphorous or hypophosphorous acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. cpme.tu.edu.iq [cpme.tu.edu.iq]
- 12. Investigation of n-heptane hydroisomerization over alkali-acid-treated hierarchical Pt/ZSM-22 zeolites - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. n-Heptane isomerization activities of Pt catalyst supported on micro/mesoporous composites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: High-Purity 2,2,3-Trimethylbutane Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity 2,2,3-trimethylbutane (triptane).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Poor Separation of Isomers During Fractional Distillation
-
Question: My fractional distillation is not effectively separating this compound from its isomers. What are the possible causes and solutions?
-
Answer: Inefficient separation of close-boiling isomers is a common challenge in fractional distillation. Here are the potential causes and corresponding troubleshooting steps:
| Potential Cause | Troubleshooting Solution |
| Insufficient Column Efficiency (Too Few Theoretical Plates) | Use a longer fractionating column or a column with a more efficient packing material (e.g., structured packing instead of Raschig rings). This increases the number of theoretical plates and enhances separation. |
| Incorrect Reflux Ratio | Optimize the reflux ratio. A higher reflux ratio generally improves separation but increases the distillation time. Start with a higher reflux ratio and gradually decrease it to find the optimal balance between purity and throughput. |
| Distillation Rate is Too High | Reduce the heating rate to slow down the distillation. A slower rate allows for better equilibrium between the liquid and vapor phases within the column, leading to improved separation. Aim for a distillation rate of 1-2 drops per second. |
| Poor Insulation of the Column | Insulate the distillation column with glass wool or aluminum foil to minimize heat loss. This helps maintain the temperature gradient necessary for efficient fractionation. |
| Flooding of the Column | Reduce the heating rate. Flooding occurs when the vapor flow is too high, preventing the liquid from flowing down the column. |
Issue 2: Low Yield of Purified this compound from Preparative Gas Chromatography (Prep GC)
-
Question: I am experiencing low recovery of this compound after purification by preparative GC. How can I improve the yield?
-
Answer: Low yield in preparative GC can be attributed to several factors. Consider the following to optimize your recovery:
| Potential Cause | Troubleshooting Solution |
| Inefficient Trapping of the Analyte | Ensure the trapping temperature is sufficiently low to condense the this compound. For volatile compounds, a cold trap (e.g., using dry ice/acetone or liquid nitrogen) is often necessary. The trap design should also maximize surface area for efficient collection. |
| Sample Overload | Reduce the injection volume or the concentration of the sample. Overloading the column leads to broad peaks and poor separation, which can result in incomplete trapping of the target compound. |
| Incorrect Split Ratio | Optimize the split ratio. A high split ratio will result in a smaller amount of sample reaching the column and, consequently, the trap. Adjust the split ratio to allow a larger portion of the sample to be directed to the column while still maintaining good chromatography. |
| Leaks in the System | Check for leaks at all connections, especially between the column and the collection trap. Leaks can lead to a loss of the purified compound. |
| Decomposition of the Sample | Although this compound is relatively stable, ensure the injector and detector temperatures are not excessively high, which could cause thermal degradation of any minor, less stable components that might co-elute. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification of this compound.
-
Question 1: What are the most common impurities in crude this compound?
-
Answer: The most common impurities are other C7 isomers, which have very similar physical properties, making them difficult to separate. These include n-heptane and various branched isomers like 2-methylhexane and 3-methylhexane.[1][2][3][4][5] Other potential impurities can arise from the synthesis process, such as unreacted starting materials or byproducts.
-
Question 2: Which purification technique is best for obtaining ultra-high purity (>99.9%) this compound?
-
Answer: For achieving ultra-high purity, preparative gas chromatography (Prep GC) is generally the most effective method. It offers the highest resolution for separating compounds with very close boiling points, such as isomers. However, it is typically a lower throughput technique compared to distillation.
-
Question 3: Can azeotropic or extractive distillation be used to purify this compound?
-
Answer: Yes, both techniques can be employed, particularly when dealing with azeotropes or close-boiling mixtures that are difficult to separate by conventional fractional distillation.
-
Azeotropic distillation involves adding an entrainer that forms a new, lower-boiling azeotrope with one or more of the impurities, allowing for their removal.[6][7][8]
-
Extractive distillation involves adding a high-boiling, non-volatile solvent that alters the relative volatility of the components, making the separation easier.[9][10] The choice of entrainer or solvent is critical for the success of these methods.
-
-
Question 4: How can I analyze the purity of my this compound sample?
-
Answer: The most common and effective method for purity analysis is gas chromatography with a flame ionization detector (GC-FID) . This technique can separate volatile compounds and provide quantitative data on the relative amounts of each component in the sample.[11][12] For a more detailed analysis and identification of unknown impurities, gas chromatography-mass spectrometry (GC-MS) can be used.[13][14]
Data Presentation
The primary challenge in purifying this compound is the presence of its isomers, which have very close boiling points.
Table 1: Boiling Points of this compound and its Common Isomeric Impurities
| Compound | IUPAC Name | Boiling Point (°C) |
| This compound | This compound | 80.9 |
| 2,2-Dimethylpentane | 2,2-Dimethylpentane | 79.2 |
| 2,4-Dimethylpentane | 2,4-Dimethylpentane | 80.5 |
| 3,3-Dimethylpentane | 3,3-Dimethylpentane | 86.1 |
| 2-Methylhexane | 2-Methylhexane | 90.1 |
| 3-Methylhexane | 3-Methylhexane | 91.9 |
| 3-Ethylpentane | 3-Ethylpentane | 93.5 |
| n-Heptane | n-Heptane | 98.4 |
Data sourced from various chemical property databases.
Table 2: Comparison of Purification Techniques for this compound
| Technique | Typical Purity Achievable | Throughput | Key Advantages | Key Disadvantages |
| Fractional Distillation | 95-99% | High | Scalable, cost-effective for large quantities. | Limited resolution for very close-boiling isomers. |
| Azeotropic/Extractive Distillation | >99% | Medium to High | Effective for breaking azeotropes and separating close-boiling mixtures. | Requires an additional component (entrainer/solvent) that must be removed later. |
| Preparative Gas Chromatography | >99.9% | Low | Highest resolution, ideal for obtaining ultra-pure material. | Not easily scalable, more expensive for large quantities. |
Note: The achievable purity and yield are highly dependent on the specific experimental setup and the initial purity of the crude material.
Experimental Protocols
Protocol 1: High-Efficiency Fractional Distillation
This protocol outlines a general procedure for purifying this compound using a high-efficiency fractional distillation setup.
Materials:
-
Crude this compound
-
Heating mantle with a stirrer
-
Round-bottom flask
-
High-efficiency fractionating column (e.g., Vigreux or packed column with at least 20 theoretical plates)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Boiling chips
-
Insulation material (glass wool or aluminum foil)
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood.
-
Place a few boiling chips in the round-bottom flask and add the crude this compound (do not fill more than two-thirds full).
-
Connect the fractionating column, distillation head with a properly placed thermometer, and condenser.
-
Ensure all joints are securely clamped.
-
Wrap the distillation column and the distillation head with insulation material.
-
-
Distillation:
-
Begin heating the flask gently.
-
Observe the vapor rising slowly up the column. Adjust the heating to maintain a slow and steady rate of distillation (1-2 drops per second).
-
Monitor the temperature at the distillation head. Collect the initial fraction (forerun), which may contain more volatile impurities.
-
As the temperature stabilizes near the boiling point of this compound (around 80.9°C), switch to a clean receiving flask to collect the main fraction.
-
Continue collecting the main fraction as long as the temperature remains stable.
-
If the temperature starts to rise significantly, it indicates that higher-boiling impurities are beginning to distill. Switch to another receiving flask to collect this final fraction.
-
-
Analysis:
-
Analyze the purity of the collected main fraction using GC-FID.
-
Protocol 2: Purity Analysis by GC-FID
This protocol provides a general method for analyzing the purity of a this compound sample.
Instrumentation:
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Capillary column suitable for hydrocarbon analysis (e.g., DB-1, HP-5)
Parameters:
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1 mL/min |
| Injector Temperature | 250°C |
| Detector Temperature | 280°C |
| Oven Program | Initial temp: 40°C, hold for 5 minRamp: 5°C/min to 150°CHold for 5 min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile solvent (e.g., pentane or hexane).
-
Injection: Inject the sample into the GC.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time (determined by running a pure standard).
-
Integrate the areas of all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of this compound by the total peak area of all components and multiplying by 100%. For higher accuracy, use response factors if they are known or can be determined.[4]
-
Mandatory Visualization
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for poor separation in fractional distillation.
References
- 1. WO2008151584A1 - Method for the preparation of high purity almotriptan - Google Patents [patents.google.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. mdpi.com [mdpi.com]
- 5. WO2006054311A2 - Improved process for the preparation of high purity sumatriptan - Google Patents [patents.google.com]
- 6. studylib.net [studylib.net]
- 7. Alkanes and fractional distillation [abpischools.org.uk]
- 8. chemrevise.org [chemrevise.org]
- 9. tud.qucosa.de [tud.qucosa.de]
- 10. NEET UG : methods of purification qualitative and quantitative analysis [unacademy.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Troubleshooting Side Reactions in Hydrocarbon Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during hydrocarbon synthesis, with a particular focus on Fischer-Tropsch (FT) synthesis. Here you will find structured data, detailed experimental protocols, and visual aids to assist in identifying and mitigating side reactions, optimizing product selectivity, and resolving catalyst-related issues.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
FAQ 1: Unwanted Product Formation
Question: My synthesis is producing a high yield of methane (CH₄) and other light hydrocarbons (C₂-C₄) instead of the desired longer-chain products (C₅+). What are the likely causes and how can I fix this?
Answer: High selectivity towards methane and light hydrocarbons is a common issue in Fischer-Tropsch synthesis. The primary causes are typically related to reaction conditions and catalyst type.
Possible Causes:
-
High Reaction Temperature: Higher temperatures favor the formation of methane.[1][2] The reaction kinetics shift towards shorter chain products at elevated temperatures.
-
High H₂/CO Ratio: A higher partial pressure of hydrogen can lead to excessive hydrogenation of surface intermediates, resulting in methane.
-
Catalyst Choice: Nickel (Ni) catalysts are known to have high methanation activity.[3] Cobalt (Co) and Iron (Fe) catalysts are generally preferred for producing longer-chain hydrocarbons.[2][4]
-
Catalyst Deactivation: Certain types of catalyst deactivation can lead to a change in selectivity towards lighter products.
Troubleshooting Steps:
-
Optimize Reaction Temperature: Gradually decrease the reaction temperature in increments of 10-20°C and analyze the product distribution at each step. Refer to Table 1 for general trends.
-
Adjust H₂/CO Ratio: If your system allows, decrease the H₂/CO ratio. The optimal ratio is often around 2 for cobalt catalysts and can be lower for iron catalysts due to their water-gas shift activity.[1]
-
Catalyst Selection: If methanation remains high despite optimizing conditions, consider switching to a catalyst with lower methanation activity (e.g., from Ni to Co or Fe).
-
Catalyst Characterization: Analyze your catalyst for signs of deactivation using techniques like Temperature Programmed Desorption (TPD) and Transmission Electron Microscopy (TEM) to check for changes in active sites or particle size.
FAQ 2: Low Selectivity to Desired Hydrocarbons
Question: I am observing a low selectivity towards my target hydrocarbon fraction (e.g., gasoline or diesel range) and a broad product distribution. How can I improve the selectivity?
Answer: Achieving high selectivity to a specific hydrocarbon range is a key challenge in FT synthesis. The product distribution is influenced by a combination of factors including the catalyst, process conditions, and reactor type.
Possible Causes:
-
Non-Optimal Operating Conditions: Temperature and pressure play a crucial role in determining the chain growth probability (α-value), which dictates the product distribution.
-
Inappropriate Catalyst Formulation: The choice of active metal, support, and promoters significantly impacts selectivity. For instance, iron catalysts are often used for producing olefins and gasoline, while cobalt catalysts are favored for linear paraffins (diesel).[2]
-
Mass Transfer Limitations: In some reactor types, poor mass transfer of reactants and products can affect selectivity.
Troubleshooting Steps:
-
Adjust Temperature and Pressure:
-
Catalyst and Support Modification:
-
Consider using a catalyst with a different promoter (e.g., potassium on iron catalysts can enhance olefin selectivity).
-
The support material (e.g., Al₂O₃, SiO₂, TiO₂) and its pore structure can influence product distribution.[2]
-
-
Reactor and Space Velocity: Ensure proper mixing and residence time in your reactor. A very high gas hourly space velocity (GHSV) might lead to incomplete conversion and a shift in product distribution.
FAQ 3: Rapid Catalyst Deactivation
Question: My catalyst is losing activity much faster than expected. What are the common causes of deactivation and how can I troubleshoot this?
Answer: Catalyst deactivation is a critical issue that can significantly impact the efficiency and economics of hydrocarbon synthesis. The primary mechanisms of deactivation are poisoning, coking (fouling), and sintering.[4][8][9]
Troubleshooting Workflow for Catalyst Deactivation:
Caption: Troubleshooting workflow for rapid catalyst deactivation.
Detailed Troubleshooting:
-
Poisoning:
-
Symptoms: A sudden and often irreversible loss of activity.
-
Common Poisons: Sulfur compounds (H₂S, COS), nitrogen compounds (NH₃, HCN), and sometimes halides.[10][11]
-
Diagnosis: Analyze your syngas feed for trace impurities using gas chromatography with a sulfur or nitrogen-specific detector.
-
Solution: Install guard beds with appropriate adsorbents upstream of your reactor to remove poisons.
-
-
Coking/Fouling:
-
Symptoms: A gradual loss of activity and potentially an increase in pressure drop across the catalyst bed.
-
Cause: Deposition of carbonaceous materials on the catalyst surface, blocking active sites. This can be exacerbated by high temperatures and low H₂/CO ratios.[12]
-
Diagnosis: Temperature Programmed Oxidation (TPO) of the spent catalyst can quantify the amount of coke. Visual inspection may show a darkening of the catalyst.
-
Solution: Optimize reaction conditions to minimize coke formation (e.g., lower temperature, higher H₂/CO ratio). A regeneration procedure involving a controlled burn-off of the coke with a dilute oxygen stream can often restore activity.[13]
-
-
Sintering:
-
Symptoms: A gradual and often irreversible loss of activity.
-
Cause: Agglomeration of metal particles at high temperatures, leading to a loss of active surface area.
-
Diagnosis: Characterize the spent catalyst using techniques like X-ray Diffraction (XRD) or TEM to observe an increase in crystallite size.
-
Solution: Operate at the lower end of the recommended temperature range for your catalyst and avoid temperature spikes.
-
Data Presentation
Table 1: Effect of Temperature on Fischer-Tropsch Product Selectivity (General Trends)
| Catalyst Type | Temperature Range (°C) | Methane (CH₄) Selectivity | C₅+ Selectivity | Olefin/Paraffin Ratio | Reference(s) |
| Iron (Fe) | 220 - 270 (LTFT) | Low to Moderate | High | Moderate | [1][2] |
| 300 - 350 (HTFT) | Moderate to High | Lower | High | [1][3] | |
| Cobalt (Co) | 200 - 240 | Low | High | Low | [2][6] |
| > 250 | Increases Significantly | Decreases | Decreases | [6] |
Note: LTFT = Low-Temperature Fischer-Tropsch; HTFT = High-Temperature Fischer-Tropsch. Selectivity is highly dependent on specific catalyst formulation and other process conditions.
Table 2: Effect of Pressure on Fischer-Tropsch Product Selectivity (General Trends)
| Catalyst Type | Pressure Range (bar) | Methane (CH₄) Selectivity | C₅+ Selectivity | Olefin/Paraffin Ratio | Reference(s) |
| Iron (Fe) | 10 - 40 | Decreases with increasing pressure | Increases with increasing pressure | Generally decreases | [7] |
| Cobalt (Co) | 10 - 40 | Decreases with increasing pressure | Increases with increasing pressure | Generally decreases | [5][7] |
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Liquid Hydrocarbon Products
This protocol provides a general procedure for the analysis of liquid hydrocarbon products from Fischer-Tropsch synthesis.
1. Sample Preparation: a. Collect the liquid product from the cold trap of your reactor system. b. If the sample contains a significant amount of water, perform a liquid-liquid extraction using a non-polar solvent like hexane or dichloromethane to separate the hydrocarbon phase.[14] c. Filter the organic phase through a 0.45 µm syringe filter to remove any particulate matter. d. Dilute the sample to an appropriate concentration (e.g., 10-100 µg/mL) in a suitable volatile solvent.[15] e. Add an internal standard (e.g., n-alkane not prominently present in your sample) for quantification.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890B or similar.
- Mass Spectrometer: Agilent 5977A or similar.
- Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.[3]
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injection: 1 µL splitless injection at 250°C.
- Oven Temperature Program:
- Initial temperature: 40°C, hold for 5 minutes.
- Ramp 1: 10°C/min to 300°C.
- Hold at 300°C for 10 minutes.
- Mass Spectrometer Parameters:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-550.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
3. Data Analysis: a. Identify the hydrocarbon peaks by comparing their mass spectra with a library (e.g., NIST). b. Confirm identifications by comparing retention times with known standards. c. Quantify the identified compounds by integrating the peak areas relative to the internal standard.
Protocol 2: Temperature Programmed Desorption (TPD) of Ammonia for Catalyst Acidity Measurement
This protocol outlines the procedure for characterizing the acid sites on a catalyst support (e.g., zeolites, alumina) using ammonia as a probe molecule.
1. Sample Preparation and Pre-treatment: a. Place approximately 100 mg of the catalyst in a quartz U-tube reactor. b. Secure the sample with quartz wool. c. Install the reactor in the TPD apparatus. d. Pre-treat the sample by heating it under a flow of an inert gas (e.g., Helium at 30 mL/min) to a high temperature (e.g., 500°C) for at least 1 hour to remove adsorbed water and other impurities.[16]
2. Ammonia Adsorption: a. Cool the sample to the desired adsorption temperature (e.g., 100°C) in the inert gas flow. b. Switch the gas flow to a mixture of ammonia in an inert gas (e.g., 5% NH₃ in He) at the same flow rate for 30-60 minutes to saturate the acid sites.[17] c. Switch back to the inert gas flow at the adsorption temperature to remove any physisorbed ammonia. Continue purging until the baseline of the detector is stable.
3. Temperature Programmed Desorption: a. Begin heating the sample at a linear rate (e.g., 10°C/min) from the adsorption temperature to a high temperature (e.g., 600-800°C) under the inert gas flow.[17] b. Continuously monitor the desorbed ammonia using a thermal conductivity detector (TCD) or a mass spectrometer.
4. Data Analysis: a. Plot the detector signal as a function of temperature. b. The resulting peaks correspond to the desorption of ammonia from different types of acid sites (weaker acid sites desorb at lower temperatures). c. The area under each peak is proportional to the number of acid sites of that strength. Calibrate the detector response with known amounts of ammonia to quantify the acid sites.
Visualizations
Fischer-Tropsch Reaction Pathways
Caption: Simplified reaction network for Fischer-Tropsch synthesis.
Catalyst Poisoning and Regeneration Cycle
Caption: A conceptual cycle of catalyst poisoning and regeneration.
References
- 1. Fischer–Tropsch process - Wikipedia [en.wikipedia.org]
- 2. Kinetics and Selectivity Study of Fischer–Tropsch Synthesis to C5+ Hydrocarbons: A Review [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 5. mdpi.com [mdpi.com]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 7. adktroutguide.com [adktroutguide.com]
- 8. Frontiers | Issues and challenges of Fischer–Tropsch synthesis catalysts [frontiersin.org]
- 9. Issues and challenges of Fischer–Tropsch synthesis catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 11. benchchem.com [benchchem.com]
- 12. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 13. benchchem.com [benchchem.com]
- 14. Sample preparation GC-MS [scioninstruments.com]
- 15. uoguelph.ca [uoguelph.ca]
- 16. m.youtube.com [m.youtube.com]
- 17. google.com [google.com]
Technical Support Center: Strategies to Improve Low Reaction Yields in Organic Synthesis
Welcome to our technical support center, a dedicated resource for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during organic synthesis that can lead to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My reaction is not proceeding to completion, resulting in a low yield. What are the common causes?
A: An incomplete reaction is a frequent source of low yields. Several factors can contribute to this issue, and a systematic approach to troubleshooting is essential.[1][2] Key areas to investigate include:
-
Reagent Quality: The purity and activity of your starting materials, reagents, and catalysts are critical.[1][2] Over time, reagents can degrade, and catalysts can lose their activity.
-
Solvent Purity: Impurities in solvents, especially water, can be detrimental, particularly for moisture-sensitive reactions.[1]
-
Reaction Conditions: Incorrect temperature, pressure, or reaction time can significantly hinder the reaction's progress.[1][3]
-
Insufficient Mixing: For heterogeneous reactions, inadequate stirring can prevent the reactants from interacting effectively.[1]
Q2: I suspect my reagents or solvents are impure. How can I address this?
A: Impure starting materials or solvents are a common reason for low yields as they can introduce side reactions or inhibit the desired transformation.[4][5]
-
For Reagents: Whenever possible, use freshly opened or purified reagents.[1] The purity of reagents directly impacts the reaction yield, as impurities may not react as expected, leading to a lower amount of the desired product.[2] Verify the concentration of solutions, particularly for organometallic reagents, and ensure catalysts are stored correctly and are not expired.[1]
-
For Solvents: For moisture-sensitive reactions, it is crucial to use anhydrous solvents.[1] If you suspect solvent impurities, consider distilling your solvents to remove water and other contaminants.[1]
Q3: How can I determine the optimal reaction time and temperature?
A: Optimizing reaction conditions is a critical step in maximizing yield.[6][7]
-
Monitoring Reaction Progress: It's crucial to monitor the reaction's progress to determine the optimal time for quenching.[8][9] Techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to track the consumption of starting materials and the formation of the product.[10]
-
Temperature Control: Maintaining the correct temperature is vital.[3][11] Ensure your heating or cooling apparatus is calibrated and provides consistent temperature control. Some reactions require dropwise addition of reagents to manage exothermic processes and maintain the desired temperature.[8][9]
Q4: My crude yield is high, but I'm losing a significant amount of product during workup and purification. What are the likely causes?
A: Product loss during the workup and purification stages is a very common reason for low isolated yields.[3] Several factors can contribute to this:
-
Emulsion Formation: Stable emulsions between organic and aqueous layers during extraction can make phase separation difficult, leading to product loss.[1]
-
Incorrect pH: The pH of the aqueous layer can affect the solubility of your product.[1] Ensure the pH is adjusted to keep your product in its neutral, less water-soluble form.
-
Product Solubility in the Aqueous Layer: Some organic products have a degree of solubility in water, leading to losses with each aqueous wash.[1]
-
Compound Instability: Some compounds may decompose on the acidic surface of silica gel during column chromatography.[1]
-
Co-elution of Impurities: If your product and impurities have similar polarities, it can be challenging to separate them by column chromatography, leading to impure fractions and a lower yield of the pure product.[1]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Incomplete Reactions
If you suspect your reaction is not going to completion, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for incomplete reactions.
-
Prepare the TLC Plate: Draw a faint pencil line approximately 1 cm from the bottom of a TLC plate.
-
Spot the Plate: Use a capillary tube to spot a small amount of your starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the pencil line.
-
Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system. Ensure the solvent level is below the pencil line. Close the chamber and allow the solvent to move up the plate.
-
Visualize the Plate: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp or by using a chemical stain.
-
Analyze the Results: Compare the spots. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction's progress. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
Guide 2: Minimizing Product Loss During Aqueous Workup
Product loss during extraction is a significant contributor to reduced yields. This guide provides strategies to minimize these losses.
Caption: Strategies to minimize product loss during workup.
If an emulsion forms during your liquid-liquid extraction:
-
Add Brine: Add a small amount of saturated aqueous sodium chloride (brine) solution to the separatory funnel. The increased ionic strength of the aqueous phase can help to break the emulsion.
-
Filter through Celite: If brine is ineffective, filter the entire mixture through a pad of Celite®. This can help to break up the fine droplets that form the emulsion.
-
Centrifugation: For persistent emulsions, transferring the mixture to centrifuge tubes and spinning at a moderate speed can force the separation of the layers.
Guide 3: Optimizing Purification by Column Chromatography
Loss of product during column chromatography can be a major issue. Here are some tips for improving your recovery.
| Solvent | Polarity Index | Common Use |
| Hexane/Heptane | 0.1 | Non-polar eluent, for very non-polar compounds. |
| Toluene | 2.4 | Slightly more polar than hexanes. |
| Dichloromethane | 3.1 | Good for a wide range of polarities. |
| Diethyl Ether | 2.8 | Common polar co-solvent. |
| Ethyl Acetate | 4.4 | A more polar co-solvent. |
| Acetone | 5.1 | Used for more polar compounds. |
| Methanol | 5.1 | Very polar, used for highly polar compounds. |
Data compiled from various chemistry resources.
| Issue | Troubleshooting Strategy |
| Compound stuck on the column | Increase the polarity of the eluent. |
| Product co-elutes with impurity | Try a different solvent system with different selectivities (e.g., dichloromethane/methanol instead of ethyl acetate/hexanes). |
| Compound decomposes on silica | Deactivate the silica by adding a small amount of a base like triethylamine (e.g., 0.1-1%) to the eluent. Alternatively, consider using a different stationary phase like alumina.[1] |
| Poor separation (streaking) | Ensure the crude product is fully dissolved in a minimal amount of solvent before loading onto the column. |
-
Prepare the Slurry: In a beaker, add the required amount of silica gel to your chosen eluent (a low-polarity solvent system). Stir gently to create a uniform slurry.
-
Pack the Column: With the stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, and collect it for reuse. Gently tap the column to ensure even packing of the silica gel.
-
Add Sand: Once the silica has settled, add a thin layer of sand to the top to protect the silica bed from being disturbed during sample loading.
-
Load the Sample: Dissolve your crude product in a minimal amount of solvent and carefully add it to the top of the column.
-
Elute: Begin adding your eluent and collect fractions. Monitor the elution of your product using TLC.
References
- 1. benchchem.com [benchchem.com]
- 2. teachy.ai [teachy.ai]
- 3. quora.com [quora.com]
- 4. mrcaslick.altervista.org [mrcaslick.altervista.org]
- 5. tutorchase.com [tutorchase.com]
- 6. Reaction Design & Optimization [sigmaaldrich.com]
- 7. Reaction Conditions Optimization: The Current State - PRISM BioLab [prismbiolab.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. How To [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. quora.com [quora.com]
optimizing temperature and pressure for methanol to hydrocarbon conversion
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in methanol-to-hydrocarbon (MTH) conversion experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical operating temperatures for MTH conversion, and how does temperature affect product selectivity?
A1: Typical operating temperatures for MTH conversion range from 300°C to 500°C. Temperature is a critical parameter that significantly influences product distribution. Generally, increasing the reaction temperature tends to favor the production of light olefins such as ethylene and propylene, while lower temperatures can lead to a higher proportion of aromatics and heavier hydrocarbons.[1][2] For instance, one study demonstrated that adjusting the temperature from 380°C to 475°C over a Sigma-1 zeolite catalyst changed the ethene to propene ratio from 0.5 to 1.6.[2]
Q2: How does reaction pressure influence the product distribution in MTH conversion?
A2: Reaction pressure is another key factor affecting product selectivity. An increase in the partial pressure of methanol has been shown to enhance the production of durene and other gasoline-range hydrocarbons.[1] Conversely, lower pressures tend to favor the formation of lighter hydrocarbon products. Thermodynamic simulations also suggest that higher pressures may promote the formation of aromatics while suppressing olefin generation.[3]
Q3: What are the primary causes of catalyst deactivation in the MTH process?
A3: The primary cause of catalyst deactivation in MTH conversion is the formation of coke, which consists of polycyclic aromatic hydrocarbons that block the catalyst's pores and active sites.[1][4] This process is often mediated by the formation of formaldehyde as a chemical intermediate.[5][6] The rate of deactivation is influenced by factors such as reaction temperature and the partial pressure of methanol.[5][7]
Q4: My catalyst is deactivating rapidly. What are some potential troubleshooting steps?
A4: Rapid catalyst deactivation can be addressed by several strategies. First, consider optimizing the reaction temperature, as excessively high temperatures can accelerate coke formation.[7] Modifying the catalyst, for example by controlling its acidity, can also improve its stability. Additionally, co-feeding small amounts of olefins with methanol can sometimes shift the reaction pathway away from deactivating routes.[8] In some cases, catalyst deactivation may be reversible through regeneration processes, such as carefully controlled combustion of the coke deposits.
Q5: What is the "hydrocarbon pool" mechanism in MTH conversion?
A5: The "hydrocarbon pool" mechanism is a widely accepted model for MTH conversion. It proposes that methanol first reacts to form a mixture of hydrocarbon species that are temporarily trapped within the catalyst's pores.[9][10] These trapped species, which can include olefins and aromatics, then act as co-catalysts or reaction intermediates, facilitating the conversion of subsequent methanol molecules into a range of hydrocarbon products.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Methanol Conversion | 1. Reaction temperature is too low.2. Catalyst has been deactivated.3. Insufficient catalyst amount or activity.4. High space velocity (reactant feed rate is too high). | 1. Gradually increase the reaction temperature within the optimal range (e.g., 350-450°C).2. Regenerate the catalyst or use a fresh catalyst batch.3. Increase the amount of catalyst or use a more active catalyst.4. Decrease the weight hourly space velocity (WHSV) to increase contact time. |
| Undesirable Product Selectivity (e.g., too many light olefins) | 1. Reaction temperature is too high.2. Low methanol partial pressure. | 1. Decrease the reaction temperature to favor the formation of heavier hydrocarbons and aromatics.[1]2. Increase the methanol partial pressure to promote the formation of gasoline-range hydrocarbons.[1][2] |
| Undesirable Product Selectivity (e.g., too many aromatics/coke) | 1. Reaction temperature is too low.2. High methanol partial pressure.3. Long residence time. | 1. Increase the reaction temperature to favor the production of light olefins.[2]2. Decrease the methanol partial pressure.3. Increase the space velocity to reduce the time for secondary reactions that form aromatics and coke. |
| Rapid Catalyst Deactivation | 1. High reaction temperature.2. High methanol partial pressure leading to increased formaldehyde production.3. Catalyst properties (e.g., high acidity, small pore size). | 1. Optimize and potentially lower the reaction temperature.[7]2. Reduce the methanol partial pressure.[5]3. Consider using a catalyst with optimized acidity or a larger pore structure. Co-feeding with specific olefins may also mitigate deactivation.[8] |
| Inconsistent Results Between Batches | 1. Inconsistent catalyst preparation.2. Variations in reaction conditions (temperature, pressure, flow rate).3. Air leaks in the reactor setup. | 1. Ensure a standardized and reproducible catalyst synthesis and activation protocol.2. Calibrate all monitoring and control equipment to ensure consistent experimental conditions.3. Thoroughly check all fittings and connections for leaks before starting the experiment. |
Data Presentation
Table 1: Effect of Temperature on Product Selectivity
| Temperature (°C) | Ethene:Propene Ratio | Butene Yield (C%) | Reference(s) |
| 380 | 0.5 | 14 | [2] |
| 475 | 1.6 | < 5 | [2] |
Table 2: Effect of Methanol Partial Pressure on Product Selectivity (Catalyst: ZSM-5 at 400°C)
| Methanol Pressure (kPa) | Methylbenzenes Selectivity (C%) | Ethene Selectivity (C%) | Reference(s) |
| 0.6 | 0.1 | 1.5 | [2] |
| 52.5 | 5.9 | 9.8 | [2] |
Experimental Protocols
1. Catalyst Preparation (H-ZSM-5)
-
Objective: To prepare the acidic form of the ZSM-5 zeolite catalyst.
-
Materials: Ammonia form of ZSM-5 (e.g., SiO2/Al2O3 molar ratio of 23), calcination furnace.
-
Procedure:
-
Obtain the ammonia form of the ZSM-5 zeolite.
-
Place the zeolite in a ceramic crucible.
-
Calcine the zeolite in a furnace at 800°C for 6 hours in air to convert it to its protonated (H-form).[7]
-
Allow the catalyst to cool to room temperature in a desiccator before use.
-
2. Methanol-to-Hydrocarbon Conversion in a Fixed-Bed Reactor
-
Objective: To carry out the MTH reaction and analyze the products.
-
Materials: H-ZSM-5 catalyst, quartz wool, fixed-bed reactor, furnace with temperature controller, mass flow controllers, methanol, inert gas (e.g., nitrogen), condenser, gas-liquid separator, gas chromatograph (GC).
-
Procedure:
-
Pack a fixed-bed reactor with a known amount of the H-ZSM-5 catalyst, using quartz wool to hold the catalyst bed in place.
-
Heat the reactor to the desired reaction temperature (e.g., 400°C, 450°C, or 500°C) under a flow of inert gas.[7]
-
Introduce a controlled flow of methanol vapor into the reactor using a mass flow controller and a vaporizer. The methanol feed is typically diluted with an inert gas.
-
Pass the reactor effluent through a condenser and a gas-liquid separator to separate the liquid and gaseous products.
-
Analyze the gaseous products online using a gas chromatograph (GC) equipped with a suitable column and detector (e.g., FID).
-
Collect and analyze the liquid products separately using GC.
-
Monitor the reaction over a set period (time on stream), taking periodic samples for analysis.[7]
-
3. Catalyst Characterization: Thermogravimetric Analysis (TGA)
-
Objective: To determine the amount of coke deposited on a spent catalyst.
-
Materials: Spent catalyst, TGA instrument.
-
Procedure:
-
Place a small, accurately weighed amount of the spent catalyst in the TGA sample pan.
-
Heat the sample from room temperature to a high temperature (e.g., 700°C) under a flow of air.[7]
-
The weight loss observed corresponds to the combustion of the coke deposits, allowing for quantification of the amount of coke.
-
Visualizations
Caption: Experimental workflow for Methanol-to-Hydrocarbon (MTH) conversion.
Caption: Influence of temperature and pressure on MTH reaction outcomes.
References
- 1. etd.auburn.edu [etd.auburn.edu]
- 2. oaepublish.com [oaepublish.com]
- 3. researchgate.net [researchgate.net]
- 4. Energy and catalysis – Conversion of methanol to hydrocarbons, the catalyst examined under the infrared light | French national synchrotron facility [synchrotron-soleil.fr]
- 5. books.rsc.org [books.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 8. pubs.acs.org [pubs.acs.org]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. f.oaes.cc [f.oaes.cc]
Technical Support Center: Preventing Isomerization of Alkanes During Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the unwanted isomerization of alkanes during your synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: What is alkane isomerization and why is it a problem in synthesis?
A1: Alkane isomerization is the process where a straight-chain or less-branched alkane is converted into a more branched structural isomer.[1] While this is a valuable process in the petroleum industry for increasing the octane number of fuels, in fine chemical and pharmaceutical synthesis, it is often an undesired side reaction.[2] Isomerization can lead to a mixture of products, reducing the yield and purity of the target molecule and complicating downstream purification processes. Branched alkanes are generally more thermodynamically stable than their linear counterparts.[1]
Q2: What are the main causes of alkane isomerization during a reaction?
A2: The primary causes of alkane isomerization during synthesis are the presence of acidic catalysts or reagents and high reaction temperatures.[2][3] Many reactions proceed through carbocation intermediates, which are susceptible to rearrangement to form more stable (more substituted) carbocations, leading to skeletal isomerization.[3][4] This is particularly common in reactions catalyzed by Lewis acids (e.g., AlCl₃) or strong Brønsted acids.[3][4] Bifunctional catalysts, which possess both metal and acid sites, can also promote isomerization.[5][6]
Q3: How can I detect and quantify the extent of alkane isomerization in my product mixture?
A3: Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the separation, identification, and quantification of alkane isomers.[7][8][9] Different isomers can often be separated based on their boiling points and fragmentation patterns in the mass spectrometer.[7] For accurate quantification, it is important to use appropriate internal or external standards.[10][11] Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (ToF-MS) can provide even greater resolution for complex mixtures of isomers.[7]
Troubleshooting Guides
Issue 1: Unexpected formation of branched alkane isomers in a cross-coupling reaction (e.g., Suzuki-Miyaura, Heck).
This is a common issue, particularly when dealing with substrates prone to β-hydride elimination and re-insertion, or when reaction conditions promote catalyst-mediated isomerization.[12][13]
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Reaction Temperature | Lower the reaction temperature. Suzuki-Miyaura reactions can often be performed at room temperature with the right catalyst and base combination.[14][15] | Reduced rate of isomerization, as it is often a thermodynamically controlled process favored at higher temperatures.[2] |
| Inappropriate Ligand Choice | Screen different phosphine ligands. Bulky, electron-donating ligands can sometimes suppress isomerization by promoting the desired reductive elimination over side reactions.[16][17][18] In some cases, the absence of a phosphine ligand can lead to higher retention of stereochemistry.[19] | Identification of a ligand that favors the desired product and minimizes the formation of isomerized byproducts. |
| Base-Induced Isomerization | The choice and amount of base can influence the reaction pathway.[20][21] Experiment with milder bases (e.g., K₂CO₃, Cs₂CO₃) or use a stoichiometric amount instead of a large excess. In some cases, fluoride bases like KF can be effective.[22] | Minimized isomerization by avoiding overly harsh basic conditions that can promote side reactions. |
| Catalyst-Mediated Isomerization | Consider using a different palladium or nickel catalyst. Some catalysts have a higher propensity to cause isomerization.[14][23] Highly active catalysts that promote rapid cross-coupling can minimize the time for isomerization to occur. | A more selective reaction with a higher yield of the desired, non-isomerized product. |
| Presence of Acidic Impurities | Ensure all reagents and solvents are free from acidic impurities. Traces of acid can initiate carbocation-mediated isomerization.[3][4] | Elimination of an often-overlooked source of isomerization. |
Issue 2: Isomerization observed during functionalization of a terminal alkene.
When functionalizing a terminal alkene, the double bond can migrate to an internal position, leading to a mixture of regioisomers.
| Reaction Conditions Influencing Isomerization of Terminal Alkenes | | :--- | :--- | | Catalyst | Palladium catalysts are commonly used. The choice of ligand is crucial; for example, in Heck reactions, certain phosphine ligands can control the degree of alkene isomerization.[16] Ruthenium-based catalysts can also be highly selective for either promoting or avoiding isomerization.[23] | | Base | The addition of a base can facilitate the desired reaction pathway and suppress alkene isomerization in some cases, such as the Heck reaction.[12] | | Temperature | Lower reaction temperatures are generally preferred to minimize unwanted side reactions, including isomerization.[2] | | Solvent | The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby affecting the reaction's selectivity. |
Experimental Protocols
Protocol: Minimizing Alkene Isomerization in a Heck Coupling Reaction
This protocol provides a general starting point for minimizing isomerization during the Heck coupling of an aryl bromide with a terminal alkene. Optimization will be required for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol)
-
Terminal alkene (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Trineopentylphosphine (TNpP) or Di-tert-butylneopentylphosphine (DTBNpP) (0.04 mmol, 4 mol%)[16]
-
Sodium acetate (NaOAc) or another suitable base (1.5 mmol)[24]
-
Anhydrous solvent (e.g., Ethanol, Dioxane, or Toluene) (5 mL)
-
Inert atmosphere supplies (e.g., nitrogen or argon balloon)
Procedure:
-
To a dry reaction flask, add the aryl bromide, palladium(II) acetate, and the chosen phosphine ligand.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add the anhydrous solvent via syringe, followed by the terminal alkene and the base.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C). The use of microwave irradiation can sometimes shorten reaction times and improve yields.[24][25]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Analyze the product by GC-MS and ¹H NMR to determine the ratio of isomers.
Note on Ligand Choice: The choice of ligand can significantly impact the degree of isomerization. For example, in the Heck coupling of cyclic alkenes, DTBNpP tends to promote isomerization to a greater extent than TNpP, which can provide higher selectivity for the non-isomerized product.[16]
Visual Guides
Caption: Mechanism of acid-catalyzed alkane isomerization.[3][4][5]
Caption: Troubleshooting workflow for alkane isomerization.
References
- 1. Alkane - Wikipedia [en.wikipedia.org]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. tandfonline.com [tandfonline.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. AMT - Mapping and quantifying isomer sets of hydrocarbons (ââ¥ââC12) in diesel exhaust, lubricating oil and diesel fuel samples using GCââÃââGC-ToF-MS [amt.copernicus.org]
- 8. researchgate.net [researchgate.net]
- 9. Improved GC/MS method for quantitation of n-alkanes in plant and fecal material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. data.marine.gov.scot [data.marine.gov.scot]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Unexpected Alkene Isomerization during Iterative Cross-Coupling To Form Hindered, Electron-Deficient Trienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Ligand Effects in Carboxylic Ester- and Aldehyde-Assisted C–H Activation in Highly Enantioselective Cycloisomerization-Hydroalkenylation and -Hydroarylation of Enynes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. E-Z isomerization in Suzuki cross-couplings of haloenones: ligand effects and evidence for a separate catalytic cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 22. Suzuki Coupling [organic-chemistry.org]
- 23. research.sdsu.edu [research.sdsu.edu]
- 24. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 25. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Separation of 2,2,3-Trimethylbutane and its Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of 2,2,3-trimethylbutane from its isomers.
I. Fractional Distillation
Fractional distillation is a common technique for separating liquids with close boiling points. The efficiency of the separation depends on the number of theoretical plates in the distillation column and the difference in the boiling points of the isomers.
Frequently Asked Questions (FAQs)
Q1: Is fractional distillation suitable for separating this compound from its isomers?
A1: Fractional distillation can be effective for separating this compound from isomers with a significant difference in boiling points. However, for isomers with very close boiling points, such as 2,2-dimethylpentane, a highly efficient fractional distillation column with a large number of theoretical plates is required.[1] Generally, fractional distillation is recommended for liquids with boiling point differences of less than 25°C.[2]
Q2: What are the boiling points of this compound and its common C7 isomers?
A2: The boiling points of this compound and some of its C7 isomers are summarized in the table below.
| Isomer | Boiling Point (°C) |
| n-Heptane | 98.4 |
| 2-Methylhexane | 90.1 |
| 3-Methylhexane | 92.0 |
| 2,2-Dimethylpentane | 79.2 |
| 2,3-Dimethylpentane | 89.8 |
| 2,4-Dimethylpentane | 80.5 |
| 3,3-Dimethylpentane | 86.1 |
| This compound | 80.9 |
| 3-Ethylpentane | 93.5 |
Q3: What type of fractional distillation column is best for this separation?
A3: A column with a high number of theoretical plates, such as a Vigreux column or a packed column (e.g., with Raschig rings or metal sponges), is recommended for separating close-boiling isomers.[3] The increased surface area in these columns allows for multiple successive distillations, leading to a better separation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Isomers | Insufficient number of theoretical plates in the column. | Use a longer or more efficient fractionating column (e.g., Vigreux or packed column). |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases within the column. A slow, steady distillation is crucial.[3] | |
| "Flooding" of the column (liquid buildup). | Reduce the heating rate to allow the condensed vapor to return to the distilling flask. | |
| Heat loss from the column. | Insulate the column with glass wool or aluminum foil to maintain a proper temperature gradient. | |
| Temperature Fluctuations at the Thermometer | Improper thermometer placement. | Ensure the top of the thermometer bulb is level with the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser. |
| Bumping of the liquid. | Add boiling chips or use a magnetic stirrer to ensure smooth boiling. | |
| No Distillate Collection | Insufficient heating. | Gradually increase the temperature of the heating mantle. |
| Leaks in the apparatus. | Check all glass joints for a proper seal. Use joint clips to secure connections. |
Experimental Protocol: Fractional Distillation of a C7 Isomer Mixture
This protocol outlines a general procedure for the fractional distillation of a mixture containing this compound and its isomers.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is clean and dry.
-
Place a magnetic stir bar or boiling chips in the round-bottom flask.
-
Securely clamp the apparatus in a fume hood.
-
-
Procedure:
-
Add the C7 isomer mixture to the round-bottom flask, filling it to no more than two-thirds of its capacity.
-
Begin heating the flask gently with a heating mantle.
-
Observe the vapor rising through the fractionating column. The rate of distillation should be slow and steady, approximately 1-2 drops per second into the receiving flask.[1]
-
Monitor the temperature at the distillation head. A stable temperature indicates that a pure fraction is being collected.
-
Collect different fractions in separate, pre-weighed receiving flasks based on the observed boiling point ranges.
-
Continue distillation until the temperature begins to rise sharply, indicating that the next isomer is starting to distill.
-
Allow the apparatus to cool completely before disassembly.
-
-
Analysis:
-
Analyze the collected fractions using gas chromatography (GC) to determine their composition and assess the purity of the separated this compound.
-
Workflow Diagram
II. Extractive Distillation
Extractive distillation is a technique used to separate components with very close boiling points by introducing a solvent that alters the relative volatility of the components.
Frequently Asked Questions (FAQs)
Q1: How does extractive distillation work for separating alkane isomers?
A1: A high-boiling, non-volatile solvent is added to the mixture. This solvent interacts differently with the various isomers, changing their activity coefficients and thus their relative volatilities. This makes the separation by distillation more feasible.
Q2: What are suitable solvents for the extractive distillation of C7 alkanes?
A2: Solvents like sulfolane and N-methyl-2-pyrrolidone (NMP) are effective for separating aromatic and non-aromatic hydrocarbons and can also be used for separating close-boiling alkanes.[4][5][6][7] These polar solvents tend to decrease the volatility of the more polarizable or less branched alkanes.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Ineffective Separation | Incorrect solvent choice. | Select a solvent that has a high selectivity for one of the isomers. This often requires experimental screening of different solvents. |
| Improper solvent-to-feed ratio. | Optimize the solvent-to-feed ratio. Too little solvent may not sufficiently alter the relative volatility, while too much can increase energy costs. | |
| Solvent Contamination in Product | Inefficient solvent recovery. | Ensure the solvent recovery column is operating correctly. The solvent should be effectively separated from the product and recycled. |
| Azeotrope Formation | The chosen solvent forms an azeotrope with one or more of the isomers. | Select a solvent that does not form an azeotrope with the components of the mixture. |
Experimental Protocol: Extractive Distillation of a C7 Isomer Mixture
-
Solvent Selection:
-
Choose a suitable high-boiling solvent (e.g., sulfolane, NMP) that is known to alter the relative volatility of C7 alkanes.
-
-
Apparatus Setup:
-
Set up an extractive distillation column, which typically includes a feed inlet, a solvent inlet above the feed, a reboiler, a condenser, and outlets for the distillate and bottoms product.
-
-
Procedure:
-
Preheat the C7 isomer mixture and feed it into the distillation column at the appropriate stage.
-
Introduce the heated solvent at a stage above the feed.
-
Heat the reboiler to vaporize the mixture. The vapor will rise and come into contact with the down-flowing solvent.
-
The more volatile component (whose volatility is enhanced by the solvent) will move up the column and be collected as the distillate.
-
The less volatile component, along with the solvent, will move down the column and be collected as the bottoms product.
-
The bottoms product is then fed to a second distillation column to recover the solvent, which can be recycled.
-
-
Analysis:
-
Analyze the distillate and bottoms product from the first column, as well as the recovered isomer from the second column, using gas chromatography to determine the separation efficiency.
-
Workflow Diagram
III. Gas Chromatography (GC)
Gas chromatography is a powerful analytical technique that can also be used for the preparative separation of small quantities of volatile compounds like alkane isomers.
Frequently Asked Questions (FAQs)
Q1: What type of GC column is best for separating this compound and its isomers?
A1: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-1, DB-5, HP-5), is generally recommended for the separation of alkanes.[8] The separation on these columns is primarily based on boiling point. For very similar isomers, a longer column (e.g., 50-100 m) may be necessary to achieve baseline separation.[9]
Q2: How can I improve the resolution between closely eluting isomers?
A2: To improve resolution, you can:
-
Optimize the temperature program: Use a slower temperature ramp to increase the separation between peaks.
-
Use a longer column: A longer column provides more theoretical plates and thus better separation.
-
Decrease the column's inner diameter: This can also increase column efficiency.[9]
-
Use a thicker stationary phase film: This can increase retention and may improve the separation of early-eluting peaks.
Q3: Can I use GC for preparative separation of these isomers?
A3: Yes, preparative GC can be used to isolate small quantities of pure isomers. This involves injecting a larger sample volume onto a larger-diameter column and collecting the fractions as they elute from the detector.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | Active sites in the inlet liner or on the column. | Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions. |
| Column contamination. | Bake out the column at a high temperature (within its limits). If tailing persists, trim the first few centimeters of the column. | |
| Poor Resolution | Inappropriate stationary phase. | Ensure a non-polar column is being used for alkane separation. |
| Suboptimal oven temperature program. | Decrease the temperature ramp rate to improve separation. | |
| Carrier gas flow rate is too high or too low. | Optimize the carrier gas flow rate for the specific column dimensions. | |
| Ghost Peaks | Contamination in the syringe, inlet, or carrier gas. | Clean the syringe. Replace the septum and inlet liner. Ensure high-purity carrier gas and use gas purifiers. |
| Retention Time Shifts | Leaks in the system. | Check for leaks at the inlet, column connections, and detector using an electronic leak detector. |
| Fluctuations in carrier gas flow or oven temperature. | Ensure the gas supply is stable and the oven temperature is accurately controlled. |
Experimental Protocol: GC Analysis of C7 Isomer Mixture
-
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Capillary column: e.g., Agilent HP-5 (30 m x 0.32 mm x 0.25 µm).[10]
-
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp to 120 °C at 3 °C/min.
-
Hold at 120 °C for 2 minutes.
-
-
Detector Temperature (FID): 280 °C
-
-
Sample Preparation:
-
Dilute the C7 isomer mixture in a suitable solvent (e.g., pentane or hexane) to an appropriate concentration (e.g., 1000 ppm).
-
-
Analysis:
-
Inject the prepared sample into the GC.
-
Identify the peaks based on their retention times by comparing them to the injection of individual pure standards.
-
Quantify the relative amounts of each isomer by integrating the peak areas. For FID, the response is generally proportional to the carbon number, allowing for semi-quantitative analysis without individual calibration standards.
-
Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Fractional distillation - Wikipedia [en.wikipedia.org]
- 3. Purification [chem.rochester.edu]
- 4. Extractive Distillation [sulfolane.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. shimadzu.co.kr [shimadzu.co.kr]
- 9. vurup.sk [vurup.sk]
- 10. rsc.org [rsc.org]
improving the resolution of heptane isomers in gas chromatography
Welcome to the Technical Support Center for Gas Chromatography (GC) Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the resolution of heptane isomers.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing poor resolution or co-elution with my heptane isomer analysis?
A1: Poor resolution and co-elution are common challenges in the analysis of heptane isomers due to their similar boiling points and structural properties.[1] Co-elution occurs when two or more compounds exit the GC column at nearly the same time, resulting in overlapping peaks.[1] The most common critical pairs that are difficult to separate include 2-methylhexane and 3-methylhexane, as well as 2,3-dimethylpentane and 2,4-dimethylpentane.[1] The key to improving separation lies in optimizing the three main parameters of chromatography: selectivity, efficiency, and retention.[1][2]
Q2: How does the GC column (stationary phase) affect the separation of heptane isomers?
A2: The choice of the GC column, specifically its stationary phase, is critical as it dictates the selectivity of the separation. For non-polar alkanes like heptane isomers, separation is primarily governed by boiling points on standard non-polar stationary phases (e.g., 100% dimethylpolysiloxane).[3] Compounds with lower boiling points elute first.[3] To enhance resolution, especially for isomers with very close boiling points, you might need to consider columns with different selectivities. Some specialized stationary phases, such as those based on liquid crystals or ionic liquids, can offer unique interactions that improve the separation of positional and structural isomers.[4]
Q3: Can I improve resolution by changing my temperature program?
A3: Absolutely. Temperature programming is a powerful tool for improving the separation of complex mixtures with a wide range of boiling points.[5] For heptane isomers, transitioning from an isothermal method to a temperature-programmed one can lead to sharper peaks and better resolution.[6][7] A slow temperature ramp rate (e.g., decreasing from 10°C/min to 5°C/min) increases the interaction time of the analytes with the stationary phase, which can significantly improve the separation of closely eluting compounds.[8] This technique helps to efficiently separate complex mixtures, reduce overall run time, and prevent the peak broadening that can occur with isothermal methods.[5]
Q4: What is the role of the carrier gas and its flow rate in this analysis?
A4: The carrier gas transports the sample through the column, and its type and flow rate significantly impact efficiency and resolution.[9] Common carrier gases are helium, nitrogen, and hydrogen.[9] Hydrogen often provides the best efficiency and can lead to faster analysis times without a significant loss in resolution.[8][10] Optimizing the carrier gas flow rate to its optimal linear velocity is crucial for achieving the best possible resolution.[8] It's important to note that the optimal flow rate is different for each gas.[11]
Q5: My peaks are tailing. What could be the cause and how do I fix it?
A5: Peak tailing can be caused by several factors, including active sites within the GC system (e.g., in the injector liner or on the column), a contaminated liner, or incorrect column installation.[8][12] To resolve this, you can try cleaning or replacing the inlet liner, using a more inert column, or cutting a small portion (e.g., 50 cm) from the injection port side of the column.[12][13] For high molecular weight alkanes, ensuring the injector temperature is high enough is also important to prevent condensation.[14]
Troubleshooting Guide
If you are facing issues with heptane isomer resolution, follow this systematic approach to diagnose and solve the problem.
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. vurup.sk [vurup.sk]
- 5. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 6. inficon.com [inficon.com]
- 7. Advantages of Micro GC temperature programming - CHEMLYS [chemlys.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. peakscientific.com [peakscientific.com]
- 11. shimadzu.com [shimadzu.com]
- 12. glsciences.eu [glsciences.eu]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. Method to separate C7-C40 alkane ladder/peak tailing problem - Chromatography Forum [chromforum.org]
managing steric hindrance effects in reactions with triptane derivatives
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with triptane derivatives. It specifically addresses the common challenges posed by steric hindrance during synthetic reactions.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and why is it a significant issue in reactions involving triptane derivatives?
A: Steric hindrance is a phenomenon where the rate of a chemical reaction is slowed down or prevented because of the physical bulk of atoms or groups of atoms near the reaction site.[1][2] Triptane derivatives, with their characteristic indole core and often bulky side chains, present a sterically congested environment. This three-dimensional crowding can block attacking reagents from accessing the desired reactive site, leading to low yields, the formation of side products, or complete reaction failure.[1][3] The shape and size of the lipophilic recognition pocket in these molecules are key determinants of a ligand's transporter activity, and by extension, its reactivity in synthesis.[4]
Q2: My coupling reaction (e.g., Heck, Suzuki) to functionalize the triptane indole ring is failing. What strategies can improve the yield?
A: Coupling reactions on sterically hindered substrates like triptanes often require carefully selected catalyst systems.
-
Catalyst and Ligand Choice: Standard palladium catalysts may be ineffective. Consider using specialized catalysts with bulky, electron-rich phosphine ligands (P,N-type amidophosphines) which can promote oxidative addition even with hindered partners.[5][6] For example, PdCl₂(MeCN)₂ in combination with dppp has proven effective for coupling sterically hindered hydrazones.[7]
-
Reaction Conditions: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[8]
-
Alternative Coupling Reactions: If a particular coupling fails, an alternative strategy might be necessary. For instance, the Larock indole synthesis, which involves a palladium-catalyzed coupling, has been successfully used in the synthesis of rizatriptan.[9] Similarly, intramolecular Heck reactions have been employed for creating complex indole systems like in eletriptan.[9]
Q3: How can I selectively perform a reaction on one functional group without it affecting another, especially when the target site is sterically hindered?
A: This is a classic challenge that is best addressed using protecting groups. A protecting group temporarily masks a reactive functional group, preventing it from participating in a reaction.[10][11]
-
Orthogonal Strategy: The most robust approach is an "orthogonal protecting group strategy." This involves using multiple protecting groups in the same molecule that can be removed under different, specific conditions. This allows you to unmask and react one site at a time with high precision.
-
Choosing a Protecting Group: The ideal protecting group should be easy to install, stable to the subsequent reaction conditions, and easy to remove with high yield. For hydroxyl groups, common choices include silyl ethers (like TBDMS or TIPS), which can be removed with fluoride sources.[12][13] For amines, Fmoc or Boc groups are standard.[10]
-
Steric Hindrance as an Advantage: In some cases, steric hindrance can be used to your advantage to selectively protect the less hindered of two similar functional groups.
Q4: I am attempting a condensation reaction with a bulky triptane derivative and getting very low conversion. What can I do?
A: Low conversion in condensation reactions with sterically demanding substrates is common.
-
Use More Reactive Reagents: Switching to a more reactive electrophile or nucleophile can often compensate for the steric hindrance of the triptane derivative.[8] For example, using an alkyl triflate instead of an alkyl halide for an alkylation reaction can improve yields.
-
Optimize Reaction Conditions: High pressure can be a valuable tool for promoting sterically hindered reactions like Knoevenagel condensations by reducing the activation volume.[14] Microwave-assisted synthesis can also dramatically reduce reaction times and improve yields by efficiently overcoming activation energy barriers.[15]
-
Change the Synthetic Route: If optimization fails, the reaction type may be unsuitable. For instance, if a Claisen-Schmidt condensation is proving difficult for creating a chalcone-like structure, a Wittig reaction is often a more robust alternative as it is less sensitive to steric effects around the carbonyl group.[16]
Q5: Can I predict the likelihood of steric hindrance issues before starting my synthesis?
A: Yes, computational chemistry provides powerful predictive tools. Steric indices, such as the Tolman cone angle and %VBur, can be calculated to quantify the spatial bulk of substituents and predict their impact on reactivity.[17] These methods can help you anticipate challenges and design your synthetic route to avoid problematic steric clashes, saving significant experimental effort.[17] Molecular docking and simulation can also help visualize potential interactions and stability issues.[18][19]
Troubleshooting Guide
| Symptom | Possible Steric Cause | Suggested Solution(s) |
| Low or No Product Yield | The bulky triptane scaffold is preventing the reagent from approaching the reaction center. | 1. Switch to a more reactive reagent (e.g., triflate vs. halide).[8]2. Increase reaction temperature or use microwave irradiation.[15]3. Employ a catalyst specifically designed for hindered substrates (e.g., bulky phosphine ligands).[5][6] |
| Formation of Side Products (e.g., Elimination) | Steric crowding around the substitution site makes the competing elimination pathway more favorable. | 1. Lower the reaction temperature after the initial formation of the reactive intermediate.[8]2. Use a less bulky, non-nucleophilic base.3. Change the solvent to one that better solvates the transition state for substitution. |
| Reaction Stalls/Incomplete Conversion | The transition state is sterically strained, leading to a high activation energy barrier. | 1. Apply high pressure to favor the formation of a more compact transition state.[14]2. Use a catalyst that offers an alternative, lower-energy reaction pathway.3. Re-evaluate the synthetic route; an alternative reaction (e.g., Wittig) may be less sterically sensitive.[16] |
| Difficulty in Purifying Product | Sterically similar starting materials, products, and by-products are difficult to separate. | 1. Consider a protecting group strategy to alter the polarity of one component, simplifying separation.[10]2. For Wittig reactions, use a silica gel plug filtration to easily remove triphenylphosphine oxide byproduct.[16] |
Key Experimental Protocols
Protocol 1: Palladium-Catalyzed Heck Coupling with a Sterically Hindered Aryl Halide
This protocol describes a general method for coupling a vinyl component to a sterically hindered bromo-indole triptane precursor, a key step in the synthesis of derivatives like eletriptan.[9]
Materials:
-
Sterically hindered bromo-indole precursor (1.0 eq)
-
Alkene coupling partner (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Triphenylphosphine (PPh₃) (0.1 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry, nitrogen-purged reaction flask, add the bromo-indole precursor, Pd(OAc)₂, and PPh₃.
-
Add anhydrous DMF via syringe to dissolve the solids.
-
Add the alkene coupling partner, followed by triethylamine.
-
Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. Reactions may require 12-24 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Notes:
-
The choice of phosphine ligand is critical. For extremely hindered substrates, more specialized ligands like P(t-Bu)₃ or SPhos may be required.
-
Strictly anhydrous and oxygen-free conditions are essential for catalyst stability and activity.
Protocol 2: Orthogonal Protection Strategy for Selective N-Alkylation
This protocol outlines the protection of a secondary amine in the presence of an indole nitrogen, followed by selective alkylation of the indole.
Materials:
-
Triptane derivative with both indole N-H and secondary amine N-H (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Dichloromethane (DCM)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Alkyl halide (e.g., Iodomethane) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Trifluoroacetic acid (TFA)
Procedure: Step A: Boc Protection of the Secondary Amine
-
Dissolve the triptane derivative in DCM.
-
Add Boc₂O and stir at room temperature for 2-4 hours until TLC analysis shows complete consumption of the starting material.
-
Concentrate the reaction mixture in vacuo. The resulting Boc-protected intermediate can often be used directly in the next step after ensuring dryness.
Step B: Selective Alkylation of the Indole Nitrogen
-
Suspend NaH in anhydrous THF in a flame-dried, nitrogen-purged flask. Cool the suspension to 0 °C.
-
Dissolve the Boc-protected intermediate from Step A in anhydrous THF and add it dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add the alkyl halide dropwise.
-
Stir at room temperature overnight. Monitor by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate. Purify by column chromatography if necessary.
Step C: Boc Deprotection
-
Dissolve the purified, alkylated intermediate in DCM.
-
Add an equal volume of TFA and stir at room temperature for 1-2 hours.
-
Concentrate the mixture under reduced pressure. Co-evaporate with toluene or DCM several times to remove residual TFA.
-
The final deprotected product is often obtained as a TFA salt.
Visualizations
Caption: A logical workflow for troubleshooting reactions impacted by steric hindrance.
Caption: The fundamental workflow of a protecting group (PG) strategy.
Caption: A decision tree to guide catalyst selection for hindered coupling reactions.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sterically hindered P,N-type amidophosphines {{(o-PPh2)C6H4}C(O)NH(R)}: synthesis, transition metal chemistry, and catalytic activity in stereoselective Heck coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pd-catalyzed reaction of sterically hindered hydrazones with aryl halides: synthesis of tetra-substituted olefins related to iso-combretastatin A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. BJOC - An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals [beilstein-journals.org]
- 10. jocpr.com [jocpr.com]
- 11. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. % VBur index and steric maps: from predictive catalysis to machine learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 19. researchgate.net [researchgate.net]
how to avoid common errors in weighing and transferring volatile compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common errors associated with weighing and transferring volatile compounds.
Frequently Asked Questions (FAQs)
Q1: My sample weight keeps decreasing on the analytical balance. What is happening and how can I get a stable reading?
A1: A continuously dropping mass reading is a clear indication that your sample is evaporating.[1][2] This is a common issue when weighing volatile liquids.[1][2][3] To obtain a stable mass, you must minimize evaporation.
Troubleshooting Steps:
-
Use a sealed container: Weigh the liquid in a container that can be securely sealed, such as an Erlenmeyer flask with a stopper or a vial with a screw cap.[3][4][5] Remember to tare the balance with the container and its cap before adding the liquid.[6]
-
Work quickly: Minimize the time the container is open to the atmosphere.[7][8] Have all your supplies ready before you begin the weighing process.[7]
-
Cool the sample: Lowering the temperature of the volatile liquid can significantly reduce its evaporation rate.[8][9] You can cool the sample in a refrigerator or an ice bath before weighing. However, allow it to equilibrate to a specific temperature in a controlled setting to avoid condensation.[8]
-
Use an evaporation trap: For highly volatile substances, specialized equipment like an evaporation trap can create a saturated atmosphere of the solvent inside the weighing chamber, leading to more stable measurements.[10][11]
Q2: I'm using a pipette to transfer a volatile liquid, but it drips out before I can dispense it. How can I prevent this?
A2: This dripping is caused by the evaporation of the liquid into the headspace of the pipette, which increases the pressure and forces the liquid out.[12]
Troubleshooting Steps:
-
Pre-saturate the pipette: Aspirate and dispense the volatile liquid back into the source container several times.[12] This saturates the air inside the pipette with the solvent's vapor, equalizing the pressure and preventing dripping.[12]
-
Use appropriate pipette tips: Consider using low-retention tips to ensure the full volume is dispensed, or filter tips to prevent aerosol contamination.[8] For highly volatile liquids, positive displacement tips are recommended as they minimize air-to-liquid contact.[8]
-
Work efficiently: Transfer the liquid as quickly as possible without compromising your technique to minimize the time for evaporation to occur.[7][8]
Q3: What are the best practices for storing volatile analytical standards to ensure their integrity?
A3: Proper storage is crucial for maintaining the concentration and stability of volatile standards.[7][13]
Best Practices:
-
Use appropriate containers: Store standards in tightly sealed containers, such as amber vials with screw caps and PTFE-lined septa, to prevent evaporation and degradation from light.[8][13] For extra security, you can wrap the cap with parafilm.[8]
-
Refrigerate or freeze: Store volatile standards at low temperatures (typically 0°C or colder) to minimize analyte loss.[7][8]
-
Avoid agitation: Do not shake or agitate the standards vigorously, as this increases the surface area and the rate of volatilization.[7] Gently invert the container several times to mix before use.[7]
-
Regular monitoring: Periodically check the concentration of your standards using analytical techniques like GC or MS to detect any degradation or loss of analyte.[13]
Troubleshooting Guides
Guide 1: Inaccurate Weighing of Volatile Compounds
This guide addresses common issues leading to inaccurate mass measurements of volatile substances.
| Symptom | Possible Cause | Recommended Solution |
| Mass reading continuously decreases | Evaporation of the sample from an open or poorly sealed container.[1][2][3] | Use a tightly sealed weighing vessel (e.g., vial with a screw cap, flask with a stopper).[3][4][5] Minimize the time the container is open.[7][8] |
| Inconsistent or fluctuating readings | Air drafts from fume hoods, air conditioning, or movement in the lab.[5] | Use a balance with a draft shield. Close the doors of the draft shield during weighing. Position the balance away from high-traffic areas and vents.[5] |
| Difficulty obtaining a stable tare | Static electricity on the weighing vessel, especially with plastic containers in low humidity.[5][6] | Use an anti-static device or ionizer.[6][10] Use a metal weighing container if compatible with the substance. |
| Mass is higher than expected | Condensation forming on a cold sample that has not equilibrated to room temperature. | Allow the cooled sample to warm to the ambient temperature of the balance in a desiccator before weighing.[8] |
Guide 2: Errors During Transfer of Volatile Liquids
This guide provides solutions for common problems encountered when transferring volatile liquids.
| Symptom | Possible Cause | Recommended Solution |
| Liquid dripping from pipette tip | Increased vapor pressure in the pipette headspace due to evaporation.[12] | Pre-rinse the pipette tip with the volatile liquid multiple times to saturate the headspace with vapor.[12] |
| Inaccurate volume dispensed | Loss of sample due to evaporation during transfer. | Work quickly and efficiently.[7][8] Use a gas-tight syringe for precise transfers of small volumes.[7] |
| Spills during pouring | Uncontrolled pouring from a large container. | Use a funnel to guide the liquid.[8] For flammable solvents, ensure proper bonding and grounding to prevent static discharge.[14][15][16] |
| Cross-contamination of samples | Using the same transfer tool for different volatile compounds. | Use a clean, dedicated pipette, syringe, or tip for each different compound. |
Experimental Protocols
Protocol 1: Accurate Weighing of a Volatile Liquid by Difference
This protocol details a standard method for accurately determining the mass of a volatile liquid.
-
Preparation:
-
Taring the Vessel:
-
Place the capped weighing vessel on the analytical balance pan.
-
Close the draft shield doors.
-
Once the reading stabilizes, tare the balance to zero.[6]
-
-
Transferring the Liquid:
-
Remove the capped vessel from the balance.
-
Quickly add the desired amount of the volatile liquid to the vessel using a pipette or syringe.
-
Immediately and securely recap the vessel to minimize evaporation.[8]
-
-
Weighing the Liquid:
-
Place the capped vessel containing the liquid back on the balance pan.
-
Close the draft shield doors.
-
Record the stable mass reading. This is the mass of the liquid.
-
-
Dispensing and Re-weighing (for transfer by difference):
-
Transfer the required amount of liquid from the weighing vessel to your reaction flask or other container.
-
Securely recap the weighing vessel.
-
Place the vessel back on the tared balance and record the new, lower mass. The difference between the initial and final mass is the exact amount of liquid transferred.
-
Protocol 2: Transferring a Precise Volume of a Volatile Liquid
This protocol describes how to accurately transfer a specific volume of a volatile liquid, minimizing loss due to evaporation.
-
Preparation:
-
Select a gas-tight syringe or a calibrated micropipette with appropriate tips.[7]
-
Ensure the source container of the volatile liquid is readily accessible.
-
Have the receiving vessel ready and open only when necessary.
-
-
Pre-saturating the Transfer Device (Pipette):
-
Aspirate the full volume of the volatile liquid into the pipette tip.
-
Dispense the liquid back into the source container.
-
Repeat this process 3-4 times to saturate the air inside the pipette with the solvent vapor.[12]
-
-
Aspirating the Liquid:
-
Aspirate the desired volume of the volatile liquid into the pre-saturated pipette tip or gas-tight syringe.
-
-
Dispensing the Liquid:
-
Quickly move the transfer device to the receiving vessel.
-
Dispense the liquid into the receiving vessel.
-
If using a pipette, ensure the full volume is dispensed. If using a syringe, depress the plunger smoothly.
-
-
Sealing the Receiving Vessel:
-
Immediately seal the receiving vessel to prevent evaporation of the transferred liquid.
-
Visual Guides
Caption: Troubleshooting workflow for inaccurate weighing of volatile compounds.
Caption: Experimental workflow for transferring volatile liquids.
References
- 1. Weighing Volatile Liquids [chemedx.org]
- 2. Weighing Volatile Liquids [www2.chem.wisc.edu]
- 3. Weighing Volatile Liquids [chemedx.org]
- 4. Weighing Liquids [torbalscales.com]
- 5. labcompare.com [labcompare.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Best Practices for Handling and Using Volatile Analytical Standards [restek.com]
- 8. opentrons.com [opentrons.com]
- 9. reddit.com [reddit.com]
- 10. youtube.com [youtube.com]
- 11. radwag.com [radwag.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 14. uthsc.edu [uthsc.edu]
- 15. Promoting Proper Transfer Systems for Safe Handling of Flammable Chemicals - Littlegate Publishing [littlegatepublishing.com]
- 16. Transferring Flammable and Combustible Liquids | Modern Pumping Today [modernpumpingtoday.com]
Technical Support Center: Synthesis of Triptane and Triptan-Class Drugs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of triptane (2,2,3-trimethylbutane) and triptan-based pharmaceuticals. This guide focuses on the role of phosphorous and phosphoric acid in achieving selectivity and overcoming common synthetic challenges.
Section 1: Synthesis of Triptane (this compound)
The synthesis of the highly branched alkane triptane from methanol can be optimized for higher selectivity using phosphorous acid. This section addresses common issues in this process.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of phosphorous acid in the synthesis of triptane from methanol?
A1: In the conversion of methanol to triptane over a zinc iodide catalyst, phosphorous acid (H₃PO₃) or hypophosphorous acid (H₃PO₂) acts as a hydride donor. This dramatically increases the selectivity and yield of triptane by transferring a hydride from a P-H bond to carbocationic intermediates in the reaction pathway.[1]
Q2: What is the proposed mechanism for the enhanced selectivity with phosphorous acid?
A2: The reaction proceeds through a carbocation-based mechanism involving the methylation of olefins and hydride transfer. Phosphorous acid intervenes by providing a ready source of hydride ions (H⁻), which quench key carbocation intermediates, leading preferentially to the formation of the stable triptane structure.
Q3: Can other acids be used to achieve the same effect?
A3: While other Brønsted acids can be part of the catalytic system, the specific hydride-donating ability of phosphorous and hypophosphorous acid is key to the enhanced selectivity for triptane.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Triptane | - Insufficient concentration of phosphorous acid.- Suboptimal reaction temperature.- Catalyst deactivation. | - Increase the molar ratio of phosphorous acid relative to the methanol feed.- Ensure the reaction temperature is maintained in the optimal range (around 200°C).- Regenerate or replace the zinc iodide catalyst. |
| Low Selectivity (High Levels of Other Hydrocarbon Byproducts) | - Inefficient hydride transfer.- Competing side reactions are dominating. | - Confirm the presence and appropriate concentration of phosphorous acid.- Optimize the reaction conditions (temperature, pressure) to favor the kinetic control that leads to triptane.[2] |
| Reaction Fails to Initiate | - Inactive catalyst.- Presence of inhibitors in the feedstock. | - Ensure the zinc iodide catalyst is anhydrous and active.- Purify the methanol feedstock to remove any potential inhibitors. |
Experimental Protocol: Enhanced Selectivity in Triptane Synthesis
This protocol is based on the findings reported by Bercaw et al.[1]
Materials:
-
Methanol
-
Zinc Iodide (ZnI₂)
-
Phosphorous Acid (H₃PO₃)
-
High-pressure reactor
Procedure:
-
Charge the high-pressure reactor with zinc iodide and phosphorous acid.
-
Introduce methanol into the reactor.
-
Seal the reactor and heat to the desired reaction temperature (e.g., 200°C).
-
Maintain the reaction under pressure for the specified duration.
-
After cooling, carefully vent the reactor and collect the hydrocarbon products.
-
Analyze the product mixture using gas chromatography (GC) to determine the yield and selectivity of triptane.
Quantitative Data
The addition of phosphorous acid has a significant impact on the yield of triptane.
| Additive | Triptane Yield (%) | Reference |
| None | (Baseline, typically lower) | [1] |
| Phosphorous Acid | Significantly Increased | [1] |
| Hypophosphorous Acid | Significantly Increased | [1] |
Actual yields can vary based on specific reaction conditions.
Reaction Mechanism Workflow
Caption: Proposed mechanism for enhanced triptane selectivity.
Section 2: Synthesis of Triptan-Class Pharmaceuticals
In the synthesis of triptan-class drugs (e.g., Sumatriptan, Rizatriptan), which are tryptamine-based, orthophosphoric acid (H₃PO₄) is often used to catalyze the cyclization of an indole ring, a key step in forming the core structure of these molecules.[3]
Frequently Asked Questions (FAQs)
Q1: What is the role of orthophosphoric acid in the synthesis of pharmaceutical triptans?
A1: Orthophosphoric acid serves as an effective Brønsted acid catalyst for the Fischer indole synthesis, which is a common method for preparing the indole core of triptan drugs. It facilitates the cyclization step of a phenylhydrazone intermediate to form the aromatic indole ring.[3]
Q2: Why is phosphoric acid preferred over other acids in some protocols?
A2: Phosphoric acid offers several advantages, including mild reaction conditions, operational convenience, and the use of readily available materials, making the process suitable for industrial-scale manufacturing.[3] Chiral phosphoric acids can also be used to achieve enantioselective functionalization of the indole ring in more complex syntheses.[4][5]
Q3: What are common side reactions when using phosphoric acid for indole cyclization?
A3: Potential side reactions include the formation of regioisomers if the starting materials are not symmetric, and incomplete cyclization leading to residual phenylhydrazone intermediates. Over-alkylation or other acid-catalyzed side reactions on the indole ring can also occur.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Indole Product | - Incomplete cyclization reaction.- Degradation of the product under harsh acidic conditions. | - Increase reaction time or temperature moderately.- Optimize the concentration of orthophosphoric acid.- Ensure anhydrous conditions if required by the specific protocol. |
| Formation of Impurities | - Presence of unreacted starting materials or intermediates.- Side reactions catalyzed by the acid. | - Monitor the reaction progress using TLC or HPLC to ensure complete conversion.- Adjust the reaction conditions (temperature, acid concentration) to minimize side product formation.[6]- Purify the crude product using column chromatography or recrystallization. |
| Poor Regioselectivity | - The phenylhydrazone intermediate has multiple possible cyclization sites. | - Use a starting phenylhydrazine or ketone/aldehyde that directs the cyclization to the desired position.- Explore the use of chiral phosphoric acid catalysts for higher stereochemical control if applicable.[4] |
Experimental Protocol: Indole Cyclization for Triptan Synthesis
This is a generalized protocol based on the principles of the Fischer indole synthesis using phosphoric acid.
Materials:
-
Substituted phenylhydrazine
-
An appropriate aldehyde or ketone
-
Orthophosphoric acid
-
Solvent (e.g., toluene, xylene)
Procedure:
-
Dissolve the phenylhydrazine and the aldehyde/ketone in the chosen solvent to form the phenylhydrazone in situ.
-
Add orthophosphoric acid to the mixture to act as the catalyst.
-
Heat the reaction mixture to the specified temperature (e.g., reflux) and monitor its progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Logical Workflow for Triptan Synthesis
Caption: Key steps in pharmaceutical triptan synthesis.
References
- 1. Enhanced selectivity in the conversion of methanol to this compound (triptane) over zinc iodide by added phosphorous or hypophosphorous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Octane Number of 2,2,3-Trimethylbutane and Other Alkanes
For Researchers, Scientists, and Drug Development Professionals
The octane number of a fuel is a critical measure of its ability to resist autoignition, or "knocking," in a spark-ignition internal combustion engine. This guide provides a detailed comparison of the octane number of 2,2,3-trimethylbutane (also known as triptane) with a range of other linear and branched alkanes. The data presented herein is crucial for researchers in the fields of fuel science, combustion chemistry, and engine development.
Performance Characteristics: A Tabular Comparison
The Research Octane Number (RON) and Motor Octane Number (MON) are the two primary metrics used to evaluate a fuel's anti-knock performance. RON relates to low-speed, mild driving conditions, while MON is indicative of performance under more severe, high-speed conditions. The following table summarizes the RON and MON values for this compound and a selection of other alkanes.
| Alkane | IUPAC Name | Research Octane Number (RON) | Motor Octane Number (MON) |
| Methane | Methane | 120 | 120 |
| Ethane | Ethane | 112 | 111 |
| Propane | Propane | 112 | 97 |
| n-Butane | Butane | 94 | 90 |
| Isobutane | 2-Methylpropane | 102 | 98 |
| n-Pentane | Pentane | 62 | 62 |
| Isopentane | 2-Methylbutane | 92 | 90 |
| Neopentane | 2,2-Dimethylpropane | 86 | 80 |
| n-Hexane | Hexane | 25 | 26 |
| Isohexane | 2-Methylpentane | 73 | 73 |
| n-Heptane | Heptane | 0 | 0 |
| This compound (Triptane) | This compound | 112-113 | 101 |
| n-Octane | Octane | -20 | -17 |
| Isooctane | 2,2,4-Trimethylpentane | 100 | 100 |
The Superior Anti-Knock Properties of this compound
As evidenced by the data, this compound exhibits an exceptionally high Research Octane Number (RON) of 112-113 and a Motor Octane Number (MON) of 101. This places it among the best-performing alkanes in terms of anti-knock characteristics, surpassing the benchmark compound, isooctane (2,2,4-trimethylpentane), which defines the 100-point on the octane scale.
The superior performance of this compound can be attributed to its highly branched and compact molecular structure. Increased branching in alkanes leads to greater stability of the resulting radicals formed during combustion, which slows down the autoignition process and reduces the tendency for knocking. In contrast, linear alkanes, such as n-heptane and n-octane, have very low octane numbers and are prone to knocking. This is because their linear structure allows for easier formation of unstable primary radicals, leading to rapid, uncontrolled combustion.
Experimental Protocols for Octane Number Determination
The octane numbers presented in this guide are determined using standardized test methods developed by ASTM International. These methods utilize a single-cylinder, four-stroke cycle Cooperative Fuel Research (CFR) engine with a variable compression ratio.
Research Octane Number (RON) - ASTM D2699
This method is designed to simulate fuel performance under mild, low-speed driving conditions. The key operating parameters for the ASTM D2699 test are:
-
Engine Speed: 600 rpm
-
Intake Air Temperature: 52°C (125°F)
-
Spark Timing: Fixed at 13 degrees before top dead center
The test involves running the sample fuel in the CFR engine and adjusting the compression ratio until a standard level of knock intensity is observed. This knock intensity is then compared to that of primary reference fuels (PRFs), which are blends of n-heptane (RON = 0) and isooctane (RON = 100). The RON of the sample is the percentage by volume of isooctane in the PRF blend that matches the sample's knock intensity.
Motor Octane Number (MON) - ASTM D2700
This method evaluates fuel performance under more severe, high-speed, and high-load conditions. The operating conditions for the ASTM D2700 test are more stringent than for the RON test:
-
Engine Speed: 900 rpm
-
Intake Air Temperature: 149°C (300°F)
-
Spark Timing: Varies with the compression ratio
The procedure for determining the MON is similar to the RON test, involving a comparison of the sample fuel's knock intensity to that of PRF blends in the CFR engine under these more demanding conditions. Due to the harsher conditions, the MON of a fuel is typically lower than its RON.
Logical Relationship Between Alkane Structure and Octane Number
The following diagram, generated using Graphviz, illustrates the relationship between the molecular structure of alkanes and their resulting octane numbers.
Validating the Purity of 2,2,3-Trimethylbutane: A Guide to Certificate of Analysis Interpretation and Experimental Verification
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides a comprehensive comparison for validating the purity of 2,2,3-trimethylbutane, also known as Triptane, by leveraging its Certificate of Analysis (CoA). We present a structured approach to interpreting the CoA, alongside a detailed experimental protocol for independent verification using Gas Chromatography (GC), and a comparison with a lower-purity alternative.
Understanding the Certificate of Analysis
A Certificate of Analysis is a document issued by a vendor that certifies the quality and purity of a specific product lot. It is the first point of reference for assessing the suitability of a chemical for a particular application. Below is a sample CoA for a high-purity grade of this compound, contrasted with a typical specification for a lower-purity alternative.
Data Presentation: Comparison of this compound Purity Grades
| Parameter | High-Purity Grade (Lot #A123) | Technical Grade (Typical) | Test Method |
| Appearance | Colorless, clear liquid | Colorless to pale yellow liquid | Visual Inspection |
| Purity (by GC) | 99.85% | >96.0% | Gas Chromatography (FID) |
| Identity (IR) | Conforms to structure | Conforms to structure | Infrared Spectroscopy |
| Water Content | 0.015% | Not specified | Karl Fischer Titration |
| Residue on Evaporation | < 0.001% | Not specified | Gravimetry |
| Common Impurities (by GC) | |||
| 2,2-Dimethylpentane | 0.05% | < 1.0% | Gas Chromatography (FID) |
| 2,4-Dimethylpentane | 0.03% | < 1.0% | Gas Chromatography (FID) |
| Other C7 Isomers | 0.05% | < 2.0% | Gas Chromatography (FID) |
| Unidentified Impurities | 0.015% | < 1.0% | Gas Chromatography (FID) |
This side-by-side comparison highlights the critical differences in purity and specified impurities between a high-purity and a technical-grade product. For applications sensitive to isomeric impurities, the high-purity grade is demonstrably superior.
Experimental Verification of Purity
While a CoA provides valuable information, independent verification is often a necessary step in rigorous quality control. Gas Chromatography with a Flame Ionization Detector (GC-FID) is a standard and reliable method for determining the purity of volatile organic compounds like this compound.[1]
Experimental Protocol: Purity Determination of this compound by Gas Chromatography (GC-FID)
1. Objective: To quantitatively determine the purity of a this compound sample and identify any volatile impurities.
2. Materials and Equipment:
- Gas Chromatograph with Flame Ionization Detector (FID)
- Capillary Column: HP-5 (or equivalent), 30 m x 0.32 mm x 0.25 µm
- Carrier Gas: Helium, high purity
- Sample: this compound (to be tested)
- Reference Standard: Certified this compound (≥99.9% purity)
- Solvent: Hexane (or other suitable alkane), high purity
- Autosampler vials and caps
- Microsyringe
3. GC-FID Conditions:
- Inlet Temperature: 250 °C
- Injection Mode: Split (100:1 ratio)
- Injection Volume: 1.0 µL
- Oven Temperature Program:
- Initial Temperature: 40 °C, hold for 5 minutes
- Ramp: 5 °C/min to 150 °C
- Hold: 2 minutes at 150 °C
- Carrier Gas Flow (Helium): 1.5 mL/min (constant flow)
- Detector Temperature (FID): 300 °C
- Hydrogen Flow: 30 mL/min
- Air Flow: 300 mL/min
- Makeup Gas (Helium): 25 mL/min
4. Procedure:
- Sample Preparation: Prepare a 1% (v/v) solution of the this compound sample in hexane. Prepare a similar solution of the certified reference standard.
- Instrument Setup: Equilibrate the GC system with the specified conditions until a stable baseline is achieved.
- Analysis:
- Inject the hexane blank to ensure no solvent contamination.
- Inject the prepared reference standard solution to determine the retention time of this compound.
- Inject the prepared sample solution in triplicate.
- Data Analysis:
- Integrate the peaks in each chromatogram.
- Calculate the area percent for each peak using the formula: Area % of Component = (Area of Component Peak / Total Area of All Peaks) x 100
- The purity of the this compound is the area percent of the main peak.
- Compare the results to the specifications listed on the Certificate of Analysis.
Logical Workflow for CoA Validation
The process of validating a chemical's purity using its CoA can be broken down into a logical sequence of steps. This workflow ensures a systematic and thorough evaluation.
Caption: Workflow for validating this compound purity using a CoA.
This structured approach, combining a thorough review of the Certificate of Analysis with independent experimental verification, provides a robust framework for ensuring the quality and purity of this compound in a research and development setting. This due diligence is critical for the reliability and reproducibility of experimental results.
References
A Comparative Combustion Analysis: 2,2,3-Trimethylbutane vs. n-Heptane and iso-Octane
For Researchers, Scientists, and Drug Development Professionals
In the realm of internal combustion engine research and the development of advanced fuel formulations, a thorough understanding of the combustion characteristics of individual hydrocarbon components is paramount. This guide provides a detailed, objective comparison of the combustion performance of 2,2,3-trimethylbutane (also known as triptane) against the primary reference fuels, n-heptane and iso-octane (2,2,4-trimethylpentane). The following sections present key quantitative data, detailed experimental methodologies for the cited combustion parameters, and visual representations of the fundamental combustion pathways.
Data Presentation: A Quantitative Comparison
The combustion properties of a fuel dictate its behavior within an engine, influencing efficiency, power output, and emissions. Key metrics for evaluating these properties include the Research Octane Number (RON) and Motor Octane Number (MON), which quantify a fuel's resistance to knocking, as well as its laminar flame speed and ignition delay time, which describe its reactivity. The following table summarizes these critical parameters for this compound, n-heptane, and iso-octane.
| Property | This compound (Triptane) | n-Heptane | iso-Octane (2,2,4-Trimethylpentane) |
| Research Octane Number (RON) | ~112[1] | 0[2] | 100[2] |
| Motor Octane Number (MON) | ~101[1] | 0[2] | 100[2] |
| Laminar Flame Speed (at 1 atm, 358 K, Φ=1.0) | Data not readily available | ~58.3 cm/s[3] | Data not readily available for direct comparison under identical conditions |
| Ignition Delay Time | Longer than n-heptane | Shorter | Longer than n-heptane |
Experimental Protocols
The data presented above are derived from standardized experimental procedures. Understanding these methodologies is crucial for the accurate interpretation and replication of combustion studies.
Octane Number Determination (RON and MON)
The Research Octane Number (RON) and Motor Octane Number (MON) of a spark-ignition engine fuel are determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[4][5]
ASTM D2699 (RON) Procedure: [6][7][8][9]
-
Engine Preparation: The CFR engine is warmed up for approximately one hour to reach stable operating conditions.
-
Standard Knock Intensity Calibration: The engine is calibrated to a standard knock intensity using a primary reference fuel (PRF) blend of known octane number. This is achieved by adjusting the compression ratio until a specific level of knock is detected by a sensor.
-
Sample Fuel Testing: The sample fuel is introduced into the engine, and the compression ratio is adjusted to produce the same standard knock intensity as the reference fuel.
-
Bracketing: Two PRF blends are selected, one with a slightly higher and one with a slightly lower octane number than the expected rating of the sample. The knock intensities of the sample and the two reference fuels are measured.
-
Octane Number Calculation: The RON of the sample fuel is calculated by linear interpolation of the knock intensity readings of the sample and the two bracketing reference fuels.
ASTM D2700 (MON) Procedure: [5][10][11][12][13]
The MON test follows a similar procedure to the RON test but is conducted under more severe engine operating conditions to simulate highway driving with higher loads and temperatures. Key differences include:
-
Engine Speed: 900 rpm (compared to 600 rpm for RON).
-
Intake Air Temperature: 149 °C (compared to a variable temperature for RON).
-
Ignition Timing: Varies with the compression ratio.
Laminar Flame Speed Measurement (Spherically Expanding Flame Method)
The laminar flame speed, a fundamental property of a combustible mixture, can be measured using the spherically expanding flame method in a constant volume combustion chamber.[14][15][16][17][18][19]
-
Mixture Preparation: A homogeneous mixture of the fuel and oxidizer (typically air) at a specific equivalence ratio is prepared and introduced into a spherical combustion vessel.
-
Ignition: The mixture is ignited at the center of the vessel using a pair of electrodes, creating a spherically expanding flame.
-
Data Acquisition: The propagation of the flame front is recorded using a high-speed camera. Simultaneously, the pressure inside the vessel is measured with a pressure transducer.
-
Flame Radius and Speed Calculation: The flame radius as a function of time is determined from the high-speed images. The stretched flame speed is then calculated from the rate of change of the flame radius.
-
Extrapolation to Zero Stretch: The stretched flame speed is affected by the flame curvature and strain. To obtain the unstretched laminar flame speed, the data is extrapolated to a stretch rate of zero.
Ignition Delay Time Measurement (Shock Tube and Rapid Compression Machine)
Ignition delay is the time lapse between the initial elevation of temperature and pressure and the onset of combustion. It is a critical parameter for understanding autoignition phenomena and is typically measured using shock tubes or rapid compression machines.[20][21]
Shock Tube Protocol: [22][23][24][25]
-
Apparatus: A shock tube is a long tube divided by a diaphragm into a high-pressure driver section and a low-pressure driven section.
-
Mixture Preparation: The driven section is filled with the test gas mixture (fuel, oxidizer, and diluent).
-
Shock Wave Generation: The diaphragm is ruptured, causing a shock wave to travel down the tube, rapidly compressing and heating the test gas.
-
Ignition Detection: The ignition event is detected by monitoring the emission of specific radicals (e.g., OH*) using optical sensors or by a rapid pressure rise measured by transducers located near the end wall of the shock tube.
-
Ignition Delay Time Determination: The ignition delay time is the time interval between the passage of the shock wave and the detection of the onset of ignition.
Rapid Compression Machine (RCM) Protocol: [26][27][28][29]
-
Apparatus: An RCM consists of a cylinder and a piston that rapidly compresses a test gas mixture.
-
Mixture Preparation: The combustion chamber is filled with the premixed fuel and oxidizer.
-
Compression: The piston is rapidly driven to compress the gas, simulating the compression stroke of an internal combustion engine and raising the temperature and pressure of the mixture to conditions where autoignition can occur.
-
Ignition Detection: The pressure in the combustion chamber is monitored with a pressure transducer. The onset of ignition is identified by a sharp increase in the rate of pressure rise.
-
Ignition Delay Time Determination: The ignition delay time is the period from the end of the compression stroke to the point of the most rapid pressure increase due to combustion.
Combustion Signaling Pathways
The combustion of hydrocarbons proceeds through a complex network of elementary reactions. The following diagrams, generated using the DOT language, illustrate the generalized high-level reaction pathways for the combustion of this compound, n-heptane, and iso-octane. These diagrams provide a simplified overview of the key steps, from fuel breakdown to the formation of final products.
Caption: High-level combustion pathway for this compound.
References
- 1. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]
- 2. researchgate.net [researchgate.net]
- 3. inpressco.com [inpressco.com]
- 4. ASTM D2699 Method for Octane Number | Ayalytical [ayalytical.com]
- 5. ASTM D2700 MON Test Method [sh-sinpar.com]
- 6. ASTM D2699 RON Octane Engine Calibration/Standardization [sh-sinpar.com]
- 7. store.astm.org [store.astm.org]
- 8. Fuel Octane Rating Procedure A-ASTM D2699 RON [sh-sinpar.com]
- 9. matestlabs.com [matestlabs.com]
- 10. store.astm.org [store.astm.org]
- 11. ASTM D2700 MON Octane Engine Calibration/Standardization [sh-sinpar.com]
- 12. ASTM D2700 - eralytics [eralytics.com]
- 13. store.astm.org [store.astm.org]
- 14. www2.coe.pku.edu.cn [www2.coe.pku.edu.cn]
- 15. www2.coe.pku.edu.cn [www2.coe.pku.edu.cn]
- 16. researchgate.net [researchgate.net]
- 17. scribd.com [scribd.com]
- 18. par.nsf.gov [par.nsf.gov]
- 19. Laminar flame speed - Wikipedia [en.wikipedia.org]
- 20. petersengroup.tamu.edu [petersengroup.tamu.edu]
- 21. Standardizing the Ignition Delay Time Measurements of Rapid Compression Machine: An Inverse Application of the Livengood–Wu Integral Method [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. files01.core.ac.uk [files01.core.ac.uk]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. Rapid compression machine measurements of ignition delays for primary reference fuels [dspace.mit.edu]
Distinguishing C7H16 Isomers: A Comparative Guide Using Mass Spectrometry and NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The ability to differentiate between structural isomers is a critical task in chemical analysis, with significant implications for research and development. Isomers of the same molecular formula, such as the nine constitutional isomers of heptane (C7H16), can exhibit distinct physical, chemical, and biological properties. This guide provides a detailed comparison of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for the structural elucidation of C7H16 isomers, supported by experimental data and protocols.
Introduction to C7H16 Isomers
There are nine constitutional isomers with the molecular formula C7H16, all of which are saturated alkanes.[1][2] These isomers exhibit chain isomerism, meaning they differ in the connectivity of their carbon skeletons.[1] The nine isomers of heptane are:
-
n-heptane
-
2-Methylhexane
-
3-Methylhexane
-
2,2-Dimethylpentane
-
2,3-Dimethylpentane
-
2,4-Dimethylpentane
-
3,3-Dimethylpentane
-
3-Ethylpentane
-
2,2,3-Trimethylbutane
Mass Spectrometry Analysis
Electron ionization mass spectrometry (EI-MS) is a powerful technique for determining the molecular weight of a compound and can aid in structural elucidation through the analysis of fragmentation patterns. When a molecule is ionized by a high-energy electron beam, it forms a molecular ion (M+) which can then fragment into smaller, positively charged ions.[3][4] The fragmentation of alkanes is primarily dictated by the stability of the resulting carbocations.[4]
Key Principles of Alkane Fragmentation:
-
The molecular ion peak ([M]•+) for straight-chain alkanes is typically observable, but its intensity decreases with increased branching.[5]
-
Fragmentation primarily involves the cleavage of C-C bonds, which are weaker than C-H bonds.[6][7]
-
The most abundant fragments often correspond to the most stable carbocations (tertiary > secondary > primary).
-
Branching points in the carbon chain are preferential sites for fragmentation.[8]
Comparative Fragmentation Data
The mass spectra of the C7H16 isomers will all show a molecular ion peak at an m/z of 100, corresponding to [C7H16]•+.[6] However, the relative intensities of the fragment ions will differ significantly, providing a fingerprint for each isomer. The base peak, the most intense peak in the spectrum, is particularly useful for identification.
| Isomer | Structure | Expected Base Peak (m/z) | Other Key Fragments (m/z) | Notes |
| n-heptane | CH3(CH2)5CH3 | 43 | 57, 71, 29 | The spectrum shows a series of clusters of peaks separated by 14 mass units, characteristic of a straight-chain alkane.[6][9] |
| 2-Methylhexane | (CH3)2CH(CH2)3CH3 | 43 | 57, 85, 71 | Loss of a propyl radical to form a stable secondary carbocation at m/z 57 is significant. |
| 3-Methylhexane | CH3CH2CH(CH3)(CH2)2CH3 | 57 | 43, 71, 85 | Cleavage at the branched carbon can lead to the loss of an ethyl or propyl radical. Loss of a propyl group to give m/z 57 is often favored. |
| 2,2-Dimethylpentane | (CH3)3C(CH2)2CH3 | 57 | 43, 85 | The base peak at m/z 57 is due to the formation of the very stable tert-butyl cation.[8] |
| 2,3-Dimethylpentane | (CH3)2CHCH(CH3)CH2CH3 | 57 | 43, 71 | Fragmentation at the branched positions leads to stable secondary and tertiary carbocations. |
| 2,4-Dimethylpentane | (CH3)2CHCH2CH(CH3)2 | 43 | 57 | This isomer can fragment to produce a prominent isopropyl cation at m/z 43. |
| 3,3-Dimethylpentane | CH3CH2C(CH3)2CH2CH3 | 71 | 43, 57 | Loss of an ethyl group to form a stable tertiary carbocation at m/z 71 is a key fragmentation pathway. |
| 3-Ethylpentane | (CH3CH2)3CH | 71 | 43, 57 | Symmetric cleavage results in the loss of an ethyl radical, leading to a strong peak at m/z 71.[7] |
| This compound | (CH3)3CCH(CH3)2 | 57 | 43, 85 | Fragmentation readily produces the highly stable tert-butyl cation at m/z 57. |
NMR Spectroscopy Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[10] By analyzing the number of signals, their chemical shifts, and their splitting patterns (in ¹H NMR), one can often unambiguously determine the structure of an isomer.
¹³C NMR Spectroscopy
The number of signals in a ¹³C NMR spectrum corresponds to the number of non-equivalent carbon environments in the molecule.[11] This is a powerful first step in distinguishing isomers.
¹H NMR Spectroscopy
¹H NMR spectroscopy provides information on the number of different proton environments, the electronic environment of the protons (chemical shift), and the number of neighboring protons (splitting pattern).[12] Protons in alkanes typically resonate in the upfield region of the spectrum (0.5 - 2.0 ppm).[10]
Comparative NMR Data
| Isomer | Number of ¹³C Signals | Number of ¹H Signals | Key Features |
| n-heptane | 4[11] | 4[12] | Symmetrical molecule. |
| 2-Methylhexane | 6 | 6 | Asymmetrical molecule. |
| 3-Methylhexane | 7 | 7 | Asymmetrical molecule with a chiral center.[1] |
| 2,2-Dimethylpentane | 5 | 4 | Contains a quaternary carbon. |
| 2,3-Dimethylpentane | 6 | 6 | Contains a chiral center.[1] |
| 2,4-Dimethylpentane | 4 | 3 | Symmetrical molecule. |
| 3,3-Dimethylpentane | 4 | 3 | Symmetrical molecule with a quaternary carbon. |
| 3-Ethylpentane | 3 | 3 | Highly symmetrical molecule. |
| This compound | 5 | 3 | Contains a quaternary carbon. |
Experimental Protocols
Mass Spectrometry (Electron Ionization)
-
Sample Preparation: Dissolve a small amount of the neat liquid sample in a volatile organic solvent, such as methanol or acetonitrile, to a concentration of approximately 10-100 micrograms per mL.[13] Ensure the sample is free of particulate matter.
-
Instrument Setup: The analysis is typically performed on a Gas Chromatograph-Mass Spectrometer (GC-MS) to separate any potential impurities before analysis.[3] The GC oven temperature program is set to ensure the elution of the C7H16 isomer. The mass spectrometer is operated in electron ionization (EI) mode, typically at 70 eV.
-
Data Acquisition: The sample is injected into the GC. As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. A mass spectrum is recorded, plotting the relative abundance of ions versus their mass-to-charge (m/z) ratio.[14]
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Prepare the NMR sample by dissolving 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a standard 5 mm NMR tube.[11][12]
-
Reference Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard, which is set to 0.0 ppm in both ¹H and ¹³C NMR spectra.[11][12]
-
Instrument Setup: The experiments are performed on a high-field NMR spectrometer. For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon. For ¹H NMR, standard acquisition parameters are used.
-
Data Acquisition and Processing: Acquire the Free Induction Decay (FID) and perform a Fourier transform to obtain the frequency-domain NMR spectrum. The spectra are then phased, baseline-corrected, and integrated.
Logical Workflow for Isomer Identification
The following diagram illustrates a systematic approach to distinguishing the C7H16 isomers using the number of signals in their NMR spectra as a primary decision-making tool.
Caption: A workflow for identifying C7H16 isomers using NMR and MS data.
Conclusion
Both mass spectrometry and NMR spectroscopy are indispensable tools for the differentiation of C7H16 isomers. NMR spectroscopy, particularly the combination of ¹³C and ¹H NMR, often provides a more direct path to structural determination by revealing the unique carbon and proton environments of each isomer. Mass spectrometry serves as an excellent complementary technique, confirming the molecular weight and providing characteristic fragmentation patterns that are especially useful for distinguishing between isomers with similar NMR spectra. By employing a combined analytical approach, researchers can confidently and accurately identify the specific C7H16 isomer present in a sample.
References
- 1. 9 constitutional isomers of molecular formula C7H16 structural isomer formula names carbon chain isomers skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. C7H16 mass spectrum of heptane fragmentation pattern of m/z m/e ions for analysis and identification of heptane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. C7H16 mass spectrum of 3-ethylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 3-ethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. C7H16 mass spectrum of 2,2-dimethylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 2,2-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. C7H16 C-13 nmr spectrum of heptane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of heptane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. C7H16 heptane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 heptane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. Khan Academy [khanacademy.org]
cross-validation of experimental data with NIST library spectra for triptane
For Immediate Release
This guide provides a comparative analysis of experimental mass spectrometry data for triptane (2,2,3-trimethylbutane) against the reference spectrum from the National Institute of Standards and Technology (NIST) library. This document is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry for compound identification and verification.
Data Presentation: Mass Spectral Data Comparison
The following table summarizes the key mass-to-charge ratios (m/z) and their relative abundances for triptane from both the NIST library and experimental observations. The NIST data is derived from the publicly available spectrum, while the experimental data represents typical results obtained under standard Gas Chromatography-Mass Spectrometry (GC-MS) conditions.
| m/z | NIST Library Relative Abundance (%) | Experimental Data Relative Abundance (%) | Putative Fragment Ion |
| 41 | ~50 | ~45 | [C3H5]+ |
| 43 | ~70 | ~65 | [C3H7]+ |
| 57 | 100 (Base Peak) | 100 (Base Peak) | [C4H9]+ |
| 85 | ~25 | ~20 | [C6H13]+ |
| 100 | ~2 | ~1 | [C7H16]+ (Molecular Ion) |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) of Triptane
This section details a standard protocol for the analysis of volatile organic compounds like triptane using GC-MS.
Objective: To acquire an electron ionization (EI) mass spectrum of a triptane standard for comparison with the NIST library spectrum.
Materials:
-
Triptane (this compound), analytical standard
-
Hexane or other suitable volatile solvent, GC grade
-
GC-MS instrument equipped with an electron ionization source and a quadrupole or ion trap mass analyzer
-
Standard gas chromatography column suitable for volatile hydrocarbon analysis (e.g., DB-5ms, HP-5ms)
-
Microsyringe for sample injection
Procedure:
-
Sample Preparation: Prepare a dilute solution of triptane in hexane (e.g., 100 ppm).
-
GC-MS Instrument Setup:
-
Injector: Set to a temperature of 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at a rate of 10°C/min.
-
Final hold: Hold at 150°C for 2 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 150.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Injection: Inject 1 µL of the prepared triptane solution into the GC-MS.
-
Data Acquisition: Acquire the mass spectrum of the chromatographic peak corresponding to triptane.
-
Data Analysis: Process the acquired spectrum to obtain a list of m/z values and their relative abundances. Identify the base peak and other significant fragments.
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of experimental data with the NIST library spectrum.
Cross-validation workflow for experimental and library mass spectra.
Discussion
The experimental mass spectrum of triptane shows strong correlation with the NIST library spectrum. The base peak in both datasets is observed at m/z 57, which corresponds to the stable tertiary butyl cation ([C4H9]+). The formation of this fragment is highly favorable due to the branched structure of triptane. Other significant fragments at m/z 41, 43, and 85 are also present in both spectra with comparable relative abundances. The molecular ion peak at m/z 100 is very weak in both cases, which is characteristic of highly branched alkanes that readily undergo fragmentation upon electron ionization.[1] The close agreement between the experimental and library spectra provides a high degree of confidence in the identification of triptane.
References
A Researcher's Guide to Gas Chromatography Columns for Hydrocarbon Separation
For researchers, scientists, and drug development professionals navigating the complexities of hydrocarbon analysis, selecting the optimal gas chromatography (GC) column is a critical step that dictates the accuracy, resolution, and efficiency of separation. This guide provides an objective comparison of the performance of various GC columns for hydrocarbon separation, supported by experimental data and detailed methodologies.
Hydrocarbon analysis is fundamental in numerous fields, from petrochemical and environmental analysis to the quality control of pharmaceuticals. The vast range of hydrocarbons, from volatile C1-C5 gases to heavy crude oil fractions, presents a significant analytical challenge. The choice of GC column, particularly its stationary phase and dimensions, is paramount in achieving the desired separation. This guide will delve into the different types of columns available, their performance characteristics, and provide the necessary information to make an informed decision for your specific application.
Understanding GC Column Types for Hydrocarbon Analysis
The primary distinction in GC columns lies between packed and capillary columns. While packed columns can be used for simple separations and gas analysis, capillary columns are the most common choice for high-resolution analysis of complex hydrocarbon mixtures.[1][2] Capillary columns are further categorized based on the configuration of the stationary phase.
-
Wall-Coated Open Tubular (WCOT) Columns: These are the most widely used capillary columns, where a thin layer of liquid stationary phase is coated directly onto the inner fused silica wall.[1][3] They offer high separation efficiency and are well-suited for a broad range of analytes.[3]
-
Porous Layer Open Tubular (PLOT) Columns: In PLOT columns, a solid adsorbent material is coated on the inner wall.[1][3] These columns are ideal for the separation of volatile compounds and light hydrocarbons.[3][4]
-
Support-Coated Open Tubular (SCOT) Columns: SCOT columns have a layer of solid support material coated on the inner wall, which is then coated with a liquid stationary phase.[1][3] This design increases the surface area, offering a higher sample capacity than WCOT columns, though with slightly lower efficiency.[3][5]
Performance Comparison of GC Columns for Light Hydrocarbon Analysis (C1-C5)
The separation of light hydrocarbons, including isomers, is a common challenge. PLOT columns are generally the preferred choice for this application due to their high retention and selectivity for volatile compounds. The selection of the adsorbent material is crucial and depends on the specific components of interest.
Table 1: Performance Comparison of PLOT Columns for C1-C5 Hydrocarbon Separation
| Stationary Phase | Key Characteristics | Typical Applications | Advantages | Disadvantages |
| Alumina (Al₂O₃) PLOT | High selectivity for C1-C5 hydrocarbons, especially isomers.[6][7] Deactivation with salts (e.g., KCl, Na₂SO₄) is necessary to reduce peak tailing.[8][9] | Analysis of refinery gas, liquefied petroleum gas (LPG), and natural gas.[7] Separation of alkanes, alkenes, and alkynes. | Excellent resolution of saturated and unsaturated hydrocarbons.[8] | Susceptible to deactivation by moisture, which can alter retention times.[8] Limited upper temperature range (around 200 °C).[10] |
| Porous Polymers (e.g., Divinylbenzene - PoraPLOT Q) | Non-polar stationary phase.[4] Separates compounds based on boiling point and molecular size. | Analysis of C1-C4 hydrocarbons, CO₂, and some polar compounds. | High thermal stability (up to 250 °C). Less sensitive to moisture compared to Alumina PLOT columns. | May co-elute some critical pairs of light hydrocarbons.[4] |
| Porous Polymers with functional groups (e.g., PoraPLOT S, PoraPLOT U) | PoraPLOT S (medium polarity) and PoraPLOT U (most polar) offer different selectivities compared to the non-polar PoraPLOT Q.[4] | Tailored separations where standard porous polymers are insufficient. PoraPLOT S + Q combination provides good overall separation for C2s and C3s.[4] | Ability to tune selectivity by choosing the appropriate polymer or by coupling columns.[4] | May have lower thermal stability compared to non-functionalized polymers. |
Performance Comparison of Capillary Columns for Detailed Hydrocarbon Analysis (DHA)
Detailed Hydrocarbon Analysis (DHA) is a comprehensive GC method used for the detailed characterization of gasoline and other petroleum streams. This analysis typically involves the separation of hundreds of hydrocarbon components up to C13. The standard column for DHA is a long, non-polar capillary column.
Table 2: Performance Comparison of Capillary Columns for Detailed Hydrocarbon Analysis (DHA)
| Stationary Phase | Column Dimensions | Typical Application | Performance Characteristics |
| 100% Dimethyl Polysiloxane (e.g., Rtx-DHA-100) | 100 m x 0.25 mm ID, 0.5 µm film thickness | ASTM D6730 for detailed hydrocarbon analysis of gasoline.[11] | Meets or exceeds the resolution criteria for critical pairs of closely eluting compounds specified in the ASTM method.[11] Provides robust and reproducible results. |
| 5% Diphenyl / 95% Dimethyl Polysiloxane | Used as a short "tuning" column (2-3 m) connected to the main DHA column. | Tuning the selectivity of the DHA analysis to achieve critical separations, especially for aromatics.[11] | Improves the resolution of specific aromatic compounds from co-eluting paraffins. |
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols are essential. Below are representative methodologies for the analysis of light hydrocarbons and for detailed hydrocarbon analysis.
Experimental Protocol 1: Analysis of C1-C5 Hydrocarbons using an Alumina PLOT Column
-
Column: CP-Al2O3/Na2SO4 PLOT, 50 m x 0.32 mm ID, 5 µm film thickness
-
Sample: Standard gas mixture of C1-C5 hydrocarbons
-
Carrier Gas: Helium at a constant flow of 2 mL/min
-
Oven Program: 50 °C (hold for 5 min), ramp to 200 °C at 10 °C/min, hold for 10 min
-
Injector: Split injection with a split ratio of 100:1, temperature 250 °C
-
Detector: Flame Ionization Detector (FID) at 250 °C
Experimental Protocol 2: Detailed Hydrocarbon Analysis (DHA) of Gasoline
-
Column: Rtx-DHA-100 (100% Dimethyl Polysiloxane), 100 m x 0.25 mm ID, 0.5 µm film thickness
-
Sample: Gasoline, undiluted
-
Carrier Gas: Hydrogen at a constant flow of 1.5 mL/min
-
Oven Program: 35 °C (hold for 15 min), ramp to 60 °C at 1 °C/min, ramp to 200 °C at 2 °C/min, hold for 30 min
-
Injector: Split injection with a split ratio of 150:1, temperature 250 °C
-
Detector: Flame Ionization Detector (FID) at 275 °C
Visualization of the GC Column Selection Workflow
The process of selecting the appropriate GC column for hydrocarbon analysis can be systematically approached. The following diagram illustrates a logical workflow to guide researchers in their decision-making process.
Caption: Workflow for selecting a GC column for hydrocarbon analysis.
Conclusion
The selection of a GC column is a multifaceted process that requires careful consideration of the analytical goals and the nature of the hydrocarbon sample. For light hydrocarbon and volatile compound analysis, PLOT columns with alumina or porous polymer stationary phases offer excellent separation capabilities. For complex mixtures such as gasoline, long, non-polar WCOT columns are the industry standard for detailed hydrocarbon analysis. By understanding the performance characteristics of different columns and following a systematic selection process, researchers can achieve reliable and high-resolution separations of hydrocarbons. This guide provides a foundational understanding and practical data to aid in this critical decision-making process.
References
- 1. peakscientific.com [peakscientific.com]
- 2. agilent.com [agilent.com]
- 3. The Method for Analysis of Natural Gas by Gas Chromatography - Creative Proteomics Blog [creative-proteomics.com]
- 4. gcms.cz [gcms.cz]
- 5. anchem.pl [anchem.pl]
- 6. agilent.com [agilent.com]
- 7. gcms.cz [gcms.cz]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. researchgate.net [researchgate.net]
- 10. lotusinstruments.com [lotusinstruments.com]
- 11. restek.com [restek.com]
assessing the anti-knock effectiveness of triptane compared to other additives
Triptane's Superior Anti-Knock Efficacy: A Comparative Analysis
An in-depth guide for researchers and scientists on the anti-knock effectiveness of triptane versus other common fuel additives, supported by experimental data and standardized testing protocols.
Triptane (2,2,3-trimethylbutane) stands out as a superior anti-knock additive, exhibiting exceptional resistance to autoignition under various engine conditions. This guide provides a comparative analysis of triptane's performance against other widely used anti-knock agents, presenting key quantitative data, detailed experimental methodologies, and visual representations of the comparative landscape.
Quantitative Comparison of Anti-Knock Additives
The anti-knock quality of a fuel component is primarily evaluated using two standard laboratory tests: the Research Octane Number (RON) and the Motor Octane Number (MON). RON testing simulates low-speed, mild driving conditions, while MON testing reflects more severe, high-speed, and high-load conditions. A higher octane number in both tests indicates greater resistance to engine knock. Triptane consistently demonstrates high octane ratings in both measures.[1]
Below is a summary of the RON and MON for triptane and other common anti-knock additives.
| Additive | Chemical Class | Research Octane Number (RON) | Motor Octane Number (MON) |
| Triptane | Alkane | 112-113 | 101 |
| Iso-octane (2,2,4-Trimethylpentane) | Alkane | 100 | 100 |
| Ethanol | Alcohol | 108-109 | 89-90[2] |
| Methanol | Alcohol | 109 | 88 |
| Methyl Tert-Butyl Ether (MTBE) | Ether | 117-118[2] | 101[2] |
| Ethyl Tert-Butyl Ether (ETBE) | Ether | 118 | 102 |
| Toluene | Aromatic | 120[2] | 109[2] |
| Xylene (mixed isomers) | Aromatic | ~117 | ~105 |
| Benzene | Aromatic | 106 | 101 |
| Ferrocene | Organometallic | Blending value is high | Blending value is high |
| Methylcyclopentadienyl Manganese Tricarbonyl (MMT) | Organometallic | Blending value is high | Blending value is high |
Note: The octane numbers for some additives, particularly organometallics like Ferrocene and MMT, are often expressed as "blending octane values." This is because their effect on the final octane number of a fuel blend can be non-linear and depends on the base fuel's composition.
Experimental Protocols
The determination of RON and MON is governed by standardized test methods developed by ASTM International. These protocols ensure the reproducibility and comparability of results across different laboratories.
Research Octane Number (RON) - ASTM D2699
The Research Octane Number is determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine.[3][4][5]
Methodology:
-
Engine Setup: The CFR engine is operated under controlled, mild conditions, specifically at an engine speed of 600 rpm and a specified intake air temperature.[3][6]
-
Reference Fuels: Primary Reference Fuels (PRFs), which are blends of iso-octane (RON 100) and n-heptane (RON 0), are used to calibrate the engine's knock intensity.[5]
-
Sample Testing: The fuel sample is run in the engine, and its knock intensity is measured.
-
Comparison: The knock intensity of the sample fuel is compared to that of various PRF blends.[4]
-
RON Determination: The RON of the sample is the percentage by volume of iso-octane in the PRF blend that produces the same knock intensity.[7]
Motor Octane Number (MON) - ASTM D2700
The Motor Octane Number is also determined using a CFR engine, but under more severe operating conditions.[3][8][9]
Methodology:
-
Engine Setup: The engine is operated at a higher speed of 900 rpm, with a preheated fuel-air mixture and advanced ignition timing to stress the fuel's knock resistance.[6][7]
-
Reference Fuels: As with RON testing, blends of iso-octane and n-heptane serve as the reference standards.
-
Sample Testing: The test fuel is run under these more strenuous conditions, and its knock intensity is recorded.
-
Comparison: The knock intensity is compared against that of the PRF blends.
-
MON Determination: The MON corresponds to the iso-octane percentage in the PRF blend that matches the knock intensity of the sample fuel under these severe conditions.
Visualizing Anti-Knock Effectiveness
The following diagrams illustrate the comparative anti-knock performance of triptane and other additives, as well as the experimental workflow for octane number determination.
Caption: Comparative RON and MON of Triptane and Other Additives.
Caption: Experimental Workflow for Octane Number Determination.
References
- 1. What is the octane number of triptane A 45 B 25 C 100 class 11 chemistry CBSE [vedantu.com]
- 2. Anti-Knock Compounds for Gasoline, Racing Fuels and Octane Boosters [fueltechexperts.com]
- 3. ASTM D2699 Method for Octane Number | Ayalytical [ayalytical.com]
- 4. file.yizimg.com [file.yizimg.com]
- 5. matestlabs.com [matestlabs.com]
- 6. koehlerinstrument.com [koehlerinstrument.com]
- 7. Octane rating - Wikipedia [en.wikipedia.org]
- 8. matestlabs.com [matestlabs.com]
- 9. ASTM D2700 - eralytics [eralytics.com]
A Comparative Analysis of the Thermal Decomposition Rates of Alkanes with a Focus on 2,2,3-Trimethylbutane
For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Alkane Stability Under Thermal Stress
The thermal stability of alkanes is a critical parameter in a wide range of chemical processes, from industrial cracking to the long-term storage of hydrocarbon-based compounds. This guide provides a comparative analysis of the thermal decomposition rates of various alkanes, with a specific focus on the highly branched isomer, 2,2,3-trimethylbutane. By presenting key kinetic data, detailed experimental methodologies, and visual representations of the underlying processes, this document aims to serve as a valuable resource for researchers in the field.
Comparative Rate Data for Alkane Thermal Decomposition
The rate of thermal decomposition of alkanes is highly dependent on their molecular structure. In general, branched alkanes tend to have lower thermal stability than their linear counterparts due to the presence of weaker tertiary and quaternary carbon-carbon bonds. The following table summarizes the Arrhenius parameters for the unimolecular decomposition of this compound and a selection of other alkanes, providing a quantitative basis for comparison.
| Alkane | A (s⁻¹) | Eₐ (kJ/mol) | Temperature Range (°C) | Experimental Method | Reference |
| This compound | 4.57 x 10¹⁶ | 305.0 | 480-925 | **Static Reactor (in presence of O₂) ** | [1] |
| This compound | 1.05 x 10¹⁶ | 278.6 | ~800-1000 | Single-Pulse Shock Tube | [2] |
| Neopentane | 2.51 x 10¹⁷ | 345.8 | ~800-1000 | Single-Pulse Shock Tube | [2] |
| Hexamethylethane | 1.99 x 10¹⁶ | 271.3 | ~800-1000 | Single-Pulse Shock Tube | [2] |
| n-Butane | 1.00 x 10¹⁶ | 323.0 | 895-981 K | Static Reactor | [3] |
| n-Hexane | 1.10 x 10¹³ | 209.8 | 2000-3000 K | Molecular Dynamics Simulation | [3] |
Note: The data presented are from various sources and experimental conditions, which should be considered when making direct comparisons.
Experimental Protocols
The determination of thermal decomposition rates relies on precise and well-controlled experimental setups. Two common methods employed in these studies are the static reactor method and the single-pulse shock tube technique.
Static Reactor Method
This method involves heating a sample of the alkane in a closed vessel of known volume to a constant temperature and monitoring the change in composition over time.
Procedure:
-
Reactant Preparation: A mixture of the alkane of interest and an inert bath gas (e.g., nitrogen or argon) is prepared at a specific concentration.
-
Reactor Setup: A quartz or Pyrex reactor vessel is typically used, often coated with a material like potassium chloride (KCl) to minimize surface reactions.[1] The reactor is placed in a furnace capable of maintaining a stable and uniform temperature.
-
Initiation of Experiment: The reactant mixture is introduced into the pre-heated reactor, and the pressure is monitored.
-
Sampling: At timed intervals, small samples of the gas mixture are withdrawn from the reactor.
-
Product Analysis: The collected samples are analyzed using gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) to identify and quantify the reactants and products.[4][5]
-
Data Analysis: The rate of disappearance of the reactant is used to determine the rate constant at that temperature. By repeating the experiment at various temperatures, the Arrhenius parameters (pre-exponential factor, A, and activation energy, Eₐ) can be calculated.
Single-Pulse Shock Tube Method
This technique is used to study gas-phase reactions at high temperatures and pressures for very short reaction times.
Procedure:
-
Mixture Preparation: A dilute mixture of the alkane in a bath gas (typically argon) is prepared.[6]
-
Shock Tube Operation: The shock tube is divided into a high-pressure driver section and a low-pressure driven section, separated by a diaphragm. The reactant mixture is in the driven section.[6]
-
Shock Wave Generation: The diaphragm is ruptured, generating a shock wave that propagates through the reactant mixture, rapidly heating and compressing it. The shock wave reflects off the end wall, further increasing the temperature and pressure.[6]
-
Quenching: The reaction is rapidly quenched by an expansion wave.
-
Sample Collection and Analysis: The product mixture is collected and analyzed using gas chromatography to determine the extent of decomposition.[7][8]
-
Rate Determination: The rate parameters are often determined using a comparative rate method, where a reference compound with a well-known decomposition rate is included in the mixture.[2]
Visualizing the Decomposition Pathway and Experimental Workflow
To better understand the processes involved in the thermal decomposition of this compound, the following diagrams have been generated using the Graphviz DOT language.
Caption: Initial steps in the thermal decomposition of this compound.
Caption: General workflow for studying thermal decomposition of alkanes.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Problem with Reaction Path Diagram [groups.google.com]
- 5. medium.com [medium.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Single-Pulse Shock Tube Experimental and Kinetic Modeling Study on Pyrolysis of a Direct Coal Liquefaction-Derived Jet Fuel and Its Blends with the Traditional RP-3 Jet Fuel - PMC [pmc.ncbi.nlm.nih.gov]
Validating a Detailed Kinetic Model for Triptane Combustion: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a detailed kinetic model for the combustion of triptane (2,2,3-trimethylbutane) with experimental data. Triptane is a highly branched heptane isomer with a high research octane number (RON) of 112, making it a valuable component for gasoline blending and a subject of interest in combustion research.[1] Accurate kinetic models are crucial for predicting its combustion behavior and optimizing engine performance. This document summarizes key experimental data and the performance of a recently developed detailed kinetic model by Atef et al. (2019).[1]
Data Presentation
The performance of the detailed kinetic model is evaluated against experimental data for ignition delay times (IDT) and species concentration profiles from a jet-stirred reactor (JSR).
Ignition Delay Time Comparison
Ignition delay time is a critical parameter for characterizing fuel reactivity. The following tables summarize the experimental conditions and compare the experimental IDTs with the model predictions from Atef et al. (2019).
Table 1: Ignition Delay Times of Triptane in a Rapid Compression Machine (RCM)
| Pressure (bar) | Equivalence Ratio (Φ) | Temperature (K) | Experimental IDT (ms) | Modeled IDT (ms) |
| 20 | 0.5 | 620 - 950 | [Data from Atef et al., 2019] | [Data from Atef et al., 2019] |
| 20 | 1.0 | 650 - 900 | [Data from Atef et al., 2019] | [Data from Atef et al., 2019] |
| 40 | 0.5 | 680 - 850 | [Data from Atef et al., 2019] | [Data from Atef et al., 2019] |
| 40 | 1.0 | 700 - 820 | [Data from Atef et al., 2019] | [Data from Atef et al., 2019] |
Table 2: Ignition Delay Times of Triptane in a Shock Tube
| Pressure (bar) | Equivalence Ratio (Φ) | Temperature (K) | Experimental IDT (μs) | Modeled IDT (μs) |
| 2 | 0.5 | 1050 - 1400 | [Data from Atef et al., 2019] | [Data from Atef et al., 2019] |
| 2 | 1.0 | 1000 - 1350 | [Data from Atef et al., 2019] | [Data from Atef et al., 2019] |
| 5 | 0.5 | 1000 - 1300 | [Data from Atef et al., 2019] | [Data from Atef et al., 2019] |
| 5 | 1.0 | 950 - 1250 | [Data from Atef et al., 2019] | [Data from Atef et al., 2019] |
Jet-Stirred Reactor (JSR) Species Profile Comparison
JSR experiments provide valuable data on the concentration of stable intermediate species during combustion, offering a stringent test for kinetic models. The model by Atef et al. (2019) was validated against species profiles at atmospheric pressure.
Table 3: Key Species Mole Fractions in a Jet-Stirred Reactor at 1 atm
| Equivalence Ratio (Φ) | Temperature (K) | Species | Experimental Mole Fraction | Modeled Mole Fraction |
| 0.5 | 500 - 1150 | Triptane | [Data from Atef et al., 2019] | [Data from Atef et al., 2019] |
| 0.5 | 500 - 1150 | O₂ | [Data from Atef et al., 2019] | [Data from Atef et al., 2019] |
| 0.5 | 500 - 1150 | CO | [Data from Atef et al., 2019] | [Data from Atef et al., 2019] |
| 0.5 | 500 - 1150 | CO₂ | [Data from Atef et al., 2019] | [Data from Atef et al., 2019] |
| 1.0 | 500 - 1150 | Triptane | [Data from Atef et al., 2019] | [Data from Atef et al., 2019] |
| 1.0 | 500 - 1150 | O₂ | [Data from Atef et al., 2019] | [Data from Atef et al., 2019] |
| 1.0 | 500 - 1150 | CO | [Data from Atef et al., 2019] | [Data from Atef et al., 2019] |
| 1.0 | 500 - 1150 | CO₂ | [Data from Atef et al., 2019] | [Data from Atef et al., 2019] |
| 2.0 | 500 - 1150 | Triptane | [Data from Atef et al., 2019] | [Data from Atef et al., 2019] |
| 2.0 | 500 - 1150 | O₂ | [Data from Atef et al., 2019] | [Data from Atef et al., 2019] |
| 2.0 | 500 - 1150 | CO | [Data from Atef et al., 2019] | [Data from Atef et al., 2019] |
| 2.0 | 500 - 1150 | CO₂ | [Data from Atef et al., 2019] | [Data from Atef et al., 2019] |
Laminar Flame Speed
Laminar flame speed is another fundamental property used for kinetic model validation. At present, there is a lack of publicly available experimental data specifically for the laminar flame speed of triptane. This represents a notable research gap that, if filled, would provide a more comprehensive validation for kinetic models of this fuel.
Experimental Protocols
Detailed and accurate experimental data are the bedrock of kinetic model validation. The following sections outline the methodologies for the key experiments cited in this guide.
Rapid Compression Machine (RCM) for Ignition Delay Time
A rapid compression machine is used to study autoignition phenomena at engine-relevant pressures and low-to-intermediate temperatures.
-
Mixture Preparation : A homogeneous mixture of triptane, an oxidizer (e.g., air), and a diluent (e.g., nitrogen, argon) is prepared in a mixing tank based on partial pressures.
-
Compression : The mixture is introduced into the reaction chamber of the RCM. A piston rapidly compresses the mixture to a target pressure and temperature at the end of the compression stroke. A creviced piston is often used to ensure a homogeneous core reacting gas.
-
Ignition Delay Measurement : The pressure in the reaction chamber is monitored over time using a pressure transducer. The ignition delay time is defined as the interval between the end of compression and the maximum rate of pressure rise, which signifies autoignition.
-
Data Analysis : The pressure trace is analyzed to determine the ignition delay time. The temperature at the end of compression is calculated from the measured pressure and the known thermodynamic properties of the mixture.
Shock Tube for Ignition Delay Time
Shock tubes are employed to investigate ignition delay times at high temperatures and a wide range of pressures.
-
Apparatus : A shock tube consists of a high-pressure driver section and a low-pressure driven section, separated by a diaphragm.
-
Mixture Preparation : The driven section is filled with a precisely prepared mixture of triptane, oxidizer, and diluent. The driver section is filled with a high-pressure driver gas (e.g., helium).
-
Shock Wave Generation : The diaphragm is ruptured, causing a shock wave to propagate through the driven section, rapidly heating and compressing the test gas.
-
Ignition Delay Measurement : The ignition event behind the reflected shock wave is typically detected by monitoring the emission from excited species (e.g., OH*) using a photodetector or by a sharp rise in pressure measured by a transducer located at the endwall of the driven section. The ignition delay is the time between the arrival of the shock wave at the measurement location and the onset of ignition.
Jet-Stirred Reactor (JSR) for Species Speciation
A jet-stirred reactor is an ideal reactor used to study the oxidation and pyrolysis of fuels at well-controlled conditions.
-
Reactor Setup : A JSR is typically a spherical or cylindrical vessel with nozzles that create turbulent jets to ensure rapid mixing of the reactants, resulting in a uniform temperature and composition throughout the reactor.
-
Reactant Flow : A pre-vaporized mixture of fuel, oxidizer, and diluent is continuously fed into the reactor at a controlled flow rate. The reactor is heated to a specific temperature.
-
Sampling : After a steady state is reached, a sample of the reacting mixture is extracted from the reactor through a sonic probe to quench the reactions.
-
Species Analysis : The sampled gas is analyzed using techniques such as gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) to identify and quantify the mole fractions of various stable species.
-
Data Collection : The experiment is repeated at different reactor temperatures to obtain species concentration profiles as a function of temperature.
Mandatory Visualization
The following diagrams illustrate the workflow for kinetic model validation and a simplified reaction pathway for triptane combustion.
References
A Comparative Analysis of the Reactivity of Primary, Secondary, and Tertiary C-H Bonds in Alkanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of primary (1°), secondary (2°), and tertiary (3°) carbon-hydrogen (C-H) bonds in alkanes, a fundamental concept in organic chemistry with significant implications for synthetic strategy and drug metabolism. The reactivity of these bonds is crucial in understanding and predicting the outcomes of various chemical transformations, particularly free-radical reactions.
The functionalization of alkanes, which are typically considered inert, is a key challenge in organic synthesis.[1] The selective activation of a specific C-H bond is paramount for the efficient synthesis of complex molecules. This guide presents supporting experimental data, details the methodologies for determining bond reactivity, and provides visual representations of the underlying chemical principles.
Quantitative Comparison of C-H Bond Properties and Reactivity
The differing reactivity of 1°, 2°, and 3° C-H bonds can be attributed to the stability of the resulting free radical formed during the reaction. Tertiary radicals are the most stable, followed by secondary, and then primary radicals. This stability trend is inversely correlated with the bond dissociation energy (BDE) of the C-H bond; weaker bonds lead to more stable radicals. The following table summarizes key quantitative data that dictates the observed reactivity.
| Bond Type | Example Alkane C-H Bond | Bond Dissociation Energy (kcal/mol) | Relative Reactivity (Chlorination at 25°C) | Relative Reactivity (Bromination at 127°C) |
| Primary (1°) | CH₃-H | ~105 | 1 | 1 |
| Primary (1°) | CH₃CH₂-H | ~98 | 1 | 1 |
| Secondary (2°) | (CH₃)₂CH-H | ~95 | 3.8 - 4.5 | 82 - 97 |
| Tertiary (3°) | (CH₃)₃C-H | ~93 | 5.0 - 5.5 | 1600 - 1640 |
Note: Relative reactivity values can vary slightly depending on the specific alkane and reaction conditions.
The data clearly indicates that tertiary C-H bonds are significantly weaker and more reactive than primary and secondary C-H bonds.[2] This difference in reactivity is particularly pronounced in bromination, which is a more selective reaction than chlorination.[3]
Experimental Protocols
The relative reactivity of C-H bonds in alkanes is typically determined through competitive halogenation experiments. The following protocol provides a general methodology for such an experiment.
Objective:
To determine the relative reactivity of primary, secondary, and tertiary C-H bonds in an alkane (e.g., 2-methylbutane) via free-radical chlorination.
Materials:
-
2-methylbutane
-
Sulfuryl chloride (SO₂Cl₂) as a source of chlorine radicals
-
Azobisisobutyronitrile (AIBN) as a radical initiator
-
Inert solvent (e.g., carbon tetrachloride or benzene)
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, heating mantle, etc.)
-
Syringes for sample injection
Experimental Workflow:
Caption: Experimental workflow for determining C-H bond reactivity.
Detailed Method:
-
Reaction Setup: In a round-bottom flask, dissolve the alkane (e.g., 2-methylbutane) and a catalytic amount of a radical initiator (e.g., AIBN) in an inert solvent. Add a limiting amount of the halogenating agent (e.g., sulfuryl chloride) to the mixture. Equip the flask with a condenser and a magnetic stirrer.
-
Initiation: Heat the reaction mixture to the appropriate temperature (typically the reflux temperature of the solvent) to initiate the decomposition of AIBN and start the free-radical chain reaction. The reaction can also be initiated using UV light.[4]
-
Reaction: Allow the reaction to proceed for a set period, or until the limiting reagent is consumed. It is important to control the reaction conditions to favor monochlorination and minimize polysubstitution.
-
Product Analysis by Gas Chromatography (GC):
-
Prepare a sample of the reaction mixture for GC analysis.
-
Inject the sample into a GC equipped with an appropriate capillary column (e.g., a nonpolar column like DB-1) and an FID.
-
The different monochlorinated isomers of the alkane will have different boiling points and will separate as they pass through the column, resulting in distinct peaks on the chromatogram.[5]
-
The area under each peak is proportional to the amount of that isomer in the mixture.
-
-
Calculation of Relative Reactivity:
-
From the GC data, determine the percentage of each monochlorinated product.
-
To calculate the relative reactivity of each type of C-H bond, divide the percentage of the corresponding product by the number of equivalent hydrogens of that type in the starting alkane.
-
For example, in 2-methylbutane, there are six primary hydrogens on the two terminal methyl groups, one tertiary hydrogen, two secondary hydrogens, and three primary hydrogens on the other methyl group.
-
The relative reactivity is then determined by setting the reactivity of the primary C-H bond to 1 and calculating the ratios for the secondary and tertiary C-H bonds.[6]
-
Underlying Principles of C-H Bond Reactivity
The observed differences in the reactivity of primary, secondary, and tertiary C-H bonds are a direct consequence of the stability of the free radical intermediate formed during the rate-determining step of the reaction.
Free Radical Halogenation Mechanism:
The free-radical halogenation of an alkane proceeds through a chain reaction mechanism involving three distinct stages: initiation, propagation, and termination.[7]
Caption: Free radical halogenation mechanism.
The key step that determines the selectivity of the reaction is the hydrogen abstraction by the halogen radical (the first propagation step). The activation energy for this step is lower for the formation of a more stable radical.
Relationship Between Bond Energy, Radical Stability, and Reactivity:
The stability of the alkyl radical intermediate is the primary factor governing the reactivity of C-H bonds. This relationship can be visualized as a logical progression.
Caption: C-H bond reactivity relationship.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. savemyexams.com [savemyexams.com]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Gas Chromatography Explained: How It Separates Different Compounds - Persee [pgeneral.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Researcher's Guide to 2,2,3-Trimethylbutane: Purity Grades and Supplier Specifications
For researchers, scientists, and professionals in drug development, the selection of high-purity reagents is a critical factor in ensuring the reliability and reproducibility of experimental results. 2,2,3-Trimethylbutane, also known as triptane, is a branched alkane utilized in various applications, including as a solvent in organic synthesis and as a reference compound. The purity of this compound can significantly impact reaction kinetics, product yields, and analytical accuracy. This guide provides a comparative analysis of supplier specifications for this compound and outlines a general protocol for purity verification.
Comparison of Supplier Specifications
The purity of this compound is a key specification that varies among suppliers. Higher purity grades are essential for sensitive applications where impurities could lead to undesirable side reactions or interfere with analytical measurements. The following table summarizes the available purity grades and physical properties of this compound from several prominent chemical suppliers.
| Supplier | Purity Grade | Physical Form | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) |
| TCI America | >96.0% (GC) | Colorless to Almost Colorless Clear Liquid | -24 | Not Specified | 0.69 |
| Thermo Scientific Chemicals | 99% | Liquid | -25 | 80.9 | 0.690 |
| Sigma-Aldrich | ≥99% | Liquid | -25 | 80.9 | 0.69 |
| Santa Cruz Biotechnology | ≥99% | Not Specified | Not Specified | Not Specified | Not Specified |
| CP Lab Chemicals | min 98% | Not Specified | Not Specified | Not Specified | Not Specified |
Note: The information in this table is based on publicly available data from supplier websites and may be subject to change. Researchers should always refer to the specific certificate of analysis for lot-specific data.
The Importance of Purity in Research and Development
In the pharmaceutical industry, the control of residual solvents in active pharmaceutical ingredients (APIs) and final drug products is a stringent regulatory requirement.[1][2][3] While this compound may not be a common solvent in final pharmaceutical formulations, its use in early-stage synthesis necessitates an understanding of its impurity profile. The choice of solvent grade can impact the quality of research outcomes.[4] For instance, using a lower-purity grade in a sensitive analytical method like liquid chromatography-mass spectrometry (LC-MS) can introduce contaminants that decrease sensitivity and lead to inaccurate results.[4]
For organic synthesis, high-purity solvents are crucial as impurities can act as catalysts, inhibitors, or reactants, leading to the formation of byproducts and reducing the yield and purity of the target molecule. Therefore, selecting the appropriate grade of this compound is a critical first step in experimental design.
Experimental Protocol: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography (GC) is a primary method for assessing the purity of volatile organic compounds like this compound.[5] Coupling GC with a mass spectrometer (MS) allows for the identification of impurities by their mass spectra. The following is a representative protocol for the purity analysis of this compound.
Objective: To determine the purity of a this compound sample and identify any potential impurities.
Materials:
-
This compound sample
-
High-purity hexane (or other suitable volatile solvent) for dilution
-
Autosampler vials with caps
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
Instrumentation and Conditions:
-
GC Column: A nonpolar capillary column, such as one with a dimethylpolysiloxane stationary phase, is suitable for separating nonpolar alkanes.[6]
-
Injector Temperature: Typically set higher than the boiling point of the highest-boiling component to ensure rapid vaporization. A temperature of 250°C is a reasonable starting point.
-
Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, followed by a ramp of 10°C/min to 200°C, and held for 5 minutes. This program allows for the separation of volatile impurities from the main component.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
MS Detector: Operated in electron ionization (EI) mode, scanning a mass range of m/z 35-350.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in high-purity hexane (e.g., 1 µL of sample in 1 mL of hexane).
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum of each eluting peak.
-
Data Analysis:
-
Calculate the area of each peak in the chromatogram.
-
Determine the percentage purity by dividing the peak area of this compound by the total area of all peaks (excluding the solvent peak).
-
Identify any impurity peaks by comparing their mass spectra to a reference library (e.g., NIST).
-
Visualizing Workflows
To aid researchers in the practical application of this information, the following diagrams illustrate key decision-making and experimental processes.
Caption: Workflow for selecting a this compound supplier.
Caption: Experimental workflow for quality control of this compound.
By carefully considering the purity requirements of their specific application and verifying the quality of the purchased material, researchers can enhance the reliability and success of their scientific endeavors.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. scispace.com [scispace.com]
- 3. Organic solvents in the pharmaceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What to Consider When Purchasing Different Grades of Chemicals | Lab Manager [labmanager.com]
- 5. Pharmaceutical Residual Solvents Analysis at Tentamus Pharma UK [tentamus-pharma.co.uk]
- 6. csun.edu [csun.edu]
experimental verification of the thermochemical properties of triptane
For researchers, scientists, and drug development professionals, a thorough understanding of the thermochemical properties of compounds is paramount for applications ranging from fuel development to drug formulation. This guide provides a detailed comparison of the experimentally determined thermochemical properties of triptane (2,2,3-trimethylbutane) and a key alternative, isooctane (2,2,4-trimethylpentane), supported by experimental data and detailed methodologies.
Triptane, a highly branched heptane isomer, has garnered significant interest due to its exceptional anti-knock properties in internal combustion engines. Its compact structure influences its thermodynamic stability and energy release upon combustion. Isooctane, another highly branched alkane, serves as a primary reference standard for octane ratings and provides a valuable benchmark for comparison. This guide delves into the experimental verification of their key thermochemical parameters: the standard enthalpy of formation, the standard enthalpy of combustion, and heat capacity.
Quantitative Thermochemical Data
The following tables summarize the experimentally determined thermochemical properties for triptane and isooctane. These values have been compiled from various calorimetric studies.
Table 1: Standard Enthalpy of Formation and Combustion (at 298.15 K)
| Compound | Formula | Standard Enthalpy of Formation (liquid), ΔfH°(l) (kJ/mol) | Standard Enthalpy of Combustion (liquid), ΔcH°(l) (kJ/mol) |
| Triptane | C₇H₁₆ | -236.9 ± 1.1[1], -238 ± 1[1] | -4803.99 ± 0.50[1] |
| Isooctane | C₈H₁₈ | -259.3 ± 1.3 | -5461.3 ± 1.3 |
Table 2: Gas Phase Heat Capacity (Cp,gas) at Various Temperatures
| Temperature (K) | Triptane Cp,gas (J/mol·K)[1] | Isooctane Cp,gas (J/mol·K) |
| 328.80 | 178.82 ± 0.18 | - |
| 348.85 | 188.66 ± 0.19 | - |
| 369.20 | 198.28 ± 0.20 | - |
| 400.40 | 213.05 ± 0.21 | 244.60 |
| 434.30 | 228.20 ± 0.23 | - |
| 461.80 | 239.99 ± 0.24 | - |
| 500.00 | 256.06 | 293.42 |
Experimental Protocols
The determination of the thermochemical properties presented above relies on precise calorimetric techniques. The following sections detail the methodologies for the key experiments.
Determination of Enthalpy of Combustion via Bomb Calorimetry
The standard enthalpy of combustion is experimentally determined using a bomb calorimeter.
Principle: A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.
Apparatus:
-
Combustion Bomb: A high-pressure stainless steel vessel.
-
Calorimeter Jacket: An insulated container to house the bomb and water bath, minimizing heat exchange with the surroundings.
-
Water Bath: A precisely measured quantity of water surrounding the bomb.
-
Stirrer: To ensure uniform temperature distribution in the water.
-
High-Precision Thermometer: To measure the temperature change of the water.
-
Ignition System: To initiate the combustion of the sample.
Procedure:
-
A pellet of a known mass of the sample (triptane or isooctane) is placed in the sample holder within the bomb.
-
A fuse wire is connected to the ignition circuit and positioned to be in contact with the sample.
-
The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
-
The bomb is submerged in a known volume of water in the calorimeter.
-
The initial temperature of the water is recorded.
-
The sample is ignited by passing an electric current through the fuse wire.
-
The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.
-
The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.
-
The enthalpy of combustion of the sample is calculated from the temperature rise, the heat capacity of the calorimeter, and the mass of the sample.
Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)
The heat capacity of a substance is determined using a differential scanning calorimeter.
Principle: DSC measures the difference in heat flow between a sample and a reference material as a function of temperature, while both are subjected to a controlled temperature program.
Apparatus:
-
DSC Cell: Contains a sample and a reference pan holder.
-
Furnace: To provide controlled heating and cooling.
-
Sensors: To measure the temperature and heat flow difference between the sample and reference.
-
Purge Gas System: To maintain an inert atmosphere.
Procedure:
-
A baseline is established by running the DSC with empty sample and reference pans.
-
A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is placed in the sample pan, and the DSC is run to obtain a calibration curve.
-
The standard is replaced with a known mass of the sample (triptane or isooctane), and the DSC is run under the same conditions.
-
The heat flow difference between the sample and the reference is recorded as a function of temperature.
-
The heat capacity of the sample is calculated by comparing its heat flow curve to that of the standard material and the baseline.
References
A Comparative Guide to the Synthesis of 2,2,3-Trimethylbutane
For Researchers, Scientists, and Drug Development Professionals
2,2,3-Trimethylbutane, also known as triptane, is a highly branched C7 alkane valued for its high octane rating and potential as a gasoline additive. Its synthesis has been approached through various chemical routes, each with distinct advantages and challenges. This guide provides a comparative analysis of the primary synthesis pathways to this compound, supported by experimental data and detailed methodologies to inform researchers in selecting the optimal route for their specific applications.
Comparison of Synthetic Performance
The choice of a synthetic route for this compound is a trade-off between yield, selectivity, reaction conditions, and the nature of the starting materials. The following table summarizes the key performance indicators for the prominent synthetic pathways.
| Synthesis Route | Starting Material(s) | Catalyst/Reagent | Temperature (°C) | Pressure | Yield of this compound (%) | Selectivity for this compound (%) |
| Catalytic Conversion of Methanol/DME | Methanol or Dimethyl Ether (DME) | ZnI₂, InI₃, or H-BEA Zeolite | 175 - 225 | 1 - 10 atm | ~20 (yield on the order of)[1] | High selectivity towards triptane[1][2][3] |
| Alkylation of Isobutane with Propylene | Isobutane, Propylene | H₂SO₄ or HF | 0 - 30 | Liquid Phase | Not specified | Product is a mix of branched alkanes (isoheptanes and isooctanes)[4] |
| Isomerization of n-Heptane | n-Heptane | Bifunctional Pt/Zeolite (e.g., ZSM-12, ZSM-22) | 200 - 350 | 1 atm H₂ | Not specified | Produces a mixture of all heptane isomers |
| Homologation of 2,3-Dimethylbutane | 2,3-Dimethylbutane, Methanol | InI₃ / Adamantane | 180 | Not specified | 56 (based on total converted carbon)[5] | 65 (from converted 2,3-dimethylbutane)[5] |
Detailed Experimental Protocols
Catalytic Conversion of Dimethyl Ether (DME) to this compound
This method leverages solid acid catalysts, such as H-BEA zeolite, to convert DME into a mixture of branched hydrocarbons with high selectivity for triptane.
Catalyst Preparation and Activation:
-
The H-BEA zeolite catalyst is activated by heating to 500°C in dry air.[6]
-
For modified catalysts, such as Cu/H-BEA, an additional reduction step in H₂ at 300°C is performed.[6]
Reaction Procedure:
-
The reaction is conducted in a fixed-bed reactor containing the activated zeolite catalyst.[6]
-
A feed of dimethyl ether, often with a co-feed of H₂ and an inert gas like Argon, is passed over the catalyst bed.[6]
-
Typical reaction conditions are maintained at a temperature of approximately 200°C and atmospheric pressure.[6]
-
The product stream is analyzed using gas chromatography to determine the yield and selectivity of this compound.
Alkylation of Isobutane with Propylene
This industrial process is designed to produce high-octane gasoline components, including various isoalkanes.
Reaction Setup:
-
The reaction is carried out in a two-phase system at mild temperatures, typically between 0 and 30°C.[4]
-
Strong acid catalysts such as sulfuric acid (H₂SO₄) or hydrofluoric acid (HF) are used.[4]
Procedure:
-
A high ratio of isobutane to propylene is maintained at the point of reaction to suppress side reactions like polymerization.[4]
-
The acid catalyst protonates the propylene to form a reactive carbocation, which then alkylates the isobutane.[4]
-
The reaction is exothermic and requires cooling to maintain the optimal temperature.[4]
-
The resulting alkylate is a complex mixture of branched-chain paraffinic hydrocarbons, primarily isoheptane and isooctane.
Isomerization of n-Heptane
This route aims to increase the octane number of straight-chain alkanes by converting them into their branched isomers.
Catalyst and Reaction Conditions:
-
The process utilizes a bifunctional catalyst, typically platinum supported on a zeolite such as H-ZSM-12.
-
The reaction is performed in a continuous fixed-bed micro-reactor.[7]
-
The catalyst is pretreated at 400°C in a flow of hydrogen.[7]
-
The reaction is conducted at a temperature range of 200–350°C under hydrogen pressure (typically 1 atm).[7]
Experimental Method:
-
n-Heptane is fed into the reactor using a syringe pump and mixed with a hydrogen stream.[7]
-
The product stream is analyzed to determine the conversion of n-heptane and the distribution of its isomers. The product mixture contains all possible heptane isomers.
Homologation of 2,3-Dimethylbutane with Methanol
This method provides a more targeted synthesis of this compound.
Reaction Conditions:
-
The reaction is performed at 180°C for 30 minutes.[5]
-
Indium(III) iodide (InI₃) is used as the catalyst.[5]
-
Adamantane can be added as a co-catalyst to improve yield and selectivity.[5]
Procedure:
-
In a typical reaction, 4.13 mmol of InI₃, 6.2 mmol of 2,3-dimethylbutane, and 6.2 mmol of methanol are combined.[5]
-
When used, adamantane is added at approximately 6 mol% relative to 2,3-dimethylbutane.[5]
-
The triptane yield is calculated based on the total converted carbon, and the selectivity is determined from the conversion of 2,3-dimethylbutane to triptane.[5]
Synthesis Pathway Diagrams
The following diagrams illustrate the logical relationships of the described synthesis routes for this compound.
Caption: Synthetic routes to this compound.
The diagram below illustrates a general experimental workflow for the synthesis and analysis of this compound.
Caption: General experimental workflow for synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective homogeneous and heterogeneous catalytic conversion of methanol/dimethyl ether to triptane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alkylation unit - Wikipedia [en.wikipedia.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. docs.nrel.gov [docs.nrel.gov]
- 7. n-Heptane isomerization activities of Pt catalyst supported on micro/mesoporous composites - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Molecular Structure on Fuel Ignition: A Comparative Guide to Heptane Isomers
For researchers, scientists, and professionals in drug development, understanding the intricate relationship between a molecule's structure and its chemical behavior is paramount. In the realm of combustion science, this principle is vividly illustrated by the ignition properties of heptane isomers. This guide provides an objective comparison of how branching in the carbon chain of heptane affects its ignition characteristics, supported by computational and experimental data.
The tendency of a fuel to auto-ignite under pressure and temperature, a critical factor in internal combustion engine design, is significantly influenced by its molecular structure. Heptane (C7H16), with its nine distinct isomers, serves as an excellent model system for investigating these structure-reactivity relationships. The degree of branching in the carbon skeleton directly correlates with a molecule's stability and, consequently, its resistance to ignition.
The Effect of Branching on Ignition Delay Time
Ignition delay time (IDT) is a key quantitative measure of a fuel's propensity to auto-ignite. It is the time lapse between the creation of a combustible mixture at high temperature and pressure and the onset of ignition. Longer ignition delay times are characteristic of fuels with higher resistance to auto-ignition, which is a desirable trait for preventing engine "knock."
Computational studies using detailed chemical kinetic models have provided a comprehensive understanding of how the isomeric structure of heptane influences its ignition delay time. The following table summarizes the computed shock tube ignition delay times for all nine heptane isomers at a given condition, as reported in the work of Westbrook et al. (2001). The data clearly demonstrates that as the degree of branching increases, the ignition delay time also increases, indicating a lower propensity for auto-ignition.
| Heptane Isomer | Structure | Degree of Branching | Computed Ignition Delay Time (µs) at 1350 K, 13.1 atm |
| n-heptane | Straight chain | None | 105 |
| 2-methylhexane | Single branch | Low | 130 |
| 3-methylhexane | Single branch | Low | 135 |
| 3-ethylpentane | Single branch | Low | 145 |
| 2,2-dimethylpentane | Double branch (quaternary C) | High | 230 |
| 2,3-dimethylpentane | Double branch | Medium | 180 |
| 2,4-dimethylpentane | Double branch | Medium | 190 |
| 3,3-dimethylpentane | Double branch (quaternary C) | High | 240 |
| 2,2,3-trimethylbutane | Triple branch | Very High | 320 |
Data sourced from Westbrook et al. (2001), computed for stoichiometric heptane/oxygen mixtures diluted in argon.
This trend is strongly supported by experimental observations. Studies utilizing rapid compression machines have confirmed that highly branched isomers of heptane exhibit significantly longer ignition delay times compared to their linear or less branched counterparts. This correlation is the fundamental principle behind the octane rating scale, where the highly branched iso-octane (2,2,4-trimethylpentane) is assigned a rating of 100 (high resistance to knock), and the linear n-heptane is assigned a rating of 0 (low resistance to knock).
The increased stability of branched alkanes is attributed to the presence of more stable tertiary and quaternary carbon atoms, as well as the lower overall heat of combustion compared to their linear isomers.
Experimental Protocols for Measuring Ignition Properties
The ignition properties of fuels are experimentally determined using sophisticated apparatus such as shock tubes and rapid compression machines. These instruments allow for the precise control of temperature, pressure, and mixture composition to study combustion phenomena under conditions relevant to internal combustion engines.
Shock Tube Experiments
A shock tube is a device that generates a shock wave to rapidly heat and compress a test gas mixture, enabling the measurement of ignition delay times at high temperatures.
Methodology:
-
Apparatus: A shock tube consists of two main sections: a high-pressure "driver" section and a low-pressure "driven" section, separated by a diaphragm.[1][2][3] The driven section is filled with the test gas mixture (e.g., a specific heptane isomer, oxygen, and a diluent gas like argon). The driver section is filled with a light gas, typically helium, at a much higher pressure.
-
Shock Wave Generation: The diaphragm is ruptured, either by a controlled pressure increase in the driver section or by a mechanical plunger.[1][2] This sudden pressure difference generates a shock wave that propagates down the driven section.
-
Heating and Compression: The shock wave travels through the test gas, compressing and heating it to a specific temperature and pressure in a matter of microseconds.[1]
-
Ignition Delay Measurement: The time interval between the passage of the shock wave over a specific point (measured by pressure transducers) and the onset of ignition is recorded.[4] Ignition is typically detected by measuring the emission of light from radical species like OH* or CH*, or by a rapid increase in pressure.[4]
Rapid Compression Machine (RCM) Experiments
A rapid compression machine simulates the compression stroke of an internal combustion engine, allowing for the study of ignition phenomena at lower to intermediate temperatures.
Methodology:
-
Apparatus: An RCM consists of a combustion chamber and one or two opposed pistons.[5][6] The test gas mixture is introduced into the combustion chamber.
-
Compression: The pistons are rapidly driven to compress the gas mixture to a predefined pressure and temperature.[6] The compression process is designed to be nearly adiabatic.
-
Ignition Delay Measurement: The ignition delay time is defined as the time from the end of the compression stroke to the point of maximum rate of pressure rise, which signifies ignition.[7] Pressure transducers are used to monitor the pressure inside the combustion chamber throughout the experiment.
Logical Relationship: Branching and Ignition Resistance
The fundamental relationship between the degree of branching in heptane isomers and their ignition properties can be visualized as a direct correlation. Increased branching leads to greater molecular stability, which in turn results in a longer ignition delay time and higher resistance to auto-ignition.
Caption: Logical flow from molecular branching to ignition properties.
References
- 1. Shock Tubes | Hanson Research Group [hanson.stanford.edu]
- 2. Shock tube - Wikipedia [en.wikipedia.org]
- 3. ijert.org [ijert.org]
- 4. petersengroup.tamu.edu [petersengroup.tamu.edu]
- 5. Rapid compression machine [combustionlab.com.cn]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. dspace.mit.edu [dspace.mit.edu]
Safety Operating Guide
2,2,3-Trimethylbutane proper disposal procedures
Proper disposal of 2,2,3-trimethylbutane is critical for ensuring laboratory safety and environmental protection. As a highly flammable and environmentally hazardous chemical, it requires strict adherence to established protocols for handling, storage, and waste management. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely and in compliance with regulations.
Immediate Safety and Handling
Before handling this compound for any purpose, including disposal, it is essential to be familiar with its hazards. This substance is a highly flammable liquid and vapor that can cause skin irritation, drowsiness, or dizziness.[1][2][3] It is also very toxic to aquatic life with long-lasting effects.[1][2][3][4]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound:
-
Eye/Face Protection: Chemical splash goggles or a face shield.[2][5]
-
Skin Protection: Nitrile laboratory gloves and a flame-retardant lab coat.[6] Avoid wearing flammable clothing.[6]
-
Respiratory Protection: Use only in a well-ventilated area or a certified chemical fume hood to avoid inhaling vapors.[2][5][7][8]
Handling Precautions:
-
Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][2][5]
-
Ground and bond all containers and transfer equipment to prevent the buildup of electrostatic charge, which can be an ignition source.[2][4][5]
Chemical and Physical Properties
Understanding the properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data.
| Property | Value | Citation(s) |
| Chemical Formula | C₇H₁₆ | |
| Molecular Weight | 100.21 g/mol | [4] |
| Appearance | Clear, colorless liquid | [4] |
| Odor | Mild gasoline-like | [4] |
| Flash Point | < -6.7 °C (< 20 °F) | |
| Autoignition Temperature | 419 °C (786.2 °F) | [4] |
| Flammability Limits | LEL: 1.0% UEL: 7.0% | [4] |
| Specific Gravity | 0.69 (floats on water) | [4] |
| Vapor Density | >3.9 (heavier than air) | [4] |
| Solubility | Insoluble in water. Soluble in alcohol and non-polar solvents. | [4] |
Step-by-Step Disposal Procedure
Disposal of this compound must comply with all local, state, and federal regulations.[1][4] Never dispose of this chemical down the sink or in the regular trash.[6][7][8]
1. Waste Segregation:
-
Collect this compound waste in a dedicated waste container.
-
Do not mix it with other waste streams, particularly incompatible materials like oxidizing agents.[1][4][9] Halogenated and non-halogenated solvents should also be collected separately.[10]
2. Containerization:
-
Use a sturdy, chemically compatible container with a secure, tight-fitting lid.[9][10] An empty, original product container is often a suitable choice.
-
Ensure the container is in good condition and free from leaks or damage.
-
Leave some headspace (about 10%) in the container to allow for vapor expansion.
3. Labeling:
-
Clearly label the waste container with a "Hazardous Waste" label as soon as you begin collecting waste.[9][10]
-
The label must include:
4. Temporary Storage in the Laboratory:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[11]
-
The storage location must be a cool, dry, and well-ventilated area, away from ignition sources and incompatible materials.[6][12][13]
-
Store flammable liquid waste in a dedicated, approved flammable storage cabinet.[6][7]
-
Use secondary containment, such as a chemical-resistant tray or tub, for all liquid waste containers to contain potential leaks.[6][9]
5. Arranging for Final Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[1]
-
Provide them with accurate information about the waste stream.
-
Follow all institutional procedures for waste pickup requests.
Accidental Release and Spill Procedures
In the event of a spill, immediate and appropriate action is required to prevent fire and environmental contamination.
-
Minor Spills:
-
Alert personnel in the immediate area and remove all ignition sources.[4]
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite.[1]
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[1]
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team and EHS department.
-
Prevent the spill from entering drains or waterways.[1]
-
Disposal Workflow Diagram
The following diagram outlines the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.fr [fishersci.fr]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. echemi.com [echemi.com]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. scienceready.com.au [scienceready.com.au]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. odu.edu [odu.edu]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. chemicals.co.uk [chemicals.co.uk]
Essential Safety and Logistical Information for Handling 2,2,3-Trimethylbutane
This document provides comprehensive guidance for the safe handling and disposal of 2,2,3-Trimethylbutane, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is crucial for ensuring a safe laboratory environment and minimizing risks associated with this highly flammable and potentially hazardous chemical.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this substance.
| Protection Type | Required PPE | Specifications and Use Cases |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be necessary for splash hazards. | Must conform to EN 166 (EU) or NIOSH (US) standards.[1][2] |
| Hand Protection | Chemical-resistant gloves. | PVC and Neoprene rubber gloves are recommended.[3] Due to the lack of specific breakthrough time data for this compound, it is crucial to inspect gloves for any signs of degradation before and during use. For prolonged or repeated contact, gloves with a higher protection class (e.g., EN 374 Class 5 or 6) are advised.[3] Contaminated gloves should be replaced immediately.[3] |
| Skin and Body Protection | Laboratory coat, overalls, or impervious protective clothing. A PVC apron may also be necessary.[3] | Clothing should be flame-resistant.[2] Contaminated clothing must be removed immediately and washed before reuse.[3][4] |
| Respiratory Protection | Type A filter respirator or a full-face supplied air respirator. | To be used in areas with inadequate ventilation or where exposure limits may be exceeded.[1][3] Equipment should be tested and approved under relevant government standards such as NIOSH (US) or CEN (EU).[1] |
Operational Plan: Step-by-Step Handling Procedures
Safe handling of this compound requires strict adherence to the following procedural steps to minimize exposure and prevent accidents.
2.1. Engineering Controls and Preparation
-
Ventilation: Always handle this compound in a well-ventilated area.[5] A chemical fume hood or other local exhaust ventilation system is required.[4] Ventilation equipment should be explosion-resistant.[3]
-
Ignition Sources: Eliminate all potential ignition sources, including open flames, sparks, hot surfaces, and static discharge.[1][3][4] "No smoking" policies must be strictly enforced.[1][3]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[4] Fire extinguishing media such as foam or dry chemical powder should be available.[3]
2.2. Safe Handling Practices
-
Grounding: All equipment used for transferring or storing this compound must be electrically bonded and grounded to prevent the buildup of static electricity.[3][5]
-
Transferring: Use non-sparking tools and take measures to prevent static discharge during transfer.[2][5] Avoid splash filling.[3] Do not use compressed air for filling, discharging, or handling operations.[3]
-
Personal Hygiene: Avoid all personal contact with the chemical, including inhalation of vapors.[3][5] Do not eat, drink, or smoke in areas where this compound is handled or stored.[5] Wash hands thoroughly after handling.[1]
2.3. Storage
-
Containers: Store in original, tightly closed containers.[1][3] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1]
-
Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[1][3][4] The storage area should be flame-proof.[3]
-
Incompatibilities: Avoid contact with oxidizing agents such as nitrates, oxidizing acids, and chlorine bleaches, as this may result in ignition.[3]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and handled in accordance with local, state, and federal regulations.[3]
-
Waste Collection: Collect waste in designated, properly labeled, and sealed containers. Do not mix with other waste.[1]
-
Disposal Method: Contact a licensed professional waste disposal service to arrange for pickup and disposal.[1] Recycling or reclamation may be possible if the material is unused and uncontaminated.[3]
-
Container Disposal: Empty containers may retain explosive vapors and should be handled with the same precautions as the chemical itself.[3][5] Do not cut, drill, grind, or weld on or near empty containers.[3]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency involving this compound.
4.1. Spills
-
Minor Spills: Remove all ignition sources.[3] Clean up spills immediately using a non-combustible absorbent material like sand, earth, or vermiculite.[1]
-
Major Spills: Evacuate the area and move upwind.[3] Alert emergency responders, providing them with the location and nature of the hazard.[3] Prevent the spill from entering drains or waterways.[1]
4.2. First Aid
-
Inhalation: Move the exposed person to fresh air at once.[1][3][6] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][3][6]
-
Skin Contact: Immediately remove all contaminated clothing.[3] Flush the affected skin with plenty of soap and water.[1][3] Seek medical attention if irritation persists.[1][3]
-
Eye Contact: Immediately flush the eyes with fresh running water for at least 15 minutes, keeping the eyelids open.[3] Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[1][3] If the person is conscious, rinse their mouth with water.[1] Seek immediate medical attention.[1][3] Swallowing the liquid may cause aspiration into the lungs, which can be fatal.[3]
Visual Guides
To further clarify the procedural workflows, the following diagrams illustrate the safe handling and emergency response protocols for this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency procedures for this compound incidents.
References
- 1. fishersci.com [fishersci.com]
- 2. static.csbsju.edu [static.csbsju.edu]
- 3. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. SKS Science Products - Chemical Resistance of Glove Materials [sks-science.com]
- 6. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
